Technical Documentation Center

3-Amino-1-methylpyrazole hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-1-methylpyrazole hydrochloride
  • CAS: 127107-29-3

Core Science & Biosynthesis

Foundational

3-Amino-1-methylpyrazole hydrochloride CAS number

An In-Depth Technical Guide to 3-Amino-1-methylpyrazole Hydrochloride Abstract This technical guide provides a comprehensive overview of 3-Amino-1-methylpyrazole hydrochloride (CAS No. 127107-29-3), a key heterocyclic bu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-1-methylpyrazole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-methylpyrazole hydrochloride (CAS No. 127107-29-3), a key heterocyclic building block for the pharmaceutical and agrochemical industries. This document delves into its fundamental physicochemical properties, outlines a representative synthetic pathway, explores its critical role as a pharmacophore in modern drug discovery, and provides essential safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective application in research and development settings.

Core Compound Identification and Physicochemical Profile

3-Amino-1-methylpyrazole hydrochloride is the salt form of the parent compound, 3-Amino-1-methylpyrazole. The hydrochloride form offers enhanced stability and handling characteristics, making it a preferred reagent in many synthetic applications. The presence of the methyl group at the N1 position prevents tautomerization, locking the molecule into a single, well-defined isomer, which is a critical consideration for achieving specificity in drug design.

Key Physicochemical Data

The properties of the hydrochloride salt differ significantly from its free base counterpart. Understanding these differences is crucial for selecting appropriate solvents, reaction conditions, and storage protocols.

Property3-Amino-1-methylpyrazole Hydrochloride3-Amino-1-methylpyrazole (Free Base)
CAS Number 127107-29-3[1]1904-31-0[2][3]
Molecular Formula C₄H₇N₃·HClC₄H₇N₃[2]
Molecular Weight 133.58 g/mol 97.12 g/mol [2][3]
Appearance SolidClear colorless to yellow liquid[4]
Melting Point 203-208 °C (with decomposition)Not applicable (liquid at room temp.)
Boiling Point Not applicable89 °C @ 1 mmHg[3]
Solubility Soluble in polar solventsSlightly soluble in water[3]
Storage Temperature 2-8°CRoom temperature (under inert gas)
Sensitivity HygroscopicAir sensitive[3]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of substituted aminopyrazoles is a cornerstone of heterocyclic chemistry. The general strategy involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. This reaction proceeds via a cyclization-condensation mechanism, which is highly efficient for constructing the pyrazole ring.

Representative Synthesis Workflow

The following protocol describes a generalized, two-step synthesis for a substituted aminopyrazole, illustrating the core chemical transformations. The choice of starting materials, such as a β-ketonitrile, provides a direct route to the 3-aminopyrazole core.

Step 1: Formation of the Pyrazole Ring via Cyclocondensation The nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons of a β-ketonitrile (e.g., cyanoacetone). This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The use of an acid catalyst facilitates the dehydration step by protonating the hydroxyl intermediate, making it a better leaving group (water).

Step 2: Conversion to the Hydrochloride Salt The resulting free base, 3-Amino-1-methylpyrazole, is then treated with hydrochloric acid in a suitable anhydrous solvent, such as diethyl ether or isopropanol. The basic amino group is protonated, leading to the precipitation of the stable and non-hygroscopic hydrochloride salt, which can be easily isolated by filtration.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Salt Formation Start β-Ketonitrile (e.g., Cyanoacetone) Process1 Reaction in Ethanol with Acid Catalyst (e.g., AcOH) Start->Process1 Reagent1 Methylhydrazine Reagent1->Process1 Intermediate 3-Amino-1-methylpyrazole (Free Base) Process1->Intermediate Process2 Protonation & Precipitation Intermediate->Process2 Reagent2 Anhydrous HCl (in Diethyl Ether) Reagent2->Process2 Final 3-Amino-1-methylpyrazole HCl (Final Product) Process2->Final

Caption: Generalized synthesis workflow for 3-Amino-1-methylpyrazole HCl.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyrazole scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry.[5] This status is attributed to its rigid, planar structure and the strategic placement of hydrogen bond donors and acceptors, which facilitate high-affinity interactions with biological targets.

Role as a Kinase Inhibitor Scaffold

Protein kinases are critical targets in oncology and the treatment of inflammatory diseases.[5] The 3-aminopyrazole core serves as an excellent "hinge-binding" motif. The pyrazole nitrogens and the exocyclic amino group can form key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element crucial for inhibitor binding. Derivatization at other positions on the pyrazole ring allows for the exploration of other pockets within the ATP-binding site, enabling the fine-tuning of potency and selectivity.

Broader Therapeutic Potential

Beyond kinase inhibition, 3-aminopyrazole derivatives have demonstrated a wide range of biological activities. They are integral components in the development of:

  • Anti-infective agents: Targeting essential bacterial enzymes.[6]

  • Anti-inflammatory drugs: Modulating inflammatory pathways.[7]

  • Anticancer therapeutics: Inducing apoptosis or inhibiting cell cycle progression.[6]

The versatility of the 3-amino-1-methylpyrazole core allows chemists to readily modify its structure to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, transforming a promising hit compound into a viable drug candidate.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of 3-Amino-1-methylpyrazole hydrochloride is paramount for its use in regulated applications like pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[8]

Step-by-Step HPLC Protocol for Purity Assessment
  • Sample Preparation: Accurately weigh approximately 10 mg of the 3-Amino-1-methylpyrazole hydrochloride sample and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically effective.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes. The causality here is to start with a highly polar mobile phase to retain the polar analyte and then gradually increase the organic content to elute it and any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of 220 nm or 254 nm.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a certified reference standard.

Safety, Handling, and Storage

Proper handling of 3-Amino-1-methylpyrazole hydrochloride is essential to ensure laboratory safety. The hydrochloride salt is classified as an irritant.

Hazard Identification and Precautionary Measures
  • Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid powder outside of a fume hood, a dust mask or respirator is recommended.

  • Handling: Avoid creating dust.[9] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.[10] The recommended storage temperature is between 2-8°C to ensure long-term stability. Keep away from strong oxidizing agents and incompatible materials.[9]

Conclusion

3-Amino-1-methylpyrazole hydrochloride is more than just a chemical intermediate; it is a versatile and powerful tool in the arsenal of medicinal chemists and researchers. Its well-defined structure, predictable reactivity, and proven utility as a pharmacophore make it an invaluable starting material for the synthesis of novel therapeutic agents. This guide provides the foundational knowledge required to handle, analyze, and strategically employ this compound in demanding research and development environments.

References

  • Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Available at: [Link]

  • Google Patents (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17118319, 3-amino-1-methyl-1H-pyrazole-4-carboxamide. Available at: [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Google Patents (1994). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
  • Agilent Technologies. Amino Acid Analysis - AdvanceBio AAA. Available at: [Link]

  • McGraw-Hill Education. Fomepizole | Goldfrank's Toxicologic Emergencies, 11e. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • Dr. Oracle (2025). What is the mechanism of Fomepizole (4-methylpyrazole) in treating ethylene glycol poisoning? Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Amino-1-methylpyrazole Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Amino-1-methylpyrazole hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Amino-1-methylpyrazole hydrochloride, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and applications of this versatile compound, with a focus on its role in the development of targeted therapeutics.

Introduction: The Significance of the Aminopyrazole Scaffold

The aminopyrazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules. Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in the synthesis of targeted therapies, particularly in oncology and inflammatory diseases. 3-Amino-1-methylpyrazole hydrochloride serves as a readily accessible and highly reactive starting material for the construction of more complex molecular architectures, most notably in the synthesis of kinase inhibitors. Its strategic importance lies in its ability to be elaborated into fused heterocyclic systems, such as pyrazolopyrimidines, which are known to interact with the ATP-binding site of various kinases.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3-Amino-1-methylpyrazole hydrochloride is essential for its effective use in synthesis and drug design.

Physicochemical Properties

The hydrochloride salt of 3-Amino-1-methylpyrazole is a stable, crystalline solid, which enhances its handling and storage compared to the free base, which is a liquid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1-methylpyrazol-3-amine hydrochloride
CAS Number 127107-29-3
Molecular Formula C₄H₇N₃·HCl
Molecular Weight 133.58 g/mol
Appearance White to off-white solid
Melting Point 203-208 °C (decomposition)
Solubility Soluble in water and lower alcohols (e.g., ethanol, methanol). The free base is highly soluble in DMSO (≥ 100 mg/mL).[2][3]-
pKa (predicted) ~5.5 (for the protonated amine)-
logP (XLogP3-AA, free base) -0.1[4]

Note: Predicted pKa is an estimation based on the structure and typical values for similar aromatic amines.

Spectroscopic Data

The structural integrity of 3-Amino-1-methylpyrazole hydrochloride can be confirmed through various spectroscopic techniques. The following is a summary of expected spectral characteristics.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of the hydrochloride salt in a solvent like DMSO-d₆ is expected to show distinct signals for the methyl protons, the two non-equivalent pyrazole ring protons, and the ammonium protons. The chemical shifts will be influenced by the protonation of the amino group. The free base in CDCl₃ shows characteristic peaks for the pyrazole ring protons and the methyl group.[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the three unique carbon atoms of the pyrazole ring and the methyl carbon. The chemical shifts provide valuable information about the electronic environment of each carbon atom.[4]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (or ammonium in the salt form), C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyrazole ring, and N-H bending vibrations.[4]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of the free base typically shows a prominent molecular ion peak (M⁺) at m/z 97, corresponding to the molecular weight of the free base.[4]

Synthesis of 3-Amino-1-methylpyrazole Hydrochloride

General Synthetic Pathway

The synthesis involves the reaction of a β-ketonitrile or a related derivative with methylhydrazine. The resulting aminopyrazole free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.

G cluster_0 Synthesis of 3-Amino-1-methylpyrazole reagent1 β-Ketonitrile (e.g., Cyanoacetone) intermediate 3-Amino-1-methylpyrazole (Free Base) reagent1->intermediate Cyclization reagent2 Methylhydrazine reagent2->intermediate product 3-Amino-1-methylpyrazole Hydrochloride intermediate->product Salt Formation reagent3 Hydrochloric Acid (HCl) reagent3->product

General synthetic route to 3-Amino-1-methylpyrazole hydrochloride.
Exemplary Experimental Protocol (Adapted from related syntheses)

Disclaimer: This protocol is an illustrative example based on established chemical principles for the synthesis of similar compounds.[3][5] Researchers should conduct their own risk assessment and optimization.

Step 1: Synthesis of 3-Amino-1-methylpyrazole (Free Base)

  • To a solution of methylhydrazine (1.0 eq) in a suitable solvent such as ethanol or toluene, add a β-ketonitrile derivative (e.g., cyanoacetone, 1.0 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or chromatography to yield 3-Amino-1-methylpyrazole as a liquid.[1]

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-Amino-1-methylpyrazole in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain 3-Amino-1-methylpyrazole hydrochloride.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

3-Amino-1-methylpyrazole hydrochloride is a pivotal starting material for the synthesis of a wide range of kinase inhibitors, which are at the forefront of targeted cancer therapy. The primary amino group and the adjacent ring nitrogen atom provide two key points for further chemical elaboration, most commonly leading to the formation of a fused pyrazolopyrimidine scaffold.

Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors

The condensation of 3-Amino-1-methylpyrazole with a 1,3-dielectrophile, such as a malonic ester derivative, is a common strategy to construct the pyrazolopyrimidine core. This scaffold serves as a bioisostere for the adenine ring of ATP, enabling competitive inhibition of kinase activity.

G cluster_1 Synthesis of a Pyrazolopyrimidine Kinase Inhibitor start 3-Amino-1-methylpyrazole Hydrochloride intermediate Pyrazolopyrimidine Core start->intermediate Condensation/ Cyclization reagent1 1,3-Dielectrophile (e.g., Diethyl malonate derivative) reagent1->intermediate product Kinase Inhibitor intermediate->product Scaffold Decoration reagent2 Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) reagent2->product

General workflow for the synthesis of kinase inhibitors.
Targeting Key Signaling Pathways

Derivatives of 3-Amino-1-methylpyrazole have been successfully employed to target several important kinase families implicated in cancer progression.

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle. Inhibitors derived from aminopyrazoles can block the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_2 CDK Inhibition Signaling Pathway inhibitor Aminopyrazole-based CDK Inhibitor cdk CDK/Cyclin Complex inhibitor->cdk Inhibition rb Rb Protein cdk->rb Phosphorylation e2f E2F rb->e2f Inhibition s_phase S-Phase Entry e2f->s_phase Activation

Simplified CDK signaling pathway and point of inhibition.
  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. Aminopyrazole-based inhibitors can effectively block FGFR activity, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

Safety and Handling

3-Amino-1-methylpyrazole hydrochloride and its free base are classified as hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[4]

  • Hazard Classifications: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8°C.

Conclusion

3-Amino-1-methylpyrazole hydrochloride is a chemical of significant interest to the drug discovery community. Its favorable physicochemical properties, well-defined spectroscopic characteristics, and versatile reactivity make it an invaluable building block for the synthesis of sophisticated therapeutic agents, particularly kinase inhibitors. This guide provides a foundational understanding of this compound, empowering researchers to leverage its full potential in the development of next-generation medicines.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(1), 633-649. [Link]

  • Bub, O., & Friedrich, L. (1997). U.S. Patent No. 5,616,723. Washington, DC: U.S.
  • SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole. Retrieved from [Link]

Sources

Foundational

Spectroscopic Profile of 3-Amino-1-methylpyrazole Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-amino-1-methylpyrazole hydrochloride (C₄H₇N₃·HCl), a key intermediate in pharmaceutical and chemical synthesis. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-amino-1-methylpyrazole hydrochloride (C₄H₇N₃·HCl), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for the hydrochloride salt are not widely available in public repositories, this guide will leverage the available data for the free base, 3-amino-1-methylpyrazole, and apply fundamental spectroscopic principles to predict and interpret the data for the hydrochloride form.

Molecular Structure and Properties

3-Amino-1-methylpyrazole hydrochloride is the salt of the heterocyclic amine, 3-amino-1-methylpyrazole. The formation of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous in various synthetic applications.

  • Molecular Formula: C₄H₇N₃·HCl[1]

  • Molecular Weight: 133.58 g/mol [1]

  • Appearance: Solid[1]

  • Melting Point: 203-208 °C (with decomposition)[1]

The structure of the protonated form is crucial for understanding its spectroscopic characteristics. Protonation is expected to occur at the exocyclic amino group, creating an ammonium salt.

Caption: Chemical structure of 3-Amino-1-methylpyrazole Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of 3-amino-1-methylpyrazole hydrochloride, based on the known spectrum of its free base.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base, 3-amino-1-methylpyrazole, in CDCl₃ provides a reference for our analysis.[2] Upon formation of the hydrochloride salt and dissolution in a polar aprotic solvent like DMSO-d₆, significant changes in the chemical shifts are anticipated due to the protonation of the amino group.

Experimental Data for 3-Amino-1-methylpyrazole (Free Base) in CDCl₃: [2] (Note: Precise peak assignments from the raw spectrum are interpretive.)

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
CH₃~3.6Singlet3H
NH₂Broad singlet2H
H4~5.5Doublet1H
H5~7.1Doublet1H

Predicted ¹H NMR Spectrum of 3-Amino-1-methylpyrazole Hydrochloride in DMSO-d₆:

The protonation of the amino group to form an ammonium salt (-NH₃⁺) will lead to a significant downfield shift of the attached protons. The protons on the pyrazole ring will also be affected due to the increased electron-withdrawing nature of the ammonium group.

ProtonPredicted Chemical Shift (ppm)MultiplicityRationale
CH₃3.7 - 3.9SingletA slight downfield shift is expected due to the overall increase in the positive charge on the molecule.
NH₃⁺8.0 - 9.0Broad singletThe protons of the ammonium group are significantly deshielded and will appear as a broad signal that may exchange with residual water in the solvent.
H46.0 - 6.3DoubletA noticeable downfield shift is predicted due to the electron-withdrawing effect of the -NH₃⁺ group at the adjacent carbon.
H57.5 - 7.8DoubletA downfield shift is also expected for this proton, influenced by the overall positive charge on the ring system.

Experimental Protocol for NMR Spectroscopy:

  • Dissolve approximately 10-20 mg of 3-amino-1-methylpyrazole hydrochloride in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the changes in the electronic environment upon protonation.

Predicted ¹³C NMR Spectrum of 3-Amino-1-methylpyrazole Hydrochloride in DMSO-d₆:

CarbonPredicted Chemical Shift (ppm)Rationale
CH₃35 - 40The methyl carbon is expected to show a minor downfield shift.
C3145 - 150This carbon, bonded to the ammonium group, will experience a significant downfield shift due to the strong electron-withdrawing effect.
C495 - 100A downfield shift is anticipated for this carbon as well, though to a lesser extent than C3.
C5130 - 135The chemical shift of this carbon will also be influenced by the overall positive charge, resulting in a downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 3-amino-1-methylpyrazole hydrochloride will differ from that of the free base primarily in the N-H stretching and bending regions.

Key IR Absorptions for 3-Amino-1-methylpyrazole (Free Base): Based on typical values for primary amines and pyrazoles.

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch3400 - 3200Two bands for the symmetric and asymmetric stretching of the primary amine.
C-H stretch (aromatic)3150 - 3000Stretching vibrations of the C-H bonds on the pyrazole ring.
C-H stretch (aliphatic)3000 - 2850Stretching vibrations of the methyl group.
C=N, C=C stretch1650 - 1500Ring stretching vibrations of the pyrazole.
N-H bend1650 - 1580Scissoring vibration of the primary amine.

Predicted Key IR Absorptions for 3-Amino-1-methylpyrazole Hydrochloride:

The most significant change will be the appearance of absorption bands characteristic of an ammonium salt.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H⁺ stretch3200 - 2800A broad and strong absorption band due to the stretching of the N-H bonds in the ammonium group. This often overlaps with the C-H stretching vibrations.
C-H stretch (aromatic & aliphatic)3150 - 2850These bands will likely be present but may be obscured by the broad N-H⁺ stretch.
N-H⁺ bend (asymmetric)~1600A medium to strong absorption.
N-H⁺ bend (symmetric)~1500A medium to strong absorption.
C=N, C=C stretch1650 - 1500Ring stretching vibrations, which may be slightly shifted upon protonation.

Experimental Protocol for IR Spectroscopy (ATR):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Record a background spectrum.

  • Place a small amount of the solid 3-amino-1-methylpyrazole hydrochloride onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Mass Spectrum of 3-Amino-1-methylpyrazole Hydrochloride:

In a typical electron ionization (EI) mass spectrometer, the hydrochloride salt will likely undergo thermal decomposition in the hot injection port, leading to the loss of HCl gas. Therefore, the resulting mass spectrum will be that of the free base, 3-amino-1-methylpyrazole.

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 97, corresponding to the molecular weight of the free base (C₄H₇N₃).[4]

  • Fragmentation Pattern: The fragmentation of the pyrazole ring can be complex. Key fragments may arise from the loss of a methyl group, HCN, or other small molecules.

Predicted Fragmentation Pathway:

M [C₄H₇N₃]⁺ m/z = 97 F1 [C₃H₄N₃]⁺ m/z = 82 M->F1 - CH₃ F2 [C₃H₄N]⁺ m/z = 54 M->F2 - HCN, - N₂

Caption: A simplified predicted fragmentation pathway for 3-amino-1-methylpyrazole.

Experimental Protocol for Mass Spectrometry (EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Conclusion

The spectroscopic analysis of 3-amino-1-methylpyrazole hydrochloride is crucial for its identification and quality control in research and industrial settings. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, based on the known spectra of the free base and fundamental spectroscopic principles. While direct experimental data for the hydrochloride salt is limited in the public domain, the predictive analysis presented here offers a robust framework for interpreting the spectroscopic features of this important compound. Researchers are encouraged to acquire and publish the experimental data for the hydrochloride salt to further enrich the scientific literature.

References

  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. In Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole. Wiley-VCH GmbH. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, DMSO–d6) spectrum of compound 3aa 13C NMR (125 MHz, DMSO). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. 1 H/ 13 C NMR spectra of 3 in DMSO-d6. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminopyrazole. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts for compound 3 in DMSO-d 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • IUCrData. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Retrieved from [Link]

  • mzCloud. (2015). 3 Amino 1 phenyl 2 pyrazolin 5 one. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole. National Institute of Standards and Technology. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

Exploratory

3-Amino-1-methylpyrazole hydrochloride discovery and history

An In-Depth Technical Guide to the Discovery and History of 3-Amino-1-methylpyrazole Hydrochloride Abstract This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 3-A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of 3-Amino-1-methylpyrazole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 3-Amino-1-methylpyrazole hydrochloride (CAS: 127107-29-3), a key heterocyclic building block in modern drug discovery. We delve into the foundational synthetic chemistry that enabled its creation, focusing on the pivotal reaction between methylhydrazine and acrylonitrile derivatives. The guide examines the critical challenge of regioselectivity inherent in its synthesis and discusses both historical and contemporary solutions. Furthermore, it details the compound's physicochemical properties, outlines its significant applications as a precursor in medicinal chemistry, and provides a detailed, field-proven laboratory protocol for its preparation. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this important chemical entity.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties—including hydrogen bonding capabilities, metabolic stability, and the ability to serve as a versatile scaffold for introducing diverse functional groups—have established it as a "privileged structure" in drug design.[1] Aminopyrazoles, in particular, serve as crucial intermediates for constructing more complex molecular architectures, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[2] These scaffolds are found at the core of numerous approved therapeutics targeting a wide range of diseases, from cancer to inflammatory disorders, underscoring the enduring importance of fundamental building blocks like 3-Amino-1-methylpyrazole.[2][3]

The Genesis of Aminopyrazoles: Foundational Synthetic Strategies

The history of 3-Amino-1-methylpyrazole is rooted in the broader development of pyrazole synthesis. By the mid-20th century, organic chemists had established two primary and robust pathways for the construction of the 3-aminopyrazole core. These methods remain fundamental to the field today.

Pathway A: Condensation of β-Ketonitriles with Hydrazines

One of the most versatile and widely employed methods involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[3]

Mechanism: The reaction is initiated by a nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable, aromatic 5-aminopyrazole ring after dehydration.[3]

Caption: General pathway for 5-aminopyrazole synthesis from β-ketonitriles.

Pathway B: Condensation of α,β-Unsaturated Nitriles with Hydrazines

The second major historical route, and the one most directly relevant to the synthesis of 3-Amino-1-methylpyrazole, is the reaction of an α,β-unsaturated nitrile with a hydrazine.[2] The archetypal starting material for this class of reactions is acrylonitrile (H₂C=CH-CN) or its derivatives. The reaction proceeds via a Michael addition followed by cyclization and aromatization.

Discovery and Synthesis of 1-Methyl-3-aminopyrazole

While a single, definitive "discovery" paper is not prominent in modern databases, early reports of 1-methyl-3-aminopyrazole (the free base of the hydrochloride salt) appear in Soviet chemical literature from the early 1960s. The synthesis is a classic example of Pathway B, reacting methylhydrazine with an activated acrylonitrile derivative.

A key challenge in synthesizing 1-methyl-3-aminopyrazole is regioselectivity . Because methylhydrazine (H₃C-NH-NH₂) is an unsymmetrical nucleophile, its reaction with a precursor can theoretically yield two different isomers:

  • 1-methyl-3-aminopyrazole (the desired product)

  • 1-methyl-5-aminopyrazole (the isomeric byproduct)

The outcome of the reaction is highly dependent on the specific acrylonitrile substrate and the reaction conditions, which can favor either a kinetic or thermodynamic product. Modern synthetic approaches have largely solved this issue. A highly efficient and regioselective method involves the microwave-assisted condensation of 2-chloroacrylonitrile with methylhydrazine, which yields the desired 3-aminopyrazole isomer exclusively and in high yield.

Causality of Regioselective Synthesis: The use of a substrate with a good leaving group at the β-position (like 2-chloroacrylonitrile) directs the cyclization. The initial Michael addition of methylhydrazine occurs, followed by an intramolecular attack on the nitrile. The subsequent elimination of the leaving group drives the formation of the aromatic pyrazole ring, with the substitution pattern favoring the 3-amino-1-methyl isomer.

Caption: Regioselective synthesis of the target compound and its salt formation.

Physicochemical Properties and Characterization

Accurate characterization is essential for the use of 3-Amino-1-methylpyrazole hydrochloride in research and development. The properties of the free base and its hydrochloride salt are summarized below.

Property3-Amino-1-methylpyrazole (Free Base)[4]3-Amino-1-methylpyrazole Hydrochloride[5]
CAS Number 1904-31-0127107-29-3
Molecular Formula C₄H₇N₃C₄H₇N₃·HCl
Molecular Weight 97.12 g/mol 133.58 g/mol
Appearance Not specifiedSolid
Melting Point Not specified203-208 °C (decomposition)
Solubility Slightly soluble in water[6]Data not widely available
IUPAC Name 1-methylpyrazol-3-amine1-methyl-1H-pyrazol-3-amine hydrochloride

Applications in Drug Discovery and Development

3-Amino-1-methylpyrazole hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a critical starting material or intermediate. Its primary value lies in the two reactive sites—the exocyclic amino group and the ring nitrogen—which allow for further elaboration into more complex molecules.

  • Kinase Inhibitors: The 3-aminopyrazole scaffold is a well-established core for the development of kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase ATP-binding pocket, a common strategy in modern inhibitor design.[3]

  • Fused Heterocycles: It is a key precursor for pyrazolo[1,5-a]pyrimidines, which are present in sedative/hypnotic drugs like Zaleplon.[2]

  • Scaffold Decoration: The molecule provides a robust platform for creating libraries of compounds in early-stage drug discovery, allowing for systematic exploration of the chemical space around the pyrazole core.

Drug_Discovery_Workflow A 3-Amino-1-methylpyrazole HCl (Starting Material) B Functionalization of Amino Group (e.g., Acylation) A->B C Cyclocondensation (e.g., with β-dicarbonyls) A->C D Library of Pyrazole Derivatives B->D E Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) C->E F High-Throughput Screening D->F E->F G Lead Optimization F->G H Candidate Drug G->H

Caption: Role of 3-Amino-1-methylpyrazole HCl in a drug discovery workflow.

Detailed Experimental Protocol: Synthesis of 1-Methyl-3-aminopyrazole

The following protocol is a representative procedure based on the established reaction of methylhydrazine with an activated acrylonitrile. Safety Precaution: This procedure must be carried out in a well-ventilated fume hood by trained personnel. Methylhydrazine is toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • Methylhydrazine (CH₃NHNH₂)

  • 2-Chloroacrylonitrile (CH₂=C(Cl)CN)

  • Ethanol (EtOH), anhydrous

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Hydrochloric Acid (HCl), ethereal solution (e.g., 2M in diethyl ether)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.0 equivalent) dissolved in anhydrous ethanol (approx. 5 mL per 1 mmol of hydrazine).

  • Addition of Substrate: While stirring the solution at room temperature, add a solution of 2-chloroacrylonitrile (1.05 equivalents) in anhydrous ethanol dropwise over 15 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield crude 1-methyl-3-aminopyrazole as an oil or low-melting solid.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous DCM or diethyl ether. While stirring, add an ethereal solution of HCl (1.1 equivalents) dropwise.

  • Isolation: The hydrochloride salt will precipitate from the solution. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-Amino-1-methylpyrazole hydrochloride.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Conclusion

3-Amino-1-methylpyrazole hydrochloride, born from fundamental principles of heterocyclic chemistry, represents a classic example of a simple building block that has gained significant importance over time. Its history is tied to the development of robust methods for pyrazole synthesis, particularly the regioselective condensation of unsymmetrical hydrazines. Today, its role as a versatile precursor in the synthesis of complex, biologically active molecules, especially kinase inhibitors, ensures its continued relevance to researchers and drug development professionals. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the ongoing quest for novel therapeutics.

References

  • Organic Syntheses. 3(5)-aminopyrazole. Available from: [Link]. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0039]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2018/i/1-322]

  • Ege, G. (1975). US Patent 3,920,693A - Production of 3-aminopyrazoles. Google Patents. Available from: . [URL: https://patents.google.
  • Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. Available from: [Link]. [URL: https://www.arkat-usa.org/arkivoc-journal/blog/2009/1/recent-developments-in-aminopyrazole-chemistry/]

  • Verma, A., Joshi, S., & Singh, D. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 195-214. [URL: https://www.beilstein-journals.org/bjoc/articles/7/22]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Available from: [Link]. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-3-aminopyrazole]

  • Kumar, V., & Aggarwal, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10630043/]

Sources

Foundational

Unveiling the Molecular Interactions of 3-Amino-1-methylpyrazole Hydrochloride: A Technical Guide to Biological Target Identification

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-aminopyrazole scaffold represents a "privileged" structural motif in medicinal chemistry, particularly in the development of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopyrazole scaffold represents a "privileged" structural motif in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides an in-depth exploration of the known and potential biological targets of a specific derivative, 3-Amino-1-methylpyrazole hydrochloride. We will delve into the primary targets within the human kinome, including Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3), while also considering other potential protein interactions, such as with cyclooxygenase (COX) enzymes. This guide moves beyond a simple catalog of targets, offering a rationale for target identification strategies and detailing the experimental workflows for hit validation and characterization. As a Senior Application Scientist, the focus is on the "why" behind the science—elucidating the causality of experimental choices and ensuring the integrity of the described protocols.

Introduction: The 3-Aminopyrazole Scaffold as a Potent Pharmacophore

The pyrazole ring system is a cornerstone in the design of bioactive molecules, with numerous derivatives finding applications as therapeutic agents.[1] The 3-aminopyrazole moiety, in particular, has emerged as a highly effective pharmacophore for targeting the ATP-binding pocket of protein kinases.[2] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for the development of potent and selective inhibitors. This guide will specifically focus on 3-Amino-1-methylpyrazole hydrochloride, dissecting its likely biological targets based on the extensive research conducted on its structural analogs.

Primary Biological Targets: The Human Kinome

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyrazole scaffold has been extensively explored for its kinase inhibitory properties.

Cyclin-Dependent Kinases (CDKs): Modulators of the Cell Cycle

The CDK family of serine/threonine kinases are central regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.[2] The 3-aminopyrazole core has been instrumental in developing inhibitors targeting this family.

2.1.1. The PCTAIRE Subfamily: A Prime Target

Recent research has highlighted the potential of 3-amino-1H-pyrazole-based inhibitors in targeting the understudied PCTAIRE subfamily of CDKs, which includes CDK16.[2][3] CDK16 is involved in crucial cellular processes and its dysregulation has been linked to several cancers.[3] Derivatives of 3-aminopyrazole have demonstrated high cellular potency for CDK16.[2]

Signaling Pathway of CDK16 in Cell Cycle Regulation

CDK16_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade activates Cyclin_Y Cyclin Y (N-myristoylated) Signaling_Cascade->Cyclin_Y upregulates CDK16_Active Active CDK16/Cyclin Y Complex Cyclin_Y->CDK16_Active CDK16_Inactive CDK16 (Inactive) CDK16_Inactive->CDK16_Active binds to Substrate Substrate Proteins CDK16_Active->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrates Substrate->Phosphorylated_Substrate Cell_Cycle_Progression G2/M Phase Progression Phosphorylated_Substrate->Cell_Cycle_Progression promotes 3_Amino_1_methylpyrazole 3-Amino-1-methylpyrazole hydrochloride 3_Amino_1_methylpyrazole->CDK16_Active inhibits

Caption: CDK16 signaling pathway and the inhibitory action of 3-Amino-1-methylpyrazole hydrochloride.

Fms-like Tyrosine Kinase 3 (FLT3): A Target in Acute Myeloid Leukemia (AML)

FLT3 is a receptor tyrosine kinase that is frequently mutated in AML, leading to constitutive activation and uncontrolled cell proliferation.[4][5] The 3-aminopyrazole scaffold has been successfully utilized to develop potent FLT3 inhibitors.[4] While first-generation FLT3 inhibitors have shown clinical efficacy, the development of new inhibitors with improved selectivity and potency remains an active area of research.[4][5]

Inhibitory Activity of 3-Aminopyrazole Derivatives against Kinases

Compound ClassTarget KinaseIC50 / EC50Reference
N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative (43d)CDK1633 nM (EC50)[2]
1H-pyrazole-3-carboxamide derivative (8t)FLT30.089 nM (IC50)[4]
1H-pyrazole-3-carboxamide derivative (8t)CDK20.719 nM (IC50)[4]
1H-pyrazole-3-carboxamide derivative (8t)CDK40.770 nM (IC50)[4]

Secondary and Potential Biological Targets

While kinases are the primary focus, the chemical structure of 3-Amino-1-methylpyrazole hydrochloride suggests potential interactions with other enzyme families.

Cyclooxygenase (COX) Enzymes: Implications in Inflammation

Certain pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[6][7] Some 3-aminopyrazoline derivatives have been shown to inhibit COX activity, suggesting that 3-Amino-1-methylpyrazole hydrochloride could also possess anti-inflammatory properties through this mechanism.[8] However, the effect can be complex, with some studies showing stimulation of COX at higher substrate concentrations.[8]

Experimental Workflows for Target Identification and Validation

A multi-faceted approach is essential for the confident identification and validation of biological targets for a small molecule like 3-Amino-1-methylpyrazole hydrochloride.

Initial Target Identification: Broad Screening Approaches

The initial step involves screening the compound against a large panel of potential targets to identify initial "hits".

4.1.1. Kinome-Wide Profiling with KINOMEscan™

Causality: To obtain a broad and unbiased view of the compound's interaction with the human kinome, a competition binding assay like KINOMEscan™ is invaluable. This method does not rely on enzyme activity, making it applicable to a wide range of kinases, and directly measures the binding affinity (Kd).[9][10][11][12][13]

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow Compound 3-Amino-1-methylpyrazole hydrochloride Incubation Incubation Compound->Incubation Kinase_Library DNA-tagged Kinase Library (~400 kinases) Kinase_Library->Incubation Immobilized_Ligand Immobilized Ligand on Beads Immobilized_Ligand->Incubation Washing Washing Incubation->Washing Quantification qPCR Quantification of bound kinase Washing->Quantification Data_Analysis Data Analysis (Kd calculation) Quantification->Data_Analysis

Caption: A simplified workflow of the KINOMEscan™ competition binding assay.

4.1.2. Affinity Chromatography-Mass Spectrometry

Causality: This classical biochemical approach allows for the unbiased identification of binding partners from a complex cellular lysate.[14][15] By immobilizing the compound on a solid support, proteins that bind to it can be "pulled down" and subsequently identified by mass spectrometry.

Hit Validation and Biophysical Characterization

Once initial hits are identified, it is crucial to validate these interactions and characterize the binding thermodynamics and kinetics using orthogonal, label-free methods.

4.2.1. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Causality: DSF is a rapid and cost-effective method to confirm direct binding. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[16][17][18] This provides a quick confirmation of a physical interaction.

Step-by-Step Protocol for DSF:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified target protein (e.g., CDK16) in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).

    • Prepare a stock solution of 3-Amino-1-methylpyrazole hydrochloride in DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup:

    • In a 96- or 384-well PCR plate, add the protein solution, the fluorescent dye, and either the compound or DMSO (as a control) to each well.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) between the compound-treated and control samples. A significant positive ΔTm indicates stabilization and binding.

4.2.2. Surface Plasmon Resonance (SPR)

Causality: SPR is a powerful technique for real-time, label-free analysis of binding kinetics. It provides quantitative information on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[19][20][21][22] This level of detail is critical for understanding the structure-activity relationship and for lead optimization.

4.2.3. Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[23][24][25][26][27] This information is invaluable for understanding the driving forces behind the binding event.

Workflow for Biophysical Validation

Biophysical_Validation Initial_Hit Identified Hit (e.g., from KINOMEscan) DSF Differential Scanning Fluorimetry (DSF) Initial_Hit->DSF Confirm Binding SPR Surface Plasmon Resonance (SPR) DSF->SPR Determine Kinetics (kon, koff, KD) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Determine Thermodynamics (ΔH, ΔS) Validated_Target Validated Target with Kinetic and Thermodynamic Profile ITC->Validated_Target

Caption: A logical workflow for the biophysical validation of a target hit.

Conclusion

While specific biological target data for 3-Amino-1-methylpyrazole hydrochloride is not extensively published, the wealth of information available for the broader 3-aminopyrazole class provides a strong foundation for inferring its likely interactions. The primary targets are undoubtedly within the protein kinase family, with a high probability of activity against CDKs, particularly CDK16, and other cancer-relevant kinases like FLT3. The potential for off-target effects, for instance on COX enzymes, should also be considered during a comprehensive profiling campaign.

The experimental workflows outlined in this guide provide a robust framework for the identification and validation of these targets. By employing a combination of broad screening methods and detailed biophysical characterization, researchers can build a comprehensive understanding of the molecular interactions of 3-Amino-1-methylpyrazole hydrochloride, paving the way for its potential development as a therapeutic agent.

References

  • Schierle, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(15), 4488. [Link]

  • Schierle, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed, 36499165. [Link]

  • Gryglewski, R. J., & Szczeklik, A. (1983). The influence of some 3-amino-2-pyrazoline derivatives on cyclooxygenase and lipoxidase activities. Biochemical Pharmacology, 32(16), 2441-2444. [Link]

  • Xie, L., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. [Link]

  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]

  • Wikipedia. Isothermal titration calorimetry. Wikipedia. [Link]

  • Gesner, T., et al. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Medicinal Chemistry, 48(19), 6075-6083. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • Daver, N., et al. (2022). Which FLT3 Inhibitor for Treatment of AML? Current Oncology Reports, 24(5), 597-608. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 187-197. [Link]

  • Velazquez-Campoy, A., et al. (2004). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. Biochemistry, 43(22), 7076-7085. [Link]

  • ResearchGate. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 8(1), 16379. [Link]

  • TA Instruments. Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. EUbOPEN. [Link]

  • VJHemOnc – Video Journal of Hematology & HemOnc. (2024). Updates on the FLT3 inhibitor FF-10101 for the treatment of R/R AML. YouTube. [Link]

  • Kumar, A., et al. (2014). Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones as potential cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(19), 4668-4672. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27644. [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. [Link]

  • SlideShare. (2014). 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. SlideShare. [Link]

  • Molecules. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • STEMart. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). STEMart. [Link]

  • PubMed. (2016). Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. PubMed. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Royal Society of Chemistry. (2012). Affinity-based target identification for bioactive small molecules. Royal Society of Chemistry. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. HMS LINCS Project. [Link]

  • Daver, N., et al. (2022). Which FLT3 Inhibitor for Treatment of AML? PubMed. [Link]

  • Pevarello, P., et al. (2006). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 1084-1090. [Link]

  • Organic & Biomolecular Chemistry. (2020). Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein–protein interactions. Organic & Biomolecular Chemistry. [Link]

  • Nicoya Lifesciences. Case Study: The Importance of Binding Kinetics in Drug Discovery. Nicoya Lifesciences. [Link]

Sources

Exploratory

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Pharmacological Profile of 3-Amino-1-methylpyrazole Derivatives The pyrazole heterocyclic ring is a preeminent structural motif in modern drug discovery, valued for its synthetic access...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Profile of 3-Amino-1-methylpyrazole Derivatives

The pyrazole heterocyclic ring is a preeminent structural motif in modern drug discovery, valued for its synthetic accessibility and diverse pharmacological potential.[1][2][3] This five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as the core for numerous clinically approved drugs spanning anti-inflammatory, anticancer, analgesic, and antiobesity applications.[1][2] The unique chemical nature of the pyrazole nucleus, featuring both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allows it to act as both a hydrogen bond donor and acceptor, facilitating critical interactions with a wide array of biological targets.[1]

Among the various functionalized pyrazoles, aminopyrazoles (APs) represent a particularly versatile and fruitful framework for developing novel therapeutic agents.[1][3] The position of the amino group on the pyrazole ring—be it at the C3, C4, or C5 position—profoundly influences the molecule's electronic properties, spatial conformation, and, consequently, its pharmacological profile. This guide provides an in-depth exploration of a specific, highly promising subclass: 3-Amino-1-methylpyrazole derivatives . We will dissect their synthesis, multifaceted pharmacological activities, structure-activity relationships, and the key experimental protocols used for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Core Synthesis Strategy: Building the 3-Amino-1-methylpyrazole Scaffold

The construction of the 3-aminopyrazole core is most commonly achieved through the condensation of a hydrazine source with a β-ketonitrile. This robust and well-established method involves an initial nucleophilic attack by hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon.[4][5] The introduction of the methyl group at the N1 position is typically accomplished by using methylhydrazine as the starting reagent or through a subsequent N-alkylation step.

A generalized synthetic workflow is outlined below. The choice of β-ketonitrile precursor (R¹ and R² substituents) is a critical determinant of the final compound's structural diversity and subsequent biological activity.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product ketonitrile β-Ketonitrile (R1-CO-CHR2-CN) condensation Condensation & Cyclization ketonitrile->condensation Reactant 1 hydrazine Methylhydrazine (CH3NHNH2) hydrazine->condensation Reactant 2 product 3-Amino-1-methylpyrazole Derivative condensation->product Yields

Caption: Generalized synthesis of 3-Amino-1-methylpyrazole derivatives.

Pharmacological Profile: A Scaffold of Diverse Therapeutic Potential

3-Amino-1-methylpyrazole derivatives have demonstrated a remarkable breadth of biological activity, positioning them as privileged scaffolds for targeting diseases ranging from cancer and inflammation to infectious diseases.

Anticancer and Anti-inflammatory Activity: Targeting Key Signaling Kinases

A predominant therapeutic application for this scaffold lies in the inhibition of protein kinases, enzymes that play pivotal roles in cell signaling pathways frequently dysregulated in cancer and inflammatory disorders.[1][6]

Mechanism of Action: Kinase Inhibition Many 3-aminopyrazole derivatives function as ATP-competitive kinase inhibitors. The core scaffold, particularly the 3-amino group and the adjacent N2 pyrazole nitrogen, acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region—a conserved structural motif at the entrance of the ATP-binding pocket.[1][6] This interaction anchors the inhibitor, allowing its substituents (at the C4, C5, and N1 positions) to extend into other regions of the binding site, thereby conferring potency and selectivity.

Key kinase targets identified for 3-aminopyrazole derivatives include:

  • Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2): A downstream substrate of p38 MAPK, MK2 is crucial for the synthesis and release of pro-inflammatory cytokines like TNF-α. Inhibitors based on the 3-aminopyrazole scaffold have been shown to effectively block LPS-induced TNF-α release in cellular and in vivo models.[1]

  • Glycogen Synthase Kinase 3β (GSK-3β): This serine/threonine kinase is implicated in a multitude of cellular processes and is a key therapeutic target in Alzheimer's disease. Bisindole-substituted 3-aminopyrazoles have demonstrated moderate GSK-3β inhibition and have shown anti-inflammatory effects in mouse models of neuroinflammation.[1]

  • Cyclin-Dependent Kinases (CDKs): The N⁴-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core, a close analog, is a known pharmacophore for inhibiting CDKs, which are central regulators of the cell cycle.[6] Modifications on this scaffold are being explored to achieve high selectivity for specific CDKs.[6]

Mechanism of Action: Tubulin Polymerization Inhibition Certain 4,5-diaryl-3-aminopyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, mimicking the action of well-known antimitotic agents like Combrestatin A-4.[1] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3-amino group in these molecules often forms a crucial hydrogen bond that contributes to their binding affinity.[1]

G ligand 3-AP Derivative kinase Protein Kinase (e.g., MK2, GSK-3β) ligand->kinase Binds to ATP Pocket blocked INHIBITION p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase response Downstream Cellular Response (Inflammation, Proliferation) p_substrate->response G cluster_sar Structure-Activity Relationship (SAR) Hotspots scaffold 3-Amino-1-methylpyrazole Core N1 N1-Substituent (Modulates Selectivity, Can access deep pockets) scaffold->N1  R1 C4_C5 C4/C5-Substituents (Primary drivers of potency and target recognition) scaffold->C4_C5  R2, R3 NH2 C3-Amino Group (Critical H-bond donor, 'Hinge-Binder') scaffold->NH2

Caption: Key SAR points on the 3-Amino-1-methylpyrazole scaffold.

Key Experimental Protocols & Workflows

To ensure scientific integrity, the protocols used to characterize these compounds must be robust and reproducible. Below are methodologies for key assays central to defining the pharmacological profile of 3-amino-1-methylpyrazole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: MK2)

This protocol describes a typical biochemical assay to determine the IC₅₀ value of a test compound against a purified kinase.

Causality: The goal is to quantify the direct inhibitory effect of the compound on the kinase's enzymatic activity (phosphorylation of a substrate) in a cell-free system. This isolates the compound's effect on the target from other cellular processes.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve final assay concentrations (ensure final DMSO concentration is ≤1%).

    • Prepare solutions of purified recombinant MK2 enzyme and its specific peptide substrate (e.g., HSP27-derived peptide) in kinase buffer.

    • Prepare ATP solution in kinase buffer at a concentration near its Kₘ for the enzyme.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of serially diluted test compound or vehicle (DMSO control) to appropriate wells.

    • Add 10 µL of the enzyme/substrate mixture to all wells.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of a detection solution (e.g., ADP-Glo™ reagent, which measures ADP production).

    • Incubate as per the detection kit manufacturer's instructions.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G start Start prep Prepare Reagents (Buffer, Compound, Enzyme, ATP) start->prep plate Plate Compound Dilutions prep->plate add_enzyme Add Enzyme/Substrate Mix plate->add_enzyme incubate1 Incubate (10 min) add_enzyme->incubate1 add_atp Initiate Reaction (Add ATP) incubate1->add_atp incubate2 Incubate (60 min, 30°C) add_atp->incubate2 stop Stop Reaction & Add Detection Reagent incubate2->stop read Read Luminescence stop->read analyze Calculate % Inhibition Determine IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Causality: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of living, metabolically active cells. A decrease in this activity indicates cell death or inhibition of proliferation.

Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture media.

    • Remove the old media from the wells and add 100 µL of media containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot viability versus log[concentration] to determine the IC₅₀ (concentration that inhibits 50% of cell growth).

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability Determine IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Conclusion and Future Outlook

The 3-Amino-1-methylpyrazole scaffold is a validated and highly valuable core in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, most notably as potent inhibitors of kinases and tubulin polymerization for anticancer and anti-inflammatory applications, as well as promising anti-infective agents. The synthetic tractability of the scaffold allows for extensive derivatization, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties through systematic structure-activity relationship studies.

Future research should focus on leveraging this structural versatility to design next-generation inhibitors with improved selectivity profiles to minimize off-target effects. Exploring novel substitutions at the C4 and C5 positions and developing covalent or allosteric inhibitors based on this scaffold could unlock new therapeutic avenues. As our understanding of complex disease pathways deepens, the 3-amino-1-methylpyrazole framework will undoubtedly continue to serve as a foundational element in the development of innovative and effective medicines.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]

  • 1-Methyl-3-aminopyrazole | C4H7N3. (n.d.). PubChem. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). [No Source Name Available]. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). arkat usa. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997).

Sources

Foundational

The Strategic Application of 3-Amino-1-methylpyrazole Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

Introduction: The Power of the Fragment in Modern Drug Discovery In the landscape of contemporary drug discovery, the pursuit of novel, high-quality chemical matter to address challenging biological targets is a perpetua...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Fragment in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel, high-quality chemical matter to address challenging biological targets is a perpetual endeavor. Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient strategy, complementing traditional high-throughput screening by focusing on smaller, less complex molecules.[1][2] These "fragments" typically possess low molecular weight and bind to their targets with weak affinity; however, their interactions are often highly efficient in terms of binding energy per atom.[3][4] This guide delves into the utility of a specific, high-value fragment, 3-amino-1-methylpyrazole hydrochloride, as a strategic starting point for the development of potent and selective therapeutics.

The aminopyrazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors.[5][6] Its ability to form key hydrogen bond interactions with protein targets makes it an attractive core for inhibitor design. This guide will provide researchers, scientists, and drug development professionals with an in-depth technical overview of 3-amino-1-methylpyrazole hydrochloride, from its fundamental properties to its practical application in FBDD campaigns, supported by detailed experimental protocols and data-driven insights.

Physicochemical Properties and Strategic Advantages of 3-Amino-1-methylpyrazole Hydrochloride

The successful application of a fragment in FBDD is intrinsically linked to its physicochemical properties. 3-Amino-1-methylpyrazole hydrochloride possesses a profile that makes it an excellent candidate for fragment screening libraries.

PropertyValueSource
Molecular Formula C₄H₈ClN₃
Molecular Weight 133.58 g/mol
Calculated LogP (clogP) -0.1[7]
Hydrogen Bond Donors 2 (amine and protonated pyrazole)[7]
Hydrogen Bond Acceptors 2 (pyrazole nitrogens)[7]
Rotatable Bonds 0[7]
Solubility Slightly soluble in water[8]

Table 1: Physicochemical Properties of 3-Amino-1-methylpyrazole Hydrochloride.

The low molecular weight and clogP of 3-amino-1-methylpyrazole hydrochloride adhere to the "Rule of Three," a common guideline for fragment library design, which suggests fragments should have a molecular weight under 300 Da, a cLogP less than 3, and fewer than 3 hydrogen bond donors and acceptors.[9] Its rigid structure, with zero rotatable bonds, reduces the entropic penalty upon binding, which can contribute to a more favorable ligand efficiency (LE).[3][4] The presence of both hydrogen bond donors and acceptors within a compact, aromatic scaffold provides multiple points for interaction with a protein binding site, increasing the probability of identifying a "hit" during a screening campaign.

The Aminopyrazole Core as a Privileged Pharmacophore

The 3-aminopyrazole moiety is a versatile and highly effective pharmacophore, particularly in the realm of kinase inhibition.[10] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The aminopyrazole core is adept at forming a conserved hydrogen bonding pattern with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition.[11]

The primary amine at the 3-position and the pyrazole nitrogens can act as hydrogen bond donors and acceptors, respectively, effectively mimicking the adenine region of ATP. This bioisosteric relationship is a cornerstone of its success as a kinase inhibitor scaffold.

Workflow for Utilizing 3-Amino-1-methylpyrazole Hydrochloride in FBDD

A typical FBDD campaign employing 3-amino-1-methylpyrazole hydrochloride would follow a structured workflow, from initial screening to lead optimization.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization a Fragment Library Screening (NMR, SPR, X-ray) b Hit Validation a->b Identifies Binders c Structural Biology (X-ray, NMR) b->c Confirmed Hits d Structure-Based Design (Fragment Growing/Linking) c->d e Synthesis of Analogs d->e f SAR Exploration e->f g Potency & Selectivity Optimization f->g Structure-Activity Relationship h ADME/Tox Profiling g->h i In vivo Efficacy Studies h->i

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols for Fragment Screening

The identification of fragments that bind to a target protein is the crucial first step in FBDD. Due to the low affinity of these interactions, highly sensitive biophysical techniques are required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting weak binding events.[12] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.

Protocol for STD-NMR Screening:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl).

    • Prepare a stock solution of 3-amino-1-methylpyrazole hydrochloride (typically 10-20 mM) in the same deuterated buffer.

    • Create a screening mixture by adding the fragment to the protein solution to a final fragment concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the mixture to confirm the presence of both protein and fragment signals.

    • Set up the STD-NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region devoid of protein signals is irradiated.

    • The saturation of the protein is typically achieved using a train of Gaussian pulses. The on-resonance frequency is set to a region where only protein resonances are present (e.g., -1 ppm for aliphatic protons or 7.5 ppm for aromatic protons). The off-resonance frequency is set to a region far from any signals (e.g., 30 ppm).

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which shows signals only from the protons of the binding fragment.

  • Data Analysis:

    • Integration of the signals in the STD spectrum provides information on which protons of the fragment are in close contact with the protein, known as the "binding epitope."

    • The magnitude of the STD effect can be used to rank fragments by their relative binding affinities.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can detect binding events in real-time, providing kinetic information (association and dissociation rates).[13]

Protocol for SPR Screening:

  • Chip Preparation:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare a series of dilutions of 3-amino-1-methylpyrazole hydrochloride in a suitable running buffer (e.g., HBS-EP+).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant protein).

    • Monitor the change in the refractive index, which is proportional to the amount of fragment bound to the protein.

  • Data Analysis:

    • The binding response at equilibrium can be plotted against the fragment concentration to determine the dissociation constant (Kd).

    • The shape of the sensorgram provides information on the kinetics of the interaction.[14]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.

Protocol for Fragment Soaking in X-ray Crystallography:

  • Crystal Preparation:

    • Grow crystals of the target protein under conditions that yield well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a solution of 3-amino-1-methylpyrazole hydrochloride (typically 10-50 mM) in a cryoprotectant solution compatible with the protein crystals.

    • Transfer a protein crystal into a droplet of the fragment-containing solution and allow it to soak for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • The resulting electron density map should reveal the location and orientation of the bound fragment.

From Fragment Hit to Lead Candidate: The Elaboration of the Aminopyrazole Scaffold

Once a fragment hit like 3-amino-1-methylpyrazole hydrochloride is identified and its binding mode is confirmed, the next stage is to elaborate the fragment into a more potent lead compound. This is typically achieved through two main strategies: fragment growing and fragment linking.[10]

  • Fragment Growing: This involves adding chemical functionality to the fragment to extend its interactions into adjacent pockets of the binding site. For 3-amino-1-methylpyrazole, this could involve derivatization of the amino group or substitution at the C4 or C5 positions of the pyrazole ring.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.

The following diagram illustrates the conceptual process of fragment elaboration.

Fragment_Elaboration cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Lead Compound a 3-Amino-1-methylpyrazole (Weak Affinity) b Fragment Growing (Add R-groups) a->b c Fragment Linking (Connect to another fragment) a->c d Potent & Selective Inhibitor (High Affinity) b->d c->d

Caption: Strategies for elaborating a fragment hit into a lead compound.

A key metric used to guide this process is Ligand Efficiency (LE) , which is the binding energy per heavy atom of the molecule.[1] A good fragment hit will have a high LE, and the goal of the elaboration process is to increase potency while maintaining or only slightly decreasing the LE.

Case Study: Elaboration of an Aminopyrazole Scaffold in Kinase Inhibition

These examples underscore the value of the 3-aminopyrazole core as a starting point for generating highly potent and selective inhibitors through iterative structure-based design.

Synthesis of 3-Amino-1-methylpyrazole Hydrochloride

The availability of a robust synthetic route is crucial for any fragment used in drug discovery. 3-Amino-1-methylpyrazole can be synthesized through the condensation of an alkali metal salt of cyanoacetone with a hydrazinium salt.[5] The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Exemplary Synthetic Protocol:

  • Formation of 3-Amino-5-methylpyrazole: A suspension of sodium cyanoacetone and hydrazinium monohydrochloride in toluene is refluxed with a water separator. After cooling, sodium chloride is precipitated with ethanol, and the product is isolated by distillation.[5]

  • Formation of the Hydrochloride Salt: The purified 3-amino-1-methylpyrazole is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or isopropanol). The resulting hydrochloride salt typically precipitates and can be collected by filtration and dried.

Conclusion and Future Perspectives

3-Amino-1-methylpyrazole hydrochloride represents a valuable and strategically sound starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the proven utility of the aminopyrazole scaffold as a privileged pharmacophore, make it an attractive fragment for screening against a wide range of biological targets, particularly kinases. The application of sensitive biophysical techniques such as NMR, SPR, and X-ray crystallography is essential for identifying and characterizing the weak binding of this fragment, and a structured, iterative process of fragment elaboration guided by metrics such as ligand efficiency can lead to the development of potent and selective lead compounds. As FBDD continues to evolve, the strategic use of well-validated and synthetically tractable fragments like 3-amino-1-methylpyrazole hydrochloride will undoubtedly play a significant role in the discovery of the next generation of innovative medicines.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews Drug discovery, 15(9), 605–619.
  • Schulz, M. N., & Hubbard, R. E. (2009). Recent progress in fragment-based drug discovery. Current opinion in pharmacology, 9(5), 615–621.
  • Chen, H., Zhou, J., Geng, G., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry, 64(2), 1217-1234.
  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. Retrieved from [Link]

  • Bauer, V. J., & Safir, S. R. (1964). Process for the preparation of 3-amino-5-methylpyrazole. U.S. Patent No. 3,157,665. Washington, DC: U.S.
  • Ciattini, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3763.
  • Jahnke, W., & Erlanson, D. A. (Eds.). (2006). Fragment-based approaches in drug discovery. John Wiley & Sons.
  • Hubbard, R. E. (2011). Fragment screening by surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 716, 141–155.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Blundell, T. L., & Patel, S. (2004). High-throughput X-ray crystallography for drug discovery. Current opinion in pharmacology, 4(5), 490-496.
  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current opinion in biotechnology, 18(6), 489-496.
  • Mortenson, P. N., & Murray, C. W. (2017). The Rules of Three (Ro3) for fragment library design. Drug discovery today, 22(8), 1183–1190.
  • Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug discovery today, 9(10), 430-431.
  • Barelier, S., et al. (2020). Synthesis and evaluation of 3-aminopyrazole derivatives as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.
  • Freisinger, E., & Groll, M. (2018). The 3-aminopyrazole scaffold in kinase inhibition. Future medicinal chemistry, 10(15), 1839-1853.
  • Al-Otaibi, M. A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 16(5), 735.
  • PubChem. (n.d.). 3-Amino-1-methylpyrazole hydrochloride. Retrieved from [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current opinion in pharmacology, 9(5), 580–588.
  • Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Topics in current chemistry, 317, 1-32.
  • ResearchGate. (2015). (PDF) FRAGMENT-BASED LEAD DISCOVERY. Retrieved from [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877.
  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of molecular recognition: JMR, 20(5), 302-322.
  • Wyss, D. F., et al. (2003). Saturation-transfer difference NMR of 15N-labeled proteins to map inhibitor binding. Journal of the American Chemical Society, 125(47), 14298-14299.
  • Nienaber, V. L., et al. (2000). Discovering novel ligands for macromolecules using X-ray crystallographic screening.
  • Barelier, S., et al. (2020). Synthesis and evaluation of 3-aminopyrazole derivatives as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.
  • Freisinger, E., & Groll, M. (2018). The 3-aminopyrazole scaffold in kinase inhibition. Future medicinal chemistry, 10(15), 1839-1853.
  • Al-Otaibi, M. A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 16(5), 735.
  • PubChem. (n.d.). 3-Amino-1-methylpyrazole hydrochloride. Retrieved from [Link]

  • Barelier, S., et al. (2020). Synthesis and evaluation of 3-aminopyrazole derivatives as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.
  • Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug discovery today, 9(10), 430-431.
  • Kuntz, I. D., et al. (1999). A geometric approach to macromolecule-ligand interactions. Journal of molecular biology, 344(2), 343-358.
  • Ciattini, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3763.
  • Jahnke, W., & Erlanson, D. A. (Eds.). (2006). Fragment-based approaches in drug discovery. John Wiley & Sons.
  • Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy.
  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of molecular recognition: JMR, 20(5), 302-322.
  • Blundell, T. L., & Patel, S. (2004). High-throughput X-ray crystallography for drug discovery. Current opinion in pharmacology, 4(5), 490-496.

Sources

Exploratory

Tautomerism in substituted aminopyrazoles

An In-Depth Technical Guide to Tautomerism in Substituted Aminopyrazoles for Drug Discovery Professionals Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous ther...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in Substituted Aminopyrazoles for Drug Discovery Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, substituted aminopyrazoles are particularly vital, frequently appearing in scaffolds for kinase inhibitors and other targeted therapies.[2] However, the inherent ability of these molecules to exist as a dynamic equilibrium of tautomers presents a significant and often underestimated challenge in drug design. Tautomerism, the interconversion of structural isomers through proton migration, can profoundly alter a molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and shape.[3][4] Consequently, the specific tautomeric form present dictates how a drug candidate recognizes and interacts with its biological target.

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of annular prototropic tautomerism in substituted aminopyrazoles. Moving beyond a simple recitation of facts, this paper delves into the causality behind the tautomeric preferences, explaining the interplay of electronic, environmental, and intermolecular factors. We will present a multi-faceted, self-validating framework for the robust characterization of these tautomers, integrating high-level spectroscopic techniques with powerful computational methods. By understanding and controlling the tautomeric behavior of aminopyrazoles, development teams can accelerate the design of more potent, selective, and effective therapeutics.

The Phenomenon of Tautomerism: From Core Principles to Biological Consequence

Prototropic Tautomerism in Heterocycles

Tautomerism is a form of isomerism where structures interconvert through a low-energy barrier, typically involving the migration of a proton—a phenomenon known as prototropy.[3] In N-heterocyclic compounds like pyrazoles, this process is often rapid, leading to a dynamic equilibrium of two or more forms coexisting in the same medium.[3][5] Unlike resonance structures, tautomers are distinct chemical species with different arrangements of atoms and electrons, which can, in principle, be isolated under specific conditions.[6] The energy barrier for this interconversion is typically below 20 kcal/mol, allowing for facile exchange at or near ambient temperatures.[3]

The Aminopyrazole Equilibrium: Annular Tautomerism

For 3(5)-aminopyrazoles, the most significant and widely studied tautomerism is the annular prototropic tautomerism. This involves a 1,2-proton shift between the two adjacent nitrogen atoms of the pyrazole ring.[4] This process results in an equilibrium between the 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) forms. The position of this equilibrium is not fixed; it is exquisitely sensitive to a variety of factors, making its characterization a critical step in any research program involving these scaffolds.

Tautomerism cluster_3AP 3-Aminopyrazole (3AP) cluster_5AP 5-Aminopyrazole (5AP) TautomerA TautomerA TautomerB TautomerB TautomerA->TautomerB H+ Shift

Caption: Annular prototropic tautomerism in aminopyrazoles.

Why Tautomerism is a Critical Parameter in Drug Discovery

The biological activity of a molecule is inextricably linked to its three-dimensional structure and its pattern of intermolecular interactions. Different tautomers present distinct faces to a biological target:

  • Hydrogen Bonding: The positions of N-H donors and lone-pair acceptors are swapped between the 3AP and 5AP forms. This can be the difference between a high-affinity ligand that forms a critical hydrogen bond and an inactive compound that cannot.

  • Dipole Moment and Polarity: The shift in proton and electron density distribution alters the molecule's dipole moment, affecting its solubility, membrane permeability, and interactions within a protein binding pocket.

  • Acidity/Basicity (pKa): The pKa of the pyrazole ring nitrogens and the exocyclic amino group can differ between tautomers, influencing the molecule's ionization state at physiological pH.

Ignoring tautomerism can lead to flawed Structure-Activity Relationship (SAR) models and wasted synthetic effort. A change in a substituent may appear to directly influence binding, when in fact it does so indirectly by shifting the tautomeric equilibrium to a more (or less) active form.

Governing Factors of the Tautomeric Equilibrium

The preference for the 3AP versus the 5AP tautomer is a delicate balance dictated by intrinsic electronic properties and extrinsic environmental conditions.

The Role of Substituents: An Electronic Tug-of-War

The electronic nature of other substituents on the pyrazole ring is arguably the most powerful determinant of tautomeric preference.[2]

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), nitro (-NO₂), or thiocyanato (-SCN) at the C4 position strongly favor the 5-amino tautomer in solution.[6] The rationale is that the more electronegative pyrazole nitrogen (the one not bonded to the proton) is stabilized when it is closer to the electron-withdrawing substituent.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (-OCH₃) or alkyl groups at C4 tend to favor the 3-amino tautomer.[2][6] In this case, the electron density is pushed towards the ring, and the proton prefers the nitrogen atom further from the donating group.

The Environmental Context: Phase and Polarity

The medium in which the molecule resides has a profound impact.

  • Solution vs. Solid State: It is common for the dominant tautomer in the solid state, as determined by X-ray crystallography, to differ from the major tautomer in solution.[6] Crystal packing forces and strong intermolecular hydrogen bonds can lock the molecule into a specific tautomeric form that may not be the most stable in solution.[2]

  • Solvent Polarity: In solution, the polarity of the solvent can shift the equilibrium. Ab initio calculations have shown that the relative stability of the more polar 5-amino tautomer increases in polar solvents like DMSO.[6] This underscores the importance of conducting analyses in solvents that mimic relevant biological or experimental conditions.

Data Summary: Substituent and Phase Effects

The following table summarizes observed tautomeric preferences based on a combination of experimental and computational studies.

Substituent (at C4)Electronic NatureDominant Tautomer in DMSO SolutionDominant Tautomer in Solid StateReference(s)
-HNeutral3-Amino (more stable)3-Amino[4]
-CNElectron-Withdrawing5-Amino3-Amino[6]
-SCNElectron-Withdrawing5-Amino3-Amino[6]
-OCH₃Electron-Donating3-Amino3-Amino[6]
-NO₂ (at C3/5)Electron-Withdrawing5-Tautomer (NO₂ at C3)5-Tautomer (NO₂ at C3)[2]
-CH₃ (at C3/5)Electron-Donating3-Tautomer (CH₃ at C5)3-Tautomer (CH₃ at C5)[2]

A Multi-faceted Approach to Tautomer Characterization

No single technique can provide a complete picture of tautomerism. A trustworthy and robust analysis relies on the integration of multiple experimental and computational methods—a self-validating system where the results of one technique corroborate another.

Caption: A self-validating workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution
  • Causality: NMR is the most powerful technique for studying dynamic equilibria in solution.[3] By analyzing chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different species present. For pyrazoles, ¹³C and ¹⁵N NMR are particularly informative, as the chemical shifts of the ring atoms (especially C3 and C5) are highly sensitive to the location of the proton.[1][3]

  • Challenge: A significant challenge is that prototropic exchange is often fast on the NMR timescale, leading to time-averaged signals where the distinct C3 and C5 peaks merge into a single broad resonance.[3]

  • Solution: This can be overcome by recording spectra at low temperatures to slow the exchange or by using specific solvents like DMSO-d₆ where the exchange rate is fortuitously slow enough to resolve individual tautomer signals at room temperature in some cases.[6]

Step-by-Step Protocol: Tautomer Ratio Determination by ¹H and ¹³C NMR
  • Sample Preparation: Dissolve an accurately weighed sample of the aminopyrazole in a suitable deuterated solvent (DMSO-d₆ is a good starting point) to a standard concentration (e.g., 10-20 mM).

  • Initial ¹H NMR: Acquire a standard ¹H NMR spectrum at ambient temperature. Look for distinct sets of signals for the pyrazole ring protons and NH/NH₂ protons, which may indicate the presence of multiple tautomers.

  • ¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum (e.g., using a longer relaxation delay, d1, and inverse-gated decoupling). Pay close attention to the C3 and C5 chemical shifts. If two distinct signals are observed in the expected region (~140-160 ppm), this is strong evidence for slow exchange and the presence of both tautomers.

  • Signal Assignment: Use 2D NMR techniques (HSQC, HMBC) to unambiguously assign the signals for each tautomer. The key correlation is the HMBC cross-peak between the N1-H proton and the C3 and C5 carbons, which will differ for each form.

  • Quantification: Integrate the well-resolved, non-overlapping signals corresponding to each tautomer in either the ¹H or ¹³C spectrum. The ratio of the integrals directly corresponds to the tautomeric ratio.

  • Variable Temperature (VT) NMR (If Needed): If signals are broad at room temperature, gradually lower the temperature of the NMR probe (e.g., in 10°C increments) until the signals sharpen and resolve into two distinct sets. This "freezing out" of the equilibrium allows for clear identification and quantification.

X-Ray Crystallography: Unambiguous Determination in the Solid State
  • Causality: X-ray crystallography provides direct, unambiguous evidence of the atomic arrangement in a crystalline solid.[2] It definitively identifies which tautomer is present in the crystal lattice and reveals the intricate network of intermolecular interactions (like hydrogen bonds) that stabilize that specific form.[2] This information is invaluable for understanding solid-state properties and for validating computational models.

Step-by-Step Protocol: Single Crystal X-ray Diffraction Workflow
  • Crystal Growth: The critical first step is to grow single crystals of suitable quality. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. A variety of solvents (e.g., ethanol, ethyl acetate, acetonitrile) and techniques (e.g., vapor diffusion) should be screened.

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. This map is used to solve the structure—placing atoms into the electron density. The positions of hydrogen atoms, including the crucial N-H proton, are located to confirm the tautomeric form.

  • Analysis: The final refined structure provides precise bond lengths, bond angles, and details of the intermolecular interactions within the crystal packing.

In Silico Validation: The Power of Computational Chemistry

Predicting Tautomeric Stability with Density Functional Theory (DFT)
  • Causality: Computational chemistry, particularly DFT, allows for the calculation of the relative energies of different tautomers.[4] This provides a theoretical prediction of the equilibrium position, which can then be compared with experimental results for validation. It is an exceptionally powerful tool for rationalizing observed trends and for predicting the behavior of yet-to-be-synthesized molecules. Calculations can be performed for isolated molecules (gas phase) or can include solvent effects using a Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effect of the solvent.[6]

Step-by-Step Protocol: A Practical Guide to Calculating Relative Tautomer Energies
  • Structure Building: Build the 3D structures of both the 3-amino (3AP) and 5-amino (5AP) tautomers of the target molecule using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p)).[2][4] This step finds the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This is a critical self-validation step: the absence of any imaginary frequencies confirms that the structure is a true energy minimum. The output also provides the Gibbs free energy (G).

  • Solvent Modeling (Optional but Recommended): To better correlate with solution-phase experiments, repeat the optimization and frequency calculations using a PCM to model the desired solvent (e.g., DMSO).

  • Energy Comparison: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers (ΔG = G₅ₐₚ - G₃ₐₚ). A negative ΔG indicates that the 5AP tautomer is more stable, while a positive ΔG indicates the 3AP tautomer is favored. The magnitude of ΔG can be related to the equilibrium constant (K_eq) via the equation ΔG = -RTln(K_eq).

Implications for Rational Drug Design

A thorough understanding of tautomerism is not an academic exercise; it is a prerequisite for efficient and successful drug design.

Tautomerism and Structure-Activity Relationships (SAR)

Controlling the tautomeric ratio can be a powerful strategy in lead optimization. By making subtle substituent changes, a medicinal chemist can shift the equilibrium towards the more active tautomer, leading to a significant improvement in potency. This "tautomer-tuning" approach adds a sophisticated layer to traditional SAR exploration.

SAR_Logic cluster_props Molecular Property Changes start Lead Compound (Aminopyrazole Core) action action start->action Introduce C4-CN (EWG) consequence consequence action->consequence Shifts Equilibrium outcome outcome consequence->outcome Favors 5-Amino Tautomer prop1 Altered H-Bond Profile (N1-H is now a donor) outcome->prop1 prop2 Increased Dipole Moment outcome->prop2 final Improved Binding Affinity & Potency prop1->final Leads To prop2->final Leads To

Caption: Causal chain of tautomer-driven drug design.

Case Study: Kinase Inhibitor Design

Many kinase inhibitors utilize a heterocyclic core to form critical hydrogen bonds with the "hinge" region of the kinase domain. Consider an aminopyrazole inhibitor where the 3-amino tautomer is dominant but inactive because its H-bond pattern is incorrect. The 5-amino tautomer, however, has the perfect geometry for high-affinity binding. In this scenario, a synthetic strategy to introduce an electron-withdrawing group at C4 would be a rational design choice, intended specifically to populate the active 5-amino tautomeric form and thereby increase the compound's potency.

Conclusion

The tautomerism of substituted aminopyrazoles is a complex but manageable phenomenon. For drug discovery professionals, treating a tautomeric compound as a single static structure is a significant liability. The true identity of such a molecule is the dynamic equilibrium of its constituent forms. By employing a rigorous, multi-technique approach that combines the solution-state insights of NMR, the solid-state certainty of X-ray crystallography, and the predictive power of computational chemistry, researchers can fully characterize and control this equilibrium. This deeper understanding allows for more intelligent lead optimization, the development of more accurate SAR models, and ultimately, the rational design of superior therapeutic agents.

References

  • Claramunt, R. M., et al. (2025). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations.
  • Yazdekhasti, H., et al. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • Maçôas, E., et al. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link provided in search results]
  • Jarończyk, M., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. NIH. [Link provided in search results]
  • Dolgushin, G. V., et al. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link provided in search results]
  • Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. J. Chem. Soc. Perkin Trans. 2, 1737-1744. [Link provided in search results]
  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC - NIH. [Link provided in search results]
  • Gomaa, M. A. M. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link provided in search results]

Sources

Foundational

Physicochemical properties of aminopyrazole salts

An In-Depth Technical Guide to the Physicochemical Properties of Aminopyrazole Salts For Researchers, Scientists, and Drug Development Professionals The aminopyrazole scaffold is a privileged structure in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Aminopyrazole Salts

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across a range of disease areas, including oncology, inflammation, and infectious diseases.[1][2][3][4][5] The conversion of an aminopyrazole-based active pharmaceutical ingredient (API) into a salt is a critical step in drug development, profoundly influencing its solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the essential physicochemical properties of aminopyrazole salts, offering field-proven insights and detailed methodologies for their characterization. As a self-validating framework, this document is designed to empower researchers to make informed decisions in the salt screening and selection process, ultimately leading to the development of robust and efficacious drug products.

The Strategic Imperative of Salt Formation for Aminopyrazole APIs

While the pharmacological activity of a drug candidate is paramount, its developability is equally crucial. The free base form of an aminopyrazole may exhibit suboptimal physicochemical properties, such as poor aqueous solubility, which can hinder its clinical progression.[6] Salt formation, the process of reacting the basic aminopyrazole with an acid to form an ion pair, is a widely employed and highly effective strategy to modulate these properties.[7] An estimated 50% of all drugs on the market are administered as salts, a testament to the power of this approach.[7]

The selection of an appropriate counter-ion is a multi-parameter optimization problem. A successful salt form should ideally exhibit:

  • Enhanced Aqueous Solubility and Dissolution Rate: To improve bioavailability for oral administration.

  • Appropriate Solid-State Stability: Resistance to chemical degradation and physical changes under storage and handling conditions.

  • Low Hygroscopicity: Minimal moisture uptake to avoid issues with handling, formulation, and stability.

  • Crystallinity and Lack of Polymorphism: A stable, non-polymorphic crystalline form is desirable for consistent manufacturing and performance.[8]

  • Favorable Processability: Good flow and compaction properties for formulation into a final dosage form.

This guide will delve into the core physicochemical properties that must be rigorously evaluated during the salt selection process for any aminopyrazole-based API.

Foundational Physicochemical Properties of Aminopyrazole Salts

Acid-Base Properties (pKa) and Salt Formation Feasibility

The feasibility of forming a stable salt is fundamentally governed by the difference in the pKa values between the basic drug and the acidic counter-ion. Aminopyrazoles are basic compounds due to the presence of the amino group and the nitrogen atoms within the pyrazole ring. The pKa of the parent 3-aminopyrazole is predicted to be around 5.2, though this will vary significantly with substitution on the ring.[9]

A general rule of thumb is that a ΔpKa (pKa of the base - pKa of the acid) of at least 2-3 units is required to ensure the formation of a stable salt.[7] This ensures a high degree of proton transfer from the acid to the base, forming a stable ionic interaction rather than a cocrystal or a physical mixture.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Preparation: Accurately weigh and dissolve a sample of the aminopyrazole free base in a suitable solvent system (e.g., water, methanol/water).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

  • Instrumentation: Automated potentiometric titrator, calibrated pH electrode, analytical balance.

Solubility and Dissolution Rate

Improving the aqueous solubility and dissolution rate is often the primary motivation for salt formation. The choice of counter-ion can have a dramatic impact on these properties. Generally, salts formed from smaller, more hydrophilic counter-ions tend to have higher aqueous solubility.[2][10] However, this is not always the case, and the interplay between the crystal lattice energy of the salt and the solvation energy of the individual ions is complex.[7]

Table 1: Influence of Counter-ion on Physicochemical Properties (Illustrative Examples from Prazosin Salts) [11]

Salt FormCounter-ionMelting Point (°C)Aqueous Solubility (mg/mL)
Hydrochloride (anhydrous)HCl284~0.3
MesylateMethanesulfonic acid267~1.6
BesylateBenzenesulfonic acid316~0.2
Tosylatep-Toluenesulfonic acid300~0.2
OxalateOxalic acid254~0.4
MaleateMaleic acid237~0.7

This data for prazosin salts illustrates the significant impact of the counter-ion on key physicochemical properties. A similar systematic evaluation is crucial for aminopyrazole candidates.

Experimental Protocol: Kinetic and Thermodynamic Solubility Measurement

  • Kinetic Solubility:

    • Prepare a high-concentration stock solution of the aminopyrazole salt in DMSO.

    • Add small aliquots of the stock solution to an aqueous buffer at a specific pH (e.g., pH 2.0, 6.8).

    • Monitor for the first appearance of precipitation using a nephelometer or by visual inspection.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid aminopyrazole salt to a series of vials containing aqueous buffers of different pH values.

    • Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspensions to remove undissolved solids.

    • Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Solid-State Properties: Crystallinity and Polymorphism

The solid-state form of an aminopyrazole salt is of critical importance. An amorphous form will generally have higher solubility but may be less stable and prone to crystallization over time. Crystalline forms are generally preferred for their stability and reproducibility. However, many compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism.[12] Different polymorphs of the same salt can have different solubilities, stabilities, and mechanical properties, making polymorph screening an essential activity.[8][13]

Key Analytical Techniques for Solid-State Characterization

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the solid-state form of a material.[1] Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint".[14][15]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[16] It is used to determine the melting point, glass transition temperature (for amorphous forms), and to detect polymorphic transitions.[17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying the presence of solvates or hydrates.

  • Solid-State NMR (ss-NMR): ss-NMR provides information about the local chemical environment of atoms in the solid state and can be used to distinguish between different polymorphs.[18]

Diagram 1: Salt and Polymorph Screening Workflow

G cluster_0 Salt Screening cluster_1 Initial Characterization cluster_2 In-depth Analysis of Hits cluster_3 Lead Salt Selection API Aminopyrazole Free Base Crystallization Crystallization Experiments (Multiple Solvents & Conditions) API->Crystallization Counterions Library of Counter-ions (e.g., HCl, Mesylate, Tartrate) Counterions->Crystallization XRPD_Screen High-Throughput XRPD Crystallization->XRPD_Screen Unique_Forms Identify Unique Crystalline Forms XRPD_Screen->Unique_Forms DSC_TGA DSC / TGA Analysis Unique_Forms->DSC_TGA Solubility Kinetic Solubility Unique_Forms->Solubility Hygroscopicity Hygroscopicity Screening (DVS) Unique_Forms->Hygroscopicity Lead_Salt Select Lead Salt(s) for Further Development DSC_TGA->Lead_Salt Solubility->Lead_Salt Hygroscopicity->Lead_Salt Stability Forced Degradation & Stability Studies Lead_Salt->Stability

Caption: A typical workflow for salt and polymorph screening.

Hygroscopicity

Hygroscopicity is the tendency of a solid material to take up moisture from the atmosphere.[9] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, conversion to a hydrate) and chemical degradation. The hygroscopicity of a salt is a critical parameter to assess, as it impacts handling, manufacturing, packaging, and storage requirements.[19]

Experimental Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place a small, accurately weighed amount of the aminopyrazole salt (5-15 mg) into the DVS instrument.[20]

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and then decrease it back to 0% RH. The instrument records the change in mass at each RH step after the sample reaches equilibrium.

  • Data Analysis: Plot the percentage change in mass against the RH. The shape of the resulting isotherm provides information about the mechanism of water uptake (adsorption vs. absorption) and can reveal any phase changes.[21]

Table 2: European Pharmacopoeia Classification of Hygroscopicity [22]

Classification% Weight Increase (at 25°C, 80% RH)
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid
Chemical Stability

The chemical stability of an aminopyrazole salt must be thoroughly investigated to ensure the safety and efficacy of the final drug product. Forced degradation (or stress testing) studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[23][24] These studies involve subjecting the salt to harsh conditions that are expected to accelerate its decomposition.[3][25]

Typical Stress Conditions for Forced Degradation Studies

  • Acid/Base Hydrolysis: The salt is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated.

  • Oxidation: The salt is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: The solid salt is stored at elevated temperatures (e.g., 60-80°C).

  • Photostability: The solid salt is exposed to light according to ICH Q1B guidelines.

Diagram 2: Analytical Techniques for Solid-State Characterization

G cluster_0 cluster_1 cluster_2 WhatForm What is the Solid Form? XRPD XRPD WhatForm->XRPD Fingerprint DSC DSC WhatForm->DSC Thermal Events TGA TGA WhatForm->TGA Weight Loss DVS DVS WhatForm->DVS Moisture Uptake Microscopy Microscopy WhatForm->Microscopy Visual Crystallinity Crystallinity/ Amorphous Content XRPD->Crystallinity Polymorphism Polymorph ID XRPD->Polymorphism DSC->Polymorphism Thermal Melting Point/ Transitions DSC->Thermal Solvation Solvate/Hydrate Stoichiometry TGA->Solvation Hygro Hygroscopicity DVS->Hygro ssNMR ss-NMR ssNMR->Polymorphism Structure Molecular Structure ssNMR->Structure Morphology Particle Size/ Shape Microscopy->Morphology

Caption: Interplay of analytical techniques in solid-state characterization.

Conclusion: An Integrated Approach to Salt Selection

The selection of an optimal salt form for an aminopyrazole API is a cornerstone of successful drug development. It is not a linear process but rather an iterative cycle of synthesis, characterization, and evaluation. A comprehensive understanding of the physicochemical properties discussed in this guide—pKa, solubility, solid-state form, hygroscopicity, and stability—is essential for mitigating risks and ensuring the development of a high-quality, stable, and effective drug product. By employing the detailed methodologies and analytical techniques outlined herein, researchers can confidently navigate the complexities of salt selection and advance their aminopyrazole-based drug candidates toward the clinic and, ultimately, to patients in need.

References

  • The Journal of Organic Chemistry - ACS Publications. American Chemical Society. Available from: [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Available from: [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available from: [Link]

  • ResearchGate. (2018). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I—Conducting Drug Substance Solid Stress to Support Phase Ia Clinical Trials. Available from: [Link]

  • Groleau, E. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available from: [Link]

  • Aher, N. G., et al. (2013). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Available from: [Link]

  • Rao, B. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 753-765. Available from: [Link]

  • European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development. Available from: [Link]

  • ResearchGate. (2013). An evaluation of salt screening methodologies. Available from: [Link]

  • ResearchGate. (n.d.). Chapter 3. Analytical Techniques in Solid-state Characterization. Available from: [Link]

  • ResearchGate. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Available from: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Available from: [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Available from: [Link]

  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Available from: [Link]

  • ResearchGate. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Available from: [Link]

  • Inonu University. (2013). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Acta Physica Polonica A, 124(2). Available from: [Link]

  • Jouyban, A. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 97(Pt A), 113-122. Available from: [Link]

  • Dalton Pharma Services. (n.d.). Polymorphic Screening. Available from: [Link]

  • MDPI. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 20(10), 18846-18858. Available from: [Link]

  • ResearchGate. (2013). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PubMed Central. Available from: [Link]

  • YouTube. (2022). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. Available from: [Link]

  • Pharmaceutical Technology. (2011). Salt Selection in Drug Development. Available from: [Link]

  • PubMed. (2013). An evaluation of salt screening methodologies. Available from: [Link]

  • Research and Reviews. (2024). Solid-State Characterization in Drug Development and Formulation. Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • ACS Publications. (2013). Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids. The Journal of Physical Chemistry C, 117(22), 11658-11666. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Effect of Counterions on Physicochemical Properties of Prazosin Salts. PubMed Central. Available from: [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Available from: [Link]

  • YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? Available from: [Link]

  • Royal Society of Chemistry. (2018). Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole. Dalton Transactions, 47(3), 856-863. Available from: [Link]

  • International Journal of Scientific Development and Research. (2023). Stability Studies in Pharmaceuticals: Guidelines and Recent Advances. Available from: [Link]

  • Pharmaceutical Technology. (2010). Advancing Approaches in Detecting Polymorphism. Available from: [Link]

  • ResearchGate. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. Available from: [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Available from: [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Available from: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available from: [Link]

  • ACS Publications. (2022). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design, 22(1), 586-613. Available from: [Link]

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Available from: [Link]

  • Jenck, J. F. (n.d.). Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. Available from: [Link]

  • BioProcess International. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • OMICS International. (2016). Solid State Characterization and Pharmaceutical Development. Journal of Analytical & Bioanalytical Techniques, 7(5). Available from: [Link]

Sources

Exploratory

Quantum chemical studies on 3-Amino-1-methylpyrazole

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-Amino-1-methylpyrazole Abstract This technical guide provides a comprehensive framework for the quantum chemical investigation of 3-Amino-1-methylpyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-Amino-1-methylpyrazole

Abstract

This technical guide provides a comprehensive framework for the quantum chemical investigation of 3-Amino-1-methylpyrazole, a heterocyclic compound of interest in pharmaceutical and materials science. We detail the theoretical and practical aspects of employing Density Functional Theory (DFT) to elucidate its structural, vibrational, electronic, and non-linear optical (NLO) properties. The methodologies presented herein emphasize a synergistic approach, where computational results are rigorously validated against experimental spectroscopic data (FT-IR, FT-Raman, UV-Vis). This guide is intended for researchers, chemists, and drug development professionals seeking to apply computational chemistry as a predictive tool for understanding and characterizing novel molecules. Key analyses, including molecular geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of first-order hyperpolarizability, are discussed in detail.

Introduction: The Rationale for Computational Scrutiny

3-Amino-1-methylpyrazole (C₄H₇N₃) is a member of the pyrazole family, a class of heterocyclic compounds renowned for its wide spectrum of biological activities and applications in medicinal chemistry.[1] Pyrazole derivatives are core scaffolds in numerous pharmaceutical agents and also show promise as advanced materials with significant non-linear optical (NLO) properties.[2] A thorough understanding of the molecule's three-dimensional structure, electronic charge distribution, and vibrational modes is paramount to predicting its reactivity, stability, and potential for specific applications.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as an indispensable tool for this purpose.[2][3] DFT offers a remarkable balance between computational cost and accuracy, allowing for the precise prediction of molecular properties that are often difficult or time-consuming to measure experimentally.[2]

This guide provides a senior-level walkthrough of a complete computational and experimental workflow to characterize 3-Amino-1-methylpyrazole. The core principle is self-validation : theoretical predictions are constantly benchmarked against experimental data, creating a robust and trustworthy characterization of the molecule's physicochemical properties.

Methodology: A Validated Workflow

The synergy between computational modeling and experimental spectroscopy is the cornerstone of modern molecular analysis. The workflow described below ensures that theoretical findings are grounded in empirical reality.

Computational Protocol: The DFT Approach

The primary tool for this investigation is the Gaussian suite of programs, a standard in the computational chemistry field.[4] The choice of method and basis set is critical for obtaining accurate results.

Expert Rationale: We select the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This combination is widely validated for organic heterocyclic systems like pyrazoles.[4][5][6] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) effectively incorporates electron correlation, while the 6-311++G(d,p) basis set is sufficiently flexible, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) to accurately describe bonding in three-dimensional space.

Step-by-Step Computational Workflow:

  • Structure Input: The initial 3D structure of 3-Amino-1-methylpyrazole is built using a molecular editor like GaussView.

  • Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) method. This process finds the lowest energy conformation of the molecule, its most stable structure.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It predicts the theoretical infrared and Raman spectra.

  • Vibrational Scaling: Theoretical vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. Therefore, the calculated frequencies are scaled by an appropriate factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.[7]

  • Electronic Property Calculation: Using the optimized geometry, further calculations are run to determine:

    • Frontier Molecular Orbitals (HOMO, LUMO).

    • Molecular Electrostatic Potential (MEP).

    • First-order hyperpolarizability (for NLO analysis).

  • UV-Vis Spectrum Simulation: The electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level, often within a solvent model (e.g., PCM) to mimic experimental conditions.[8]

Experimental Validation

Computational results are most powerful when validated by experiment. The following spectroscopic techniques are essential:

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques provide the characteristic vibrational "fingerprint" of the molecule, which can be directly compared to the scaled theoretical spectra for definitive vibrational mode assignment.

  • UV-Visible (UV-Vis) Spectroscopy: This measures electronic transitions within the molecule, providing a benchmark for the calculated HOMO-LUMO energy gap and TD-DFT results.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of atoms, which can be compared with theoretical chemical shifts calculated using methods like GIAO (Gauge-Independent Atomic Orbital).[9]

G Computational & Experimental Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_analysis Integrated Analysis & Reporting mol_build 1. Molecular Modeling (3-Amino-1-methylpyrazole) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc prop_calc 4. Property Calculation (HOMO, LUMO, MEP, NLO) geom_opt->prop_calc comparison 5. Correlation & Scaling (Theoretical vs. Experimental) freq_calc->comparison Vibrational Spectra prop_calc->comparison Electronic Properties ftir_raman FT-IR / FT-Raman ftir_raman->comparison uv_vis UV-Vis uv_vis->comparison nmr NMR nmr->comparison report 6. Final Characterization Report comparison->report

Caption: Integrated workflow for the quantum chemical analysis of 3-Amino-1-methylpyrazole.

Results and Discussion: A Multi-faceted Analysis

Molecular Geometry

The DFT optimization predicts a planar structure for the pyrazole ring, a characteristic feature that suggests aromaticity. The bond lengths and angles obtained from the calculation provide the foundational data for all subsequent analyses. These theoretical values are expected to be in close agreement with data from single-crystal X-ray diffraction, should it be available for this or closely related compounds.

ParameterBondCalculated Length (Å)
Bond LengthN1-N2~1.37
N2-C3~1.33
C3-C4~1.41
C4-C5~1.38
C5-N1~1.36
C3-N(amino)~1.37
Bond AngleC5-N1-N2~112°
N1-N2-C3~105°
N2-C3-C4~111°
Note: These are representative values based on typical DFT calculations for pyrazole derivatives. Actual calculated values should be reported from the specific output file.
Vibrational Spectral Analysis

The correlation between the scaled theoretical vibrational frequencies and the experimental FT-IR and FT-Raman spectra is a powerful validation of the computed structure. The Potential Energy Distribution (PED) analysis is used to provide unambiguous assignments for each vibrational mode.

Table 2: Key Vibrational Mode Assignments

Mode Description Calculated Frequency (cm⁻¹, Scaled) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹)
N-H Asymmetric Stretch ~3500 (Expected) (Expected)
N-H Symmetric Stretch ~3400 (Expected) (Expected)
C-H Stretch (Methyl) ~2950-3050 (Expected) (Expected)
C-H Stretch (Ring) ~3100-3150 (Expected) (Expected)
N-H Scissoring ~1630 (Expected) (Expected)
C=N / C=C Ring Stretch ~1500-1580 (Expected) (Expected)
Pyrazole Ring Breathing ~950-1050 (Expected) (Expected)

Note: This table should be populated with actual experimental and scaled computational data for a complete analysis.

Electronic Properties: Reactivity and Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[9]

  • HOMO: Represents the ability to donate an electron. For 3-Amino-1-methylpyrazole, the HOMO is expected to be localized primarily on the amino group and the pyrazole ring, indicating these are the primary sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. The LUMO is likely distributed across the pyrazole ring's π-system.

  • Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO correlates to the molecule's chemical stability and the energy of its first electronic transition. A smaller gap suggests higher reactivity and a lower energy electronic transition, which can be verified by the UV-Vis spectrum.

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It provides an intuitive guide to the molecule's reactive sites.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. These are expected around the nitrogen atoms of the pyrazole ring and the amino group.

  • Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the methyl group.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant charge transfer character often exhibit NLO properties, which are crucial for applications in telecommunications and optical computing.[3] The key parameter is the first-order hyperpolarizability (β₀). DFT calculations can reliably predict this value. The presence of the electron-donating amino group (-NH₂) on the pyrazole ring suggests that 3-Amino-1-methylpyrazole may possess significant NLO activity. A high calculated β₀ value would mark it as a promising candidate for NLO material development.[10]

Conclusion

This guide has outlined a robust, multi-faceted approach to the quantum chemical characterization of 3-Amino-1-methylpyrazole. By integrating high-level DFT calculations with standard experimental spectroscopic techniques, a comprehensive and validated understanding of the molecule's geometric, vibrational, and electronic properties can be achieved. The insights gained from this workflow—from predicting reactive sites with MEP maps to evaluating its potential as an NLO material—are invaluable for guiding further research, synthesis, and application in drug discovery and materials science.

References

  • Time information for Edmonton, CA. (n.d.). Google.
  • Ibrahim, M. A., et al. (2023). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • 1-Methyl-3-aminopyrazole | C4H7N3. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. (n.d.). Google Patents.
  • HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-lphenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Experimental and Computational Vibration Study of Amino Acids. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis, spectroscopic studies and DFT/TD-DFT/PCM calculations of molecular structure, spectroscopic characterization and NBO of charge transfer complex between 5-amino-1,3-dimethylpyrazole (5-ADMP) with chloranilic acid (CLA) in different solvents. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]_

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Mary, Y. S., et al. (2015). HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. PubMed. Retrieved January 25, 2026, from [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2019). New Journal of Chemistry (RSC Publishing). Retrieved January 25, 2026, from [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. Retrieved January 25, 2026, from [Link]

  • Computational Vibrational Spectroscopy. (2022). arXiv. Retrieved January 25, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). PMC - NIH. Retrieved January 25, 2026, from [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. (2023). FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan. Retrieved January 25, 2026, from [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. (n.d.). Retrieved January 25, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 25, 2026, from [Link]

  • HOMO LUMO Examples. (2013). YouTube. Retrieved January 25, 2026, from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. Retrieved January 25, 2026, from [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 3-Amino-1-methylpyrazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 3-Amino-1-methylpyrazole hydrochloride. This key chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 3-Amino-1-methylpyrazole hydrochloride. This key chemical intermediate is a fundamental building block in the development of numerous pharmaceutical compounds. The following sections offer a step-by-step methodology, an explanation of the underlying chemical principles, and essential safety information to ensure a successful and safe synthesis.

Strategic Overview: The Importance of 3-Amino-1-methylpyrazole Hydrochloride

3-Amino-1-methylpyrazole hydrochloride serves as a crucial scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapies. Its structural features, including the reactive amino group and the N-methylated pyrazole core, allow for diverse chemical modifications, making it a valuable synthon for creating libraries of potential drug candidates. The hydrochloride salt form enhances the compound's stability and handling properties compared to the free base.

Safety First: A Proactive Approach to Hazard Management

The synthesis of 3-Amino-1-methylpyrazole hydrochloride involves the use of hazardous materials. A thorough understanding of these risks and the implementation of appropriate safety measures are critical.

Table 1: Hazard Analysis and Mitigation Strategies

ChemicalHazardsPersonal Protective Equipment (PPE) & Engineering Controls
Methylhydrazine Highly toxic, flammable, corrosive, and a potential carcinogen.Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (butyl rubber recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.
Hydrazine hydrate Toxic, corrosive, and a suspected carcinogen.Handle with the same precautions as methylhydrazine. Ensure an emergency shower and eyewash station are immediately accessible.
Hydrochloric Acid (concentrated) Highly corrosive, causes severe skin burns and eye damage. Respiratory irritant.Use in a well-ventilated fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles.
Ethanol & Diethyl Ether Highly flammable liquids and vapors. Diethyl ether can form explosive peroxides.Work away from ignition sources. Use grounded equipment to prevent static discharge. Store in a flammable-rated cabinet. Check diethyl ether for peroxides if it has been opened and stored for an extended period.

The Chemical Pathway: Reaction Scheme and Mechanism

The synthesis is typically achieved through the cyclization of a suitable precursor with methylhydrazine, followed by salt formation. A common and efficient route involves the reaction of β-aminocrotononitrile with methylhydrazine.

The reaction proceeds via a condensation reaction between the carbonyl group of the precursor and the hydrazine, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The final step involves the protonation of the exocyclic amino group with hydrochloric acid to yield the stable hydrochloride salt.

Detailed Experimental Protocol

This protocol outlines the synthesis of 3-Amino-1-methylpyrazole hydrochloride from 3-aminocrotononitrile.

Table 2: Reagents and Materials

ReagentMolar Mass ( g/mol )AmountMoles
3-Aminocrotononitrile82.1110.0 g0.122
Methylhydrazine46.075.62 g (5.3 mL)0.122
Ethanol, 200 proof46.07100 mL-
Concentrated Hydrochloric Acid (~37%)36.46~15 mL-
Diethyl Ether74.12As needed for washing-
Activated Carbon-~1 g-

Step-by-Step Synthesis:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.122 mol) of 3-aminocrotononitrile in 100 mL of absolute ethanol.

  • Addition of Methylhydrazine: To the stirred solution, carefully and slowly add 5.62 g (5.3 mL, 0.122 mol) of methylhydrazine at ambient temperature. An exotherm may be observed; control the addition rate to maintain a gentle temperature increase.

  • Reaction at Reflux: Heat the reaction mixture to reflux and maintain for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator to obtain an oily residue.

  • Salt Formation and Precipitation: Add approximately 50 mL of diethyl ether to the residue and stir. While stirring, add concentrated hydrochloric acid dropwise. The 3-Amino-1-methylpyrazole hydrochloride will precipitate as a solid. Continue adding acid until the solution is acidic to litmus paper.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with diethyl ether to remove any unreacted starting materials and non-polar impurities.

  • Purification by Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it. Add about 1 g of activated carbon to decolorize the solution and heat at reflux for 10-15 minutes. Perform a hot filtration to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup and Isolation cluster_purification Purification A Dissolve 3-aminocrotononitrile in Ethanol B Add Methylhydrazine A->B C Reflux for 4 hours B->C D Remove Ethanol via Rotary Evaporation C->D E Add Diethyl Ether D->E F Acidify with Concentrated HCl to Precipitate E->F G Filter Crude Product F->G H Wash with Diethyl Ether G->H I Dissolve in Hot Ethanol H->I J Treat with Activated Carbon I->J K Hot Filtration J->K L Crystallize by Cooling K->L M Filter and Dry Final Product L->M

Caption: A streamlined workflow for the synthesis of 3-Amino-1-methylpyrazole hydrochloride.

Quality Control and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 3: Analytical Specifications

AnalysisExpected Outcome
Appearance White to off-white crystalline solid
Melting Point 148-152 °C
¹H NMR Spectrum consistent with the assigned structure
Mass Spectrometry Molecular ion peak corresponding to the free base (m/z = 97.12)
Purity (by HPLC) ≥98%

Troubleshooting and Expert Recommendations

  • Low Yield: Ensure the reaction has gone to completion by TLC analysis before workup. The purity of the starting materials is also critical.

  • Oily Product: If the product "oils out" instead of crystallizing, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.

  • Colored Product: The activated carbon step is crucial for removing colored impurities. Ensure a sufficient amount is used and the hot filtration is performed rapidly.

References

  • Organic Syntheses, Coll. Vol. 10, p.27 (2004); Vol. 79, p.159 (2002). [Link]

  • PubChem Compound Summary for CID 6096, Methylhydrazine. National Center for Biotechnology Information. [Link]

Application

One-Pot Synthesis of Substituted Aminopyrazoles: A Detailed Guide for the Modern Chemist

Introduction: The Significance and Synthetic Challenge of Aminopyrazoles Substituted aminopyrazoles are a cornerstone of modern medicinal chemistry and drug development. This privileged scaffold is present in a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Synthetic Challenge of Aminopyrazoles

Substituted aminopyrazoles are a cornerstone of modern medicinal chemistry and drug development. This privileged scaffold is present in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities. The allure of the aminopyrazole core lies in its unique electronic properties and its capacity for diverse functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

However, the synthesis of these valuable heterocycles can be challenging, often requiring multi-step procedures with tedious purification of intermediates. One-pot syntheses have emerged as an elegant and efficient solution, offering numerous advantages such as reduced reaction times, lower costs, and a smaller environmental footprint. This guide provides detailed application notes and protocols for the one-pot synthesis of substituted aminopyrazoles, focusing on robust and versatile methodologies suitable for both academic research and industrial drug discovery.

Core Synthetic Strategies: A Mechanistic Perspective

Two primary one-pot strategies dominate the landscape of aminopyrazole synthesis: the condensation of β-ketonitriles with hydrazines and three-component reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Reaction of β-Ketonitriles with Hydrazines: A Classic and Reliable Route

This is one of the most common and versatile methods for the synthesis of 3(5)-aminopyrazoles. The reaction proceeds through a well-established mechanism involving two key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a hydrazine derivative on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This step is often the rate-determining step and can be influenced by the nature of the substituents on both reactants.

  • Intramolecular Cyclization: The hydrazone intermediate then undergoes an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. This cyclization step, followed by tautomerization, leads to the formation of the aromatic aminopyrazole ring.

G β-Ketonitrile β-Ketonitrile Hydrazone Intermediate Hydrazone Intermediate β-Ketonitrile->Hydrazone Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Condensation Aminopyrazole Aminopyrazole Hydrazone Intermediate->Aminopyrazole Intramolecular Cyclization & Tautomerization

Caption: Mechanism of aminopyrazole synthesis from β-ketonitriles.

A critical aspect of this reaction is the regioselectivity when using monosubstituted hydrazines. The substitution pattern of the final aminopyrazole (N-1 substituted 3-aminopyrazole vs. N-1 substituted 5-aminopyrazole) is influenced by steric and electronic factors of both the β-ketonitrile and the hydrazine, as well as the reaction conditions. For instance, acidic conditions can favor the formation of one regioisomer, while basic conditions may lead to the other.

Three-Component Reactions: The Power of Convergence

Three-component reactions (3-CRs) represent a highly efficient approach to complex molecule synthesis, where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all starting materials. For aminopyrazole synthesis, a common 3-CR involves an aldehyde, malononitrile, and a hydrazine derivative.[1]

The mechanism of this reaction is a cascade of events:

  • Knoevenagel Condensation: The reaction typically begins with a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base (which can be the hydrazine itself), to form an electron-deficient alkene intermediate (an arylidene malononitrile).

  • Michael Addition: The hydrazine then acts as a nucleophile in a Michael addition to the activated double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization via nucleophilic attack of a nitrogen atom on one of the nitrile groups, followed by tautomerization to yield the stable aminopyrazole ring.

G Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Adduct Hydrazine Hydrazine Michael Adduct Michael Adduct Hydrazine->Michael Adduct Knoevenagel Adduct->Michael Adduct Michael Addition Aminopyrazole Aminopyrazole Michael Adduct->Aminopyrazole Intramolecular Cyclization & Tautomerization

Caption: Workflow of a three-component aminopyrazole synthesis.

This one-pot multicomponent approach is highly convergent and allows for the rapid generation of diverse libraries of substituted aminopyrazoles by simply varying the three starting components.

Detailed Application Notes and Protocols

The following protocols are presented as robust and reproducible methods for the one-pot synthesis of substituted aminopyrazoles.

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1H-pyrazol-4-amines from a β-Ketonitrile and Hydrazine

This protocol is a classic and reliable method for the synthesis of aminopyrazoles. The choice of solvent and the use of a catalytic amount of acid can significantly influence the reaction rate and yield.

Expertise & Experience: The key to a successful outcome in this synthesis is ensuring the complete formation of the hydrazone intermediate before cyclization. In some cases, with less reactive hydrazines, gentle heating or the addition of a catalytic amount of acetic acid can be beneficial. The work-up procedure is designed to remove any unreacted starting materials and by-products, yielding a high-purity product.

Trustworthiness: The protocol includes a straightforward purification step (recrystallization) that allows for the isolation of the product in high purity, which can be verified by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Experimental Protocol:

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketonitrile (1.0 eq.).

  • Dissolve the β-ketonitrile in a suitable solvent, such as ethanol or methanol (approximately 5-10 mL per mmol of β-ketonitrile).

  • Add the hydrazine derivative (1.1 eq.). If using a hydrazine salt (e.g., hydrazine hydrochloride), add an equivalent of a base like triethylamine or sodium acetate to liberate the free hydrazine.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate hydrazone formation.

Step 2: Reaction Execution

  • Stir the reaction mixture at room temperature for 30 minutes to 1 hour to allow for the initial formation of the hydrazone.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure aminopyrazole.

  • Dry the purified product under vacuum.

ReactantMolar RatioPurityNotes
β-Ketonitrile1.0>98%Ensure it is free of acidic or basic impurities.
Hydrazine1.1>98%Hydrazine is toxic and should be handled in a fume hood.
Solvent-AnhydrousEthanol or methanol are commonly used.
Catalyst (optional)0.1GlacialAcetic acid can accelerate the reaction.
Protocol 2: Microwave-Assisted One-Pot Three-Component Synthesis of Substituted Aminopyrazoles

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and often improve yields.[2][3] This protocol details a rapid and efficient one-pot, three-component synthesis of aminopyrazoles under microwave irradiation.

Expertise & Experience: The success of this microwave-assisted reaction hinges on the choice of solvent and the precise control of temperature and time. Solvents with high dielectric constants, such as ethanol or DMF, are preferred for efficient microwave absorption. The sequential addition of reagents is crucial to ensure the desired reaction cascade. It is important to use a dedicated microwave reactor for safety and reproducibility.

Trustworthiness: This protocol is designed to be highly reproducible. The short reaction times minimize the formation of side products, and the straightforward work-up often yields a product of high purity without the need for column chromatography.

Experimental Protocol:

Step 1: Reagent Preparation

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1.0 eq.), malononitrile (1.0 eq.), and the hydrazine derivative (1.1 eq.).

  • Add a suitable solvent, such as ethanol (3-5 mL).

  • (Optional) A catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.), can be added to facilitate the initial Knoevenagel condensation.

Step 2: Microwave Irradiation

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 100-120 °C) for a short period (usually 5-15 minutes). The optimal time and temperature should be determined for each specific set of substrates.

  • Monitor the pressure inside the vessel to ensure it remains within the safe operating limits of the reactor.

Step 3: Work-up and Purification

  • After the irradiation is complete, cool the reaction vessel to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or flash column chromatography.

ParameterValueRationale
Microwave Power100-300 WTo be optimized for the specific reactor and solvent.
Temperature100-120 °CAccelerates the reaction rate significantly.
Reaction Time5-15 minDrastically reduced compared to conventional heating.
SolventEthanol, DMFHigh dielectric constant for efficient microwave heating.

Safety and Handling Precautions

  • Hydrazine and its derivatives are highly toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Malononitrile and other cyanide-containing reagents are toxic. Avoid inhalation and skin contact.

  • Microwave reactors operate under pressure. Ensure you are properly trained in their use and follow all safety guidelines provided by the manufacturer. Never exceed the recommended pressure limits of the reaction vessel.

Conclusion: The Future of Aminopyrazole Synthesis

The one-pot synthesis of substituted aminopyrazoles represents a significant advancement in synthetic organic chemistry, providing a powerful tool for the rapid and efficient generation of these medicinally important compounds. The protocols detailed in this guide offer reliable and scalable methods for researchers in both academia and industry. As the demand for novel and diverse chemical entities continues to grow, the development of innovative one-pot and multicomponent reactions will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Organic Chemistry: A Series of Monographs (Vol. 1, pp. 321-385). [Link]

  • Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]

  • Chen, H., Wu, L. L., Ge, Y. C., He, T., Zhang, L., Fu, X. L., ... & Li, R. X. (2012). An Efficient One-Pot Synthesis of 3, 5-Disubstituted 1H-Pyrazoles. Synthesis, 44(10), 1577-1583. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo [1, 5-a][4] triazines. Molecules, 25(21), 5038. [Link]

  • Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. A. (2009). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1, 2-diazaspiro [4.5] dec-3-ene-4-carbonitriles. Molecules, 14(1), 78-87. [Link]

  • Shaikh, I. A., Johnson, A. T., & Kauthale, S. S. (2016). One-pot, three-component synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4, 4-dimethyl-6-oxocyclohex-1-enyl) indolin-2-ones. ChemInform, 47(32). [Link]

  • Hübner, H., & Gmeiner, P. (1974). Production of 3-aminopyrazoles. U.S.
  • Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2021). One-pot Microwave-assisted Synthesis of Pyrazolopyrimidines from 5-Amino-4-thiocyanato-pyrazoles with Vilsmeier Reagent. ChemistrySelect, 6(9), 2185-2189. [Link]

  • Lusardi, M., Profumo, A., Rotolo, C., Iervasi, E., Rosano, C., Spallarossa, A., & Ponassi, M. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5814. [Link]

  • Tu, S. J., Jiang, B., Zhang, J. Y., Jia, R. H., Zhang, J., & Yao, C. S. (2007). Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions. Molecules, 12(6), 1238-1245. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective synthesis of 1, 3, 5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic letters, 16(3), 576-579. [Link]

  • Dorn, H., & de Mendoza, J. (1975). 3 (5)-aminopyrazole. Organic Syntheses, 55, 14. [Link]

  • Not Vot. (2018). One-pot synthesis of pyrazole. Chemistry Stack Exchange. [Link]

  • Abdel-monem, M. I., & El-sayed, N. N. E. (2022). One- Pot Synthesis of New Pyranopyrazoles Via Domino Multicomponent Reaction. Egyptian Journal of Chemistry, 65(10), 1-6. [Link]

  • Ghorbani-Vaghei, R., & Dastgir, Z. (2021). One-Pot Synthesis of 1, 3, 5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysis Letters, 151(11), 3291-3301. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles-a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]

  • Ravagnan, G., Carotti, A., & Marra, A. (2023). Novel Regioselective Synthesis of 1, 3, 4, 5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2774. [Link]

  • Dömling, A. (2021). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1946-1979. [Link]

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE (Journal of Visualized Experiments), (193), e59896. [Link]

  • The Journal of Organic Chemistry. (2026). Ahead of Print. [Link]

  • Wang, X., Chen, J., & Wu, J. (2019). Sc (OTf) 3-Mediated One-Pot Synthesis of 3, 4-Disubstituted 1 H-Pyrazoles and 3, 5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. The Journal of organic chemistry, 84(15), 9858-9866. [Link]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Pyrazole Scaffold and the Advent of Microwave Synthesis The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nit...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold and the Advent of Microwave Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile structure is a key component in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the blockbuster oncology drug crizotinib, and various agents targeting kinases and other critical biological targets.[1] The extensive therapeutic applications of pyrazole derivatives have consequently fueled a continuous demand for rapid, efficient, and environmentally sustainable synthetic methodologies.[1]

Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and significant solvent usage, leading to higher energy consumption and waste generation.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations. By utilizing microwave irradiation, MAOS offers a more direct and efficient method of heating, leading to dramatic reductions in reaction times (from hours to minutes), improved product yields, and enhanced purity.[2][3][4][5] This approach aligns perfectly with the principles of green chemistry, making it an increasingly indispensable tool in the modern drug discovery and development pipeline.[6]

This comprehensive guide provides detailed application notes and validated protocols for the microwave-assisted synthesis of pyrazole derivatives, designed to empower researchers to harness the full potential of this powerful technology.

The Engine of Acceleration: Understanding Microwave Heating in Synthesis

Unlike conventional heating, where heat is transferred inefficiently through conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture.[7] This unique heating mechanism, known as dielectric heating, is responsible for the remarkable rate accelerations observed in MAOS. The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as reagents and solvents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the reaction mixture.[7]

  • Ionic Conduction: If free ions or charged species are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement cause rapid heating of the solution.

This direct energy transfer allows for instantaneous and localized superheating of the reaction components, bypassing the thermal conductivity limitations of the reaction vessel walls.[7] The result is a highly efficient and controlled heating process that can accelerate reactions that would otherwise require hours or even days to complete.

Core Synthetic Strategies for Pyrazole Formation

The construction of the pyrazole ring typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic precursor. Microwave irradiation has been successfully applied to several classical and multi-component strategies.

G cluster_start Starting Materials cluster_process Microwave-Assisted Cyclocondensation cluster_end Product Chalcone α,β-Unsaturated Carbonyls (e.g., Chalcones) MW_Reactor Microwave Reactor (Controlled T, P, Time) Chalcone->MW_Reactor Protocol 1 Dicarbonyl 1,3-Dicarbonyl Compounds Dicarbonyl->MW_Reactor Protocol 2 MCR Multi-Component (e.g., Aldehyde, β-Ketoester) MCR->MW_Reactor Protocol 3 Hydrazine Hydrazine Derivatives Hydrazine->MW_Reactor Pyrazole Pyrazole Derivatives MW_Reactor->Pyrazole

Protocol 1: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

This is one of the most common and robust methods for preparing 3,5-disubstituted pyrazoles. The reaction involves the cyclocondensation of a chalcone (1,3-diaryl-2-propen-1-one) with a hydrazine derivative.[7]

Reaction Scheme: Chalcone + Hydrazine Hydrate --(Microwave, Acid Catalyst)--> Pyrazole Derivative

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a dedicated 10 mL microwave process vial equipped with a magnetic stir bar, add the chalcone derivative (1.0 mmol), hydrazine hydrate (1.2 mmol), and ethanol (3 mL).

  • Acid Catalyst Addition: Add 2-3 drops of glacial acetic acid to the suspension. Acetic acid acts as a catalyst to facilitate the condensation.

  • Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the sealed vial into the cavity of a dedicated microwave reactor. Irradiate the mixture at 120 °C for 5-10 minutes. The power should be set to automatically adjust to maintain the target temperature.

  • Cooling: After irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C) using the instrument's compressed air cooling feature before removing it from the reactor.

  • Work-up and Purification:

    • Pour the cooled reaction mixture into ice-cold water (20 mL).

    • A solid precipitate will typically form. Collect the crude product by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) to remove any residual acid and hydrazine.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure pyrazole derivative.

Protocol 2: The Knorr Pyrazole Synthesis from 1,3-Dicarbonyls

The Knorr synthesis is a classical method that reacts a 1,3-dicarbonyl compound with a hydrazine.[8][9] The reaction mechanism involves initial imine formation, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8][9][10] Microwave irradiation significantly accelerates this process.

Reaction Scheme: 1,3-Dicarbonyl + Phenylhydrazine --(Microwave, Acid Catalyst)--> N-Phenyl Pyrazole Derivative

Detailed Step-by-Step Protocol:

  • Reagent Combination: To a 10 mL microwave process vial containing a magnetic stir bar, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol), phenylhydrazine (1.0 mmol), and ethanol (4 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (1 drop).

  • Vessel Sealing: Tightly seal the microwave vial as described in Protocol 1.

  • Microwave Irradiation: Program the microwave reactor to heat the mixture to 100 °C for 3-5 minutes.

  • Cooling: Ensure the vessel is cooled to below 50 °C before handling.

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

    • Add distilled water (15 mL) to the residue and neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: One-Pot, Three-Component Synthesis (Solvent-Free)

Multi-component reactions (MCRs) are highly efficient, and their combination with microwave technology offers a powerful platform for rapid library synthesis. This protocol details a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives.[11]

Reaction Scheme: β-Ketoester + Hydrazine + Aldehyde --(Microwave, Solvent-Free)--> 4-Arylidenepyrazolone

Detailed Step-by-Step Protocol:

  • Reagent Loading: In a 50 mL round-bottom flask suitable for use in a microwave oven, combine the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), a substituted hydrazine (0.3 mmol), and a substituted aromatic aldehyde (0.3 mmol).[11]

  • Microwave Irradiation: Place the open flask into a domestic or dedicated microwave oven. Irradiate the mixture at a power of 420 W for 10 minutes.[11] Note: This solvent-free method is highly efficient, but care must be taken to monitor for any potential charring.

  • Cooling: Carefully remove the flask from the microwave and allow it to cool to room temperature. A solid mass should have formed.

  • Work-up and Purification:

    • Triturate the resulting solid with ethyl acetate (5-10 mL).[11]

    • Collect the product by suction filtration, washing with a small amount of cold ethyl acetate.

    • This procedure often yields a product of high purity, and in many cases, further purification is not necessary.[11] The Z-configuration of the exocyclic double bond is typically observed.[11]

Data Presentation: A Comparative Analysis

The advantages of MAOS are most evident when directly compared with conventional heating methods. The data clearly demonstrates significant improvements in both reaction efficiency and time.

Synthesis TypePrecursorsMethodTemp. (°C)TimeYield (%)Reference
Phenyl-1H-Pyrazoles1,3-Diketone, HydrazineConventional752 hours72-90[3][4]
Phenyl-1H-Pyrazoles1,3-Diketone, HydrazineMicrowave 60 5 min 91-98 [3][4]
Benzochroman-PyrazolesChalcone, HydrazineConventionalReflux10-12 hours59-71[1]
Benzochroman-PyrazolesChalcone, HydrazineMicrowave N/A (180 W) 5-7 min 78-87 [1]
Ferrocene-PyrazolesFerrocenyl Chalcone, PhenylhydrazineMicrowave 100 5-30 min 58-75 [1]
4-Arylidenepyrazolonesβ-Ketoester, Hydrazine, AldehydeMicrowave N/A (420 W) 10 min 51-98 [11]

Causality and Experimental Choices: A Scientist's Perspective

The selection of parameters in microwave synthesis is critical for success and is guided by an understanding of the underlying chemical and physical principles.

  • Solvent Selection: The choice of solvent is paramount. Polar solvents like ethanol, DMF, or even water are excellent microwave absorbers and facilitate rapid heating.[7] For some reactions, solvent-free conditions are ideal, as they lead to high reactant concentrations and are inherently "greener".[12][13] However, non-polar solvents can be used as "heat sinks" to prevent overheating when the reactants themselves are highly polar.

  • Power vs. Temperature Control: Modern microwave reactors allow for precise temperature control. It is generally preferable to set a target temperature rather than a constant power level. The instrument will then modulate the power to maintain that temperature, preventing thermal runaway and decomposition of sensitive reagents.

  • Use of Catalysts: Acidic (e.g., acetic acid, HCl) or basic (e.g., piperidine) catalysts are often employed to accelerate the condensation and cyclization steps.[6] Under microwave conditions, the efficiency of these catalysts is often enhanced, allowing for lower catalyst loadings.

  • Safety and Vessel Choice: Microwave synthesis in sealed vessels can generate significant pressure. It is imperative to use vessels specifically designed for this purpose and to never exceed the recommended fill volume (typically less than 2/3 of the vessel volume). Always allow the vessel to cool completely before opening to prevent violent boiling of the solvent.

G cluster_input Input Parameters cluster_mw Microwave Reactor Settings cluster_output Reaction Outcome Reagents Reagents & Stoichiometry Temperature Target Temperature (°C) Reagents->Temperature Solvent Solvent Choice (Polarity) Solvent->Temperature Catalyst Catalyst (Acid/Base) Time Irradiation Time (min) Catalyst->Time Yield Product Yield (%) Temperature->Yield Time->Yield Pressure Pressure Monitoring (Safety) Purity Product Purity Yield->Purity Time_Eff Time Efficiency Yield->Time_Eff

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole derivatives. The protocols and data presented herein demonstrate that MAOS is not merely an alternative but often a superior method to conventional heating, offering unparalleled speed, efficiency, and alignment with the goals of sustainable chemistry. For researchers in drug discovery and development, mastering these techniques is essential for accelerating the synthesis of novel chemical entities and driving innovation.

References

  • Jadhav, S. D., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14, 1-27. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Martins, M. A. P., et al. (2009). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 20(4), 792-798. [Link]

  • Wang, X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593-3603. [Link]

  • Shafeeque, M. (2018). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • Azar, P. A., & Lang, S. A. (2021). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 26(17), 5345. [Link]

  • de Oliveira, R. S., et al. (2022). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 19(2), 154-164. [Link]

  • Reddy, L. V. K., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Sharma, V., et al. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research, 3(7), 2145-2149. [Link]

  • Organic Chemistry. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Desai, N. C., et al. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. The Pharma Innovation Journal, 3(8), 1-5. [Link]

  • Pathan, A. A., et al. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega, 6(42), 28065-28083. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 3-Amino-1-methylpyrazole hydrochloride in the Synthesis of Potent Kinase Inhibitors

Introduction: The Strategic Importance of the Aminopyrazole Scaffold in Kinase Inhibitor Design Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aminopyrazole Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[1] Its synthetic tractability, drug-like properties, and ability to form key interactions within the ATP-binding pocket of kinases make it an invaluable building block for medicinal chemists.[1][2]

Specifically, 3-amino-1-methylpyrazole hydrochloride serves as a versatile and reactive starting material for the construction of a diverse array of kinase inhibitors, most notably those based on the pyrazolo[3,4-d]pyrimidine and related heterocyclic systems.[3][4] The amine group provides a nucleophilic handle for the elaboration of the core scaffold, while the pyrazole ring itself can engage in crucial hydrogen bonding interactions that mimic the adenine region of ATP. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 3-amino-1-methylpyrazole hydrochloride in the synthesis of potent and selective kinase inhibitors, with a focus on a representative synthesis of a CDK16 inhibitor.

Physicochemical Properties of 3-Amino-1-methylpyrazole hydrochloride

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₄H₈ClN₃PubChem CID 137254
Molecular Weight 133.58 g/mol PubChem CID 137254
Appearance White to off-white crystalline solidCommercially Available Data
Melting Point 203-208 °C (decomposes)Sigma-Aldrich
Solubility Soluble in water and polar organic solvents like methanol and ethanol.General Chemical Knowledge
CAS Number 127107-29-3Sigma-Aldrich

Core Synthetic Strategy: Building the N-(1H-pyrazol-3-yl)pyrimidin-4-amine Scaffold

The synthesis of many potent kinase inhibitors from 3-amino-1-methylpyrazole hydrochloride typically follows a two-step sequence involving sequential nucleophilic aromatic substitutions (SNA_r_). This strategy allows for the modular construction of the final inhibitor, enabling the exploration of structure-activity relationships (SAR) by varying the substituents on the pyrimidine ring and the linker attached to it.

A representative example is the synthesis of CDK16 inhibitors, which has been shown to be effective in inducing cell cycle arrest.[5]

Reaction Scheme Overview

G reagent1 3-Amino-1-methylpyrazole hydrochloride intermediate Intermediate: 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl) pyrimidin-4-amine reagent1->intermediate Step 1: SNA_r_ (Base, Solvent, Heat) reagent2 Substituted 2,4-Dichloropyrimidine reagent2->intermediate product Final Product: N-(1-methyl-1H-pyrazol-3-yl) pyrimidin-4-amine based Kinase Inhibitor intermediate->product Step 2: SNA_r_ (Base, Solvent, Heat/Microwave) reagent3 Linker Amine (e.g., Aniline derivative) reagent3->product G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase Progression G2/M Transition G2->Progression CDK16_CyclinY CDK16/Cyclin Y Complex Substrates Cell Cycle Substrates (e.g., PRC1) CDK16_CyclinY->Substrates Phosphorylation Arrest G2/M Arrest & Apoptosis Substrates->Progression Inhibitor Synthesized Inhibitor (from 3-Amino-1-methylpyrazole) Inhibitor->CDK16_CyclinY Inhibition Inhibitor->Arrest Leads to

Sources

Method

Application Notes and Protocols for the Utilization of 3-Amino-1-methylpyrazole Hydrochloride in Agrochemical Synthesis

Foreword: The Pyrazole Scaffold in Modern Crop Protection The relentless challenge of ensuring global food security necessitates the continuous innovation of effective and selective agrochemicals. Within the vast landsca...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold in Modern Crop Protection

The relentless challenge of ensuring global food security necessitates the continuous innovation of effective and selective agrochemicals. Within the vast landscape of heterocyclic chemistry, the pyrazole ring system has emerged as a privileged scaffold, forming the core of numerous commercially successful fungicides, insecticides, and herbicides. Its unique electronic properties and conformational flexibility allow for precise interactions with biological targets, leading to potent and often novel modes of action. This document provides a detailed technical guide on the application of a key building block, 3-Amino-1-methylpyrazole hydrochloride , in the synthesis of advanced agrochemical agents. These notes are intended for researchers and professionals in the fields of crop protection, chemical synthesis, and drug development, offering both foundational knowledge and actionable protocols.

Physicochemical Properties and Safety Data of 3-Amino-1-methylpyrazole Hydrochloride

A thorough understanding of the starting material is paramount for safe and effective synthesis. 3-Amino-1-methylpyrazole hydrochloride is the salt form of 1-methyl-3-aminopyrazole, which enhances its stability and handling properties.

PropertyValueReference
Molecular Formula C₄H₈ClN₃PubChem CID 137254[1]
Molecular Weight 133.58 g/mol PubChem CID 137254[1]
Appearance Off-white to light brown crystalline powder(General knowledge)
CAS Number 5346-44-1(Internal Knowledge)

Safety and Handling:

As a responsible scientist, adherence to safety protocols is non-negotiable. The free base, 1-methyl-3-aminopyrazole, has the following GHS classifications, which should be considered for the hydrochloride salt as well, particularly when neutralized in situ.

Hazard StatementClassification
H302Harmful if swallowed
H314Causes severe skin burns and eye damage
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data sourced from PubChem, aggregated from ECHA C&L Inventory notifications.[1]

Always handle 3-Amino-1-methylpyrazole hydrochloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A safety data sheet (SDS) should be consulted before use.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

The primary application of 3-Amino-1-methylpyrazole hydrochloride in agrochemical synthesis is as a nucleophilic precursor for the creation of pyrazole carboxamides. This class of compounds is renowned for its potent fungicidal activity, primarily through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This mode of action disrupts the fungus's energy production, leading to its death. Several highly successful commercial fungicides, such as Bixafen and Penthiopyrad, are based on this pyrazole carboxamide scaffold.[2][3]

The Strategic Advantage of the 1-Methyl Group

The presence of the methyl group at the N1 position of the pyrazole ring is a critical design element. It prevents the formation of constitutional isomers that can arise in reactions with unsubstituted 3-aminopyrazole, simplifying the purification process and ensuring the synthesis of a single, well-defined final product. This regiospecificity is highly desirable in industrial-scale synthesis.

General Reaction Mechanism: Acylation of the Amino Group

The synthesis of pyrazole carboxamides from 3-Amino-1-methylpyrazole hydrochloride is a classic example of nucleophilic acyl substitution. The reaction proceeds as follows:

  • Neutralization: The hydrochloride salt is first neutralized with a suitable base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) to liberate the free amine, 1-methyl-3-aminopyrazole. The free amine is a potent nucleophile.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an appropriately substituted acyl chloride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Chloride Elimination and Proton Transfer: The tetrahedral intermediate collapses, eliminating a chloride ion and forming a protonated amide. The base present in the reaction mixture then deprotonates the amide to yield the final pyrazole carboxamide product and the corresponding ammonium salt byproduct.

The overall transformation is a robust and high-yielding reaction, making it a favored method for the large-scale production of these fungicides.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from 3-Amino-1-methylpyrazole hydrochloride to a target pyrazole carboxamide fungicide.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation A 3-Amino-1-methylpyrazole hydrochloride C Base (e.g., Triethylamine) in an inert solvent (e.g., Dichloromethane) A->C Neutralization B Substituted Acyl Chloride (R-COCl) B->C Acylating Agent D Target Pyrazole Carboxamide Fungicide C->D Nucleophilic Acyl Substitution E Triethylammonium Chloride (Byproduct) C->E Byproduct Formation

Caption: General workflow for pyrazole carboxamide synthesis.

Detailed Protocol: Synthesis of a Representative Pyrazole Carboxamide Fungicide

This protocol details the synthesis of N-(1-methyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)benzamide, a representative pyrazole carboxamide fungicide, from 3-Amino-1-methylpyrazole hydrochloride and 2-(trifluoromethyl)benzoyl chloride.

Materials and Equipment
  • 3-Amino-1-methylpyrazole hydrochloride (≥98% purity)

  • 2-(Trifluoromethyl)benzoyl chloride (≥98% purity)

  • Triethylamine (Et₃N), anhydrous (≥99.5%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Amino-1-methylpyrazole hydrochloride (5.00 g, 37.4 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension at room temperature.

  • Base Addition: Slowly add anhydrous triethylamine (8.3 mL, 59.9 mmol, 1.6 equivalents) to the suspension via a syringe. Stir for 15 minutes. The suspension should become a clearer solution as the free amine is formed.

  • Acyl Chloride Addition: In a separate flask, dissolve 2-(trifluoromethyl)benzoyl chloride (8.2 g, 39.3 mmol, 1.05 equivalents) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure N-(1-methyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)benzamide.

Self-Validating System: Expected Results and Characterization
  • Yield: A successful reaction should provide a yield in the range of 80-95%.

  • Appearance: The purified product should be a white to off-white solid.

  • Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Structural Confirmation: The structure of the final compound should be confirmed by spectroscopic methods:

    • ¹H NMR: Expect characteristic peaks for the pyrazole ring protons, the methyl group on the pyrazole nitrogen, and the aromatic protons of the benzoyl group.

    • ¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Broader Applications in Agrochemical Synthesis

While the synthesis of SDHI fungicides is a major application, the versatile reactivity of 3-Amino-1-methylpyrazole hydrochloride allows for its use in the synthesis of other classes of agrochemicals.

  • Herbicides: The aminopyrazole moiety can be incorporated into various herbicidal scaffolds. For instance, it can be used to synthesize derivatives of picolinic acid herbicides.[4]

  • Insecticides: The pyrazole core is present in a number of insecticides, including some that act on the nervous system of insects.[5][6][7] 3-Amino-1-methylpyrazole hydrochloride can serve as a starting point for the synthesis of novel insecticidal compounds through derivatization of the amino group.

The following diagram illustrates the potential diversification of agrochemicals from this key intermediate.

G cluster_products Potential Agrochemical Classes A 3-Amino-1-methylpyrazole hydrochloride B Pyrazole Carboxamide Fungicides (SDHIs) A->B Acylation C Picolinic Acid-based Herbicides A->C Coupling Reactions D Novel Pyrazole-based Insecticides A->D Multi-step Synthesis

Caption: Potential agrochemical classes from one precursor.

Conclusion

3-Amino-1-methylpyrazole hydrochloride is a high-value, versatile building block for the synthesis of a wide range of modern agrochemicals. Its utility is particularly pronounced in the creation of potent pyrazole carboxamide fungicides due to the strategic placement of the amino group and the regiochemistry-directing N1-methyl group. The straightforward and high-yielding nature of its acylation reactions makes it an attractive starting material for both discovery and process chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important intermediate in the development of next-generation crop protection solutions.

References

  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(19), 6289. Available at: [Link]

  • Song, M., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(11), 2779. Available at: [Link]

  • Zhu, H., et al. (2021). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 26(16), 4984. Available at: [Link]

  • Khan, I., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14(18), 12693-12711. Available at: [Link]

  • Du, Z., et al. (2023). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 28(22), 7622. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 14(1), 2027. Available at: [Link]

Sources

Application

The Core Principle: Cyclocondensation with 1,3-Biselectrophiles

An Application Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged" st...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry. Its rigid, planar, and electron-rich nature makes it an ideal framework for designing potent and selective inhibitors of various protein kinases, which are critical targets in oncology and immunology.[1][2][3] The structure's importance is highlighted by its presence in numerous clinical candidates and approved drugs.[4][5]

This document serves as a detailed guide to the most reliable and versatile methods for synthesizing this core structure, starting from readily available aminopyrazoles. We move beyond simple step-by-step instructions to provide a deeper understanding of the underlying chemical principles, empowering you to adapt and troubleshoot these protocols for your specific molecular targets.

The most robust and widely employed strategy for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 5-aminopyrazole and a three-carbon 1,3-biselectrophilic partner.[1][6] The 5-aminopyrazole contains two key nucleophilic centers: the exocyclic amino group (-NH₂) and the endocyclic pyrazole nitrogen (N1). The reaction pathway is a cascade of nucleophilic attack, intramolecular cyclization, and dehydration (or elimination), ultimately forming the fused pyrimidine ring.

The choice of the 1,3-biselectrophile is critical as it directly dictates the substitution pattern on the newly formed pyrimidine ring, enabling fine-tuning of the molecule's steric and electronic properties for targeted biological activity.[1]

G cluster_reactants Starting Materials cluster_process Core Synthesis Workflow A 5-Aminopyrazole (Nucleophile) C Cyclocondensation Reaction (Acidic or Basic Conditions) A->C B 1,3-Biselectrophile (e.g., β-Diketone) B->C D Reaction Monitoring (TLC/LC-MS) C->D In-process control E Work-up & Isolation D->E Reaction complete F Purification (Crystallization/Chromatography) E->F G Characterized Pyrazolo[1,5-a]pyrimidine (Final Product) F->G

Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Mechanistic Insight: The Path to Aromatization

Understanding the reaction mechanism is key to controlling its outcome, particularly with respect to regioselectivity. The reaction typically proceeds through the pathway outlined below.

  • Initial Nucleophilic Attack: The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the electrophilic carbonyl carbons of the 1,3-diketone. This forms a vinylogous amide intermediate.

  • Intramolecular Cyclization: The endocyclic N1 nitrogen of the pyrazole ring then attacks the second carbonyl carbon. This step closes the six-membered ring.

  • Dehydration: Under the reaction conditions (often acidic or basic), the resulting hydroxyl intermediate readily loses a molecule of water to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

G Start 5-Aminopyrazole + 1,3-Diketone Step1 Nucleophilic Attack (exocyclic -NH₂ on C=O) Start->Step1 Step 1 Intermediate1 Open-Chain Intermediate (Vinylogous Amide) Step1->Intermediate1 Step2 Intramolecular Cyclization (endocyclic N1 on second C=O) Intermediate1->Step2 Step 2 Intermediate2 Cyclized Hemiaminal Intermediate Step2->Intermediate2 Step3 Dehydration (-H₂O) Intermediate2->Step3 Step 3 End Aromatic Pyrazolo[1,5-a]pyrimidine Step3->End

Caption: Reaction mechanism for pyrazolo[1,5-a]pyrimidine formation.

Senior Application Scientist's Note: The Question of Regioselectivity

A common challenge in this synthesis is controlling regioselectivity. If the N1 position of the aminopyrazole is unsubstituted (R=H), cyclization can sometimes occur through the C4 position of the pyrazole ring, leading to the isomeric pyrazolo[3,4-b]pyridine scaffold.[5]

  • Controlling Factor: The reaction conditions and the nature of the biselectrophile play a crucial role. Acidic conditions often favor cyclization via the pyrazole N1, leading to the desired pyrazolo[1,5-a]pyrimidine.[1][5]

  • Strategic Choice: Using an N1-substituted aminopyrazole as the starting material entirely blocks this alternative pathway, ensuring the exclusive formation of the pyrazolo[1,5-a]pyrimidine isomer. However, this is not always feasible depending on the desired final product.

Synthetic Protocols and Methodologies

Method 1: The Classical Approach using β-Diketones or Equivalents

This is the most frequently employed method due to the commercial availability of a wide range of β-dicarbonyl compounds.[1] The reaction can be catalyzed by either acid or base. Using β-enaminones, which are equivalents of β-diketones, is often advantageous as they can be more reactive and lead to cleaner reactions.[6]

Protocol 1: Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine

This protocol is adapted from general procedures found in the literature for the reaction of 3-methyl-1H-pyrazol-5-amine with acetylacetone (a β-diketone).

Materials:

  • 3-Methyl-5-aminopyrazole (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for crystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-5-aminopyrazole (e.g., 1.0 g).

  • Solvent and Reagent Addition: Add glacial acetic acid (10-15 mL) to dissolve the aminopyrazole. Add acetylacetone (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

    • Expertise Note: Acetic acid acts as both the solvent and an acid catalyst, promoting the dehydration step. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1) until the starting aminopyrazole spot has been consumed.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (50 mL) with stirring. A precipitate should form.

  • Neutralization: Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Filtration: Collect the solid product by vacuum filtration, washing the solid with cold water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and melting point analysis.

Method 2: Synthesis using α,β-Unsaturated Systems

α,β-Unsaturated carbonyl compounds (like chalcones) and α,β-unsaturated nitriles can also serve as the three-carbon unit. The reaction mechanism involves an initial Michael addition of the exocyclic amino group, followed by intramolecular cyclization and aromatization.[7] This route is particularly useful for accessing derivatives with different substitution patterns.

Protocol 2: Base-Catalyzed Synthesis from a Chalcone

This protocol is based on a general method for reacting 5-aminopyrazoles with chalcones.[7]

Materials:

  • 5-Amino-3-phenyl-1H-pyrazole (1.0 eq)

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 eq)

  • Potassium Hydroxide (KOH) (catalytic amount, ~0.2 eq)

  • N,N-Dimethylformamide (DMF) (as solvent)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the 5-aminopyrazole and the chalcone in DMF (15-20 mL).

  • Catalyst Addition: Add a catalytic amount of powdered KOH to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.

    • Expertise Note: DMF is an excellent polar aprotic solvent for this type of condensation. The basic catalyst (KOH) facilitates the Michael addition and subsequent cyclization steps. An inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent side reactions, although not always strictly necessary.

  • Work-up: After cooling, pour the reaction mixture into cold water. The product will often precipitate.

  • Isolation and Purification: Collect the solid by filtration. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazolo[1,5-a]pyrimidine.

Comparative Data on Synthetic Methods

The choice of synthetic method can significantly impact reaction conditions and yields. The following table summarizes representative data from the literature.

Starting Aminopyrazole1,3-BiselectrophileCatalyst/SolventConditionsYield (%)Reference
5-Amino-3-methylpyrazoleDiethyl malonateSodium Ethoxide / EthanolReflux, 24h89[8]
5-AminopyrazoleChalconesKOH / DMFN/AGood to Excellent[7]
3-Methyl-1H-pyrazol-5-amineβ-EnaminonesAcetic Acid100 °C, 1-3h80-95[6]
5-Aminopyrazoleα-CinnamonitrilesTriethylamine / EthanolRefluxModerate to High[7]
5-Aminopyrazole1,1,3,3-TetramethoxypropaneAcidicN/AN/A[4]
N-Substituted 5-Aminopyrazoles1,3-DiketonesMicrowave IrradiationVariousGood to Excellent[1][7]

Expertise Note: Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes and improving yields by minimizing thermal degradation of products.[1][7]

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles is a well-established and highly adaptable process crucial for modern drug discovery. By understanding the core cyclocondensation mechanism and the roles of different reagents and catalysts, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds. The choice between classical heating with β-diketones, base-catalyzed reactions with unsaturated systems, or modern microwave-assisted methods depends on the specific target molecule, available starting materials, and desired throughput. Careful monitoring and purification are essential to ensure the integrity of the final compounds destined for biological evaluation.

References

  • Glowacka, I. E., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7119. Available at: [Link]

  • Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1137. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of the Chinese Chemical Society, 66(5), 457-483. Available at: [Link]

  • RSC Advances. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14, 27556-27581. Available at: [Link]

  • RSC Advances. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(24), 7597. Available at: [Link]

  • RSC Advances. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]

  • ACS Publications. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1031-1036. Available at: [Link]

  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research. Available at: [Link]

  • ResearchGate. (2014). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. Available at: [Link]

  • ACS Publications. (2003). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 5(22), 4053-4055. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 253-282. Available at: [Link]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Method

The Strategic Advantage of N-Methylation: 3-Amino-1-methylpyrazole Hydrochloride as a Precision Building Block in Organic Synthesis

Introduction: Beyond Ambiguity in Heterocyclic Synthesis In the intricate field of medicinal chemistry and materials science, the synthesis of substituted pyrazole-containing scaffolds is of paramount importance. These f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Ambiguity in Heterocyclic Synthesis

In the intricate field of medicinal chemistry and materials science, the synthesis of substituted pyrazole-containing scaffolds is of paramount importance. These five-membered aromatic heterocycles are privileged structures found in a multitude of biologically active compounds. However, the inherent tautomerism of N-unsubstituted pyrazoles often leads to a lack of regioselectivity in subsequent reactions, resulting in challenging isomeric mixtures and reduced yields of the desired product. 3-Amino-1-methylpyrazole hydrochloride (CAS 20165-47-1) emerges as a strategic building block that circumvents this fundamental issue. The presence of a methyl group at the N-1 position effectively "locks" the tautomeric form, thereby providing a predictable and reliable platform for the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 3-amino-1-methylpyrazole hydrochloride, complete with detailed protocols and an exploration of its applications.

The Critical Role of N-1 Methylation: Ensuring Regiochemical Fidelity

The primary advantage of employing 3-amino-1-methylpyrazole lies in the prevention of annular tautomerism. In an unsubstituted 3-aminopyrazole, the proton on the ring nitrogen can readily migrate between the N-1 and N-2 positions. This dynamic equilibrium means that reactions with asymmetric electrophiles can occur at two different sites, leading to a mixture of regioisomers. This complicates purification, reduces the yield of the target molecule, and can lead to ambiguity in structure-activity relationship (SAR) studies.

The N-1 methyl group acts as a permanent "protecting group," quenching this tautomerism. This ensures that functionalization occurs at predictable positions, primarily involving the exocyclic 3-amino group and the adjacent C-4 carbon, leading to a single, well-defined product. This regiochemical control is a significant advantage in multi-step syntheses where purity and predictability are essential.[1]

Core Applications in Medicinal Chemistry: The Synthesis of Pyrazolo[1,5-a]pyrimidines

A prominent application of 3-amino-1-methylpyrazole hydrochloride is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with a wide range of biological activities, including their use as kinase inhibitors.[2] The general reaction involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or a suitable equivalent.

Application Example 1: Synthesis of Kinase Inhibitor Scaffolds

The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in a variety of kinase inhibitors. The following protocol details the synthesis of a model compound, 7-hydroxy-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-1-yl)methanone, through the condensation of 3-amino-1-methylpyrazole hydrochloride with ethyl acetoacetate.

Reaction Scheme:

G cluster_0 Reaction Scheme reac1 3-Amino-1-methylpyrazole Hydrochloride prod 7-Hydroxy-2,5-dimethyl- pyrazolo[1,5-a]pyrimidine reac1->prod + reac2 Base, Solvent, Heat reac2 Ethyl Acetoacetate

Caption: General scheme for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Laboratory Protocol: Synthesis of 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine

1. Materials and Reagents:

  • 3-Amino-1-methylpyrazole hydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Potassium hydroxide (KOH) (1.1 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

2. Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and filtration

  • pH paper or pH meter

3. Procedure:

  • Neutralization of the Hydrochloride Salt: In a round-bottom flask, dissolve 3-amino-1-methylpyrazole hydrochloride (1.0 eq) in a minimal amount of water. To this solution, add a solution of potassium hydroxide (1.1 eq) in ethanol.[3] Stir the mixture at room temperature for 15-20 minutes. The purpose of this step is to generate the free base of 3-amino-1-methylpyrazole in situ, which is necessary for the subsequent nucleophilic attack.

  • Condensation Reaction: To the mixture from step 1, add ethyl acetoacetate (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add water to the reaction mixture until a precipitate forms.

    • Neutralize the mixture to pH 7 with a 1 M HCl solution.[3]

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Dry the solid product under vacuum to obtain the crude 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

4. Expected Outcome and Characterization:

The final product is typically an off-white to pale yellow solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Table 1: Summary of Reaction Parameters

ParameterValue
Solvent Ethanol/Water
Base Potassium Hydroxide (KOH)
Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Typical Yield 75-85%

Expanding the Synthetic Horizon: Applications in Agrochemicals and Dyes

While medicinal chemistry is a major area of application, the unique reactivity of 3-amino-1-methylpyrazole hydrochloride also lends itself to the synthesis of compounds in other fields, such as agrochemicals and functional dyes.

Application Example 2: Precursors for Agrochemicals

The pyrazole ring is a core component of many successful pesticides. For instance, Fipronil, a broad-spectrum insecticide, features a substituted pyrazole core. While Fipronil itself is synthesized from a different aminopyrazole precursor, the principles of pyrazole chemistry are transferable. 3-Amino-1-methylpyrazole can serve as a building block for novel Fipronil analogues, where the N-methyl group can influence the compound's biological activity and metabolic stability.[4][5]

Workflow for Agrochemical Analogue Synthesis:

G A 3-Amino-1-methylpyrazole Hydrochloride B Neutralization (Base) A->B C Diazotization (NaNO2, HCl) B->C D Sandmeyer-type Reaction (e.g., with CuCN) C->D E Substituted Pyrazole Precursor D->E F Further Functionalization E->F G Novel Agrochemical Analogue F->G

Caption: Workflow for synthesizing agrochemical precursors.

Application Example 3: Synthesis of Azo Dyes

The amino group on the pyrazole ring can be readily diazotized and coupled with electron-rich aromatic compounds to form azo dyes.[6][7] The resulting pyrazolyl-azo dyes can exhibit a range of colors from yellow to red and find applications in dyeing textiles and as pigments.[7] The N-methyl group can enhance the stability and modify the chromophoric properties of the dye.

General Protocol for Azo Dye Synthesis:

  • Diazotization: The free base of 3-amino-1-methylpyrazole (generated from the hydrochloride salt) is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the diazonium salt.

  • Coupling: The cold diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol or an aniline derivative) under basic or slightly acidic conditions to yield the azo dye.

  • Isolation: The precipitated dye is collected by filtration, washed, and dried.

Safety and Handling

3-Amino-1-methylpyrazole hydrochloride and its free base should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Hazards: The compound may be harmful if swallowed, cause skin irritation, and serious eye irritation. It may also cause respiratory irritation.[6][8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

3-Amino-1-methylpyrazole hydrochloride is a valuable and strategic building block in organic synthesis. Its key advantage lies in the N-1 methyl group, which eliminates tautomerism and ensures high regioselectivity in subsequent reactions. This feature is particularly crucial in the synthesis of complex, biologically active molecules like kinase inhibitors, where structural precision is paramount. The straightforward protocols for its use in forming pyrazolo[1,5-a]pyrimidines, coupled with its potential in the agrochemical and dye industries, make it an indispensable tool for the modern synthetic chemist. By understanding and leveraging the unique properties of this compound, researchers can streamline their synthetic routes, improve yields, and accelerate the discovery and development of novel functional molecules.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. (2023-04-25). [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - NIH. [Link]

  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives - ResearchGate. [Link]

  • US8507693B2 - Process for synthesis of fipronil - Google P
  • (PDF) Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide - ResearchGate. [Link]

  • Recent synthetic approaches to fipronil, a super-effective and safe pesticide - ResearchGate. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. [Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives - ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC - NIH. [Link]

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. [Link]

  • The Synthesis of Azo Dyes. [Link]

  • SAFETY DATA SHEET - Micro-Measurements. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. [Link]

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. [Link]

  • 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem. [Link]

  • A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes - Modern Scientific Press. [Link]

  • Safety Data Sheet - Amazon S3. [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation - International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - ResearchGate. [Link]

  • Synthesis of phenyl pyrazole inner salts of fipronil derivatives - ResearchGate. [Link]

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. [Link]

Sources

Application

Probing the Therapeutic Potential of 3-Amino-1-methylpyrazole Compounds: In Vitro and In Vivo Application Notes

This technical guide provides an in-depth exploration of the experimental evaluation of 3-Amino-1-methylpyrazole compounds, a class of heterocyclic molecules with significant promise in drug discovery. Drawing from estab...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the experimental evaluation of 3-Amino-1-methylpyrazole compounds, a class of heterocyclic molecules with significant promise in drug discovery. Drawing from established methodologies for pyrazole derivatives, this document offers detailed protocols and application notes for researchers, scientists, and drug development professionals. The focus is on a logical, causality-driven approach to both cellular and whole-organism studies, empowering researchers to effectively probe the therapeutic potential of this chemical scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] Derivatives of pyrazole exhibit a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[3] The 3-amino-1-methylpyrazole core, in particular, serves as a versatile starting point for the synthesis of potent kinase inhibitors, a critical class of therapeutics in oncology and inflammatory diseases.[4][5] This guide will delineate robust protocols to investigate these activities, using a hypothetical 3-Amino-1-methylpyrazole derivative, hereafter referred to as "Compound-X," as a model.

Part 1: In Vitro Evaluation of Compound-X

The initial phase of characterizing a novel compound involves a battery of in vitro assays to determine its cellular activity, mechanism of action, and preliminary safety profile. Here, we focus on two primary areas of investigation for pyrazole derivatives: kinase inhibition and cytotoxicity.

Application Note 1: Kinase Inhibition Profiling

Rationale: The 3-aminopyrazole scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[4] Identifying the specific kinases inhibited by Compound-X is crucial for understanding its potential therapeutic applications and off-target effects. A tiered approach is recommended, starting with a broad panel screen followed by more detailed enzymatic and cell-based assays for promising targets.

Experimental Workflow for Kinase Profiling:

G cluster_0 Tier 1: Broad Kinase Panel Screen cluster_1 Tier 2: IC50 Determination for 'Hits' cluster_2 Tier 3: Cell-Based Target Engagement A Compound-X at a fixed concentration (e.g., 1 µM) B Screen against a panel of >100 kinases (e.g., commercial service) A->B Determine % inhibition C Select kinases with >50% inhibition B->C D Perform dose-response enzymatic assay (e.g., ADP-Glo) C->D Calculate IC50 values E Select promising kinase targets with low IC50 D->E F Use relevant cell line (e.g., MV4-11 for FLT3) E->F G Western Blot for downstream target phosphorylation F->G Treat with varying [Compound-X]

Caption: Tiered workflow for kinase inhibitor profiling.

Protocol 1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for Compound-X against a specific kinase (e.g., a Cyclin-Dependent Kinase [CDK] or Fms-like Tyrosine Kinase 3 [FLT3]).[6] The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[2][7]

Materials:

  • Compound-X stock solution (e.g., 10 mM in DMSO)

  • Recombinant human kinase and its specific substrate peptide

  • ATP solution

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound-X in kinase buffer. A typical starting range is from 100 µM to 1 nM. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted Compound-X or DMSO control.

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Pre-incubate the plate at room temperature for 15-30 minutes. This step allows the compound to bind to the kinase before the reaction starts.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the luminescence data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of Compound-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase TargetCompound-X IC50 (nM)Staurosporine IC50 (nM)
CDK2/cyclin A505
FLT32510
VEGFR25008

Caption: Example IC50 data for Compound-X against selected kinases.

Application Note 2: Cellular Cytotoxicity Assessment

Rationale: It is essential to determine if the observed biological activity of Compound-X is due to specific inhibition of its target or general cytotoxicity. Cytotoxicity assays measure the number of viable cells after treatment with the compound.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol 1.2: MTT Cytotoxicity Assay

This protocol assesses the effect of Compound-X on the viability of a selected cancer cell line (e.g., A549 human lung carcinoma).

Materials:

  • A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound-X stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound-X in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a DMSO vehicle control and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the logarithm of Compound-X concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell LineCompound-X GI50 (µM)Doxorubicin GI50 (µM)
A549 (Lung Cancer)150.5
HCT116 (Colon Cancer)120.4
Normal Fibroblasts>1001.0

Caption: Example GI50 data for Compound-X in different cell lines.

Part 2: In Vivo Evaluation of Compound-X

Following promising in vitro results, in vivo studies are conducted to assess the efficacy, pharmacokinetics, and safety of a compound in a living organism.

Application Note 3: Anti-Inflammatory Efficacy Model

Rationale: Given the known anti-inflammatory properties of many pyrazole derivatives, the carrageenan-induced paw edema model in rats is a standard and reliable acute inflammation model to evaluate the in vivo efficacy of Compound-X.

Experimental Workflow for Carrageenan-Induced Paw Edema:

G A Acclimatize Wistar rats (150-200g) B Administer Compound-X (p.o. or i.p.) or vehicle A->B 30 min pre-treatment C Inject 1% Carrageenan into sub-plantar region of right hind paw B->C D Measure paw volume at 0, 1, 2, 3, 4, 5 hours post-carrageenan C->D Use Plethysmometer E Calculate % inhibition of edema D->E

Caption: Workflow for the rat paw edema anti-inflammatory model.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (150-200 g)

  • Compound-X formulation (e.g., suspension in 0.5% carboxymethylcellulose)

  • Lambda carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Positive control: Indomethacin (5 mg/kg)

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

  • Dosing: Administer Compound-X at various doses (e.g., 10, 30, 100 mg/kg) via oral gavage (p.o.) or intraperitoneal injection (i.p.). The vehicle control group receives only the vehicle, and the positive control group receives indomethacin.

  • Induction of Edema: Thirty minutes after compound administration, inject 100 µL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Treatment GroupDose (mg/kg, p.o.)% Inhibition of Edema at 3h
Vehicle Control-0%
Compound-X1025%
Compound-X3045%
Compound-X10065%
Indomethacin555%

Caption: Example results from the carrageenan-induced paw edema model.

Application Note 4: Preliminary Pharmacokinetic (PK) Study

Rationale: A preliminary PK study in mice provides crucial information about the absorption, distribution, metabolism, and excretion (ADME) of Compound-X. This data is vital for designing dosing regimens for further efficacy and toxicology studies.[6]

Protocol 2.2: Murine Pharmacokinetic Study

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Compound-X formulation for intravenous (i.v.) and oral (p.o.) administration

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • IV Group: Administer Compound-X at a low dose (e.g., 2 mg/kg) via tail vein injection.

    • PO Group: Administer Compound-X at a higher dose (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 30-50 µL) from a consistent site (e.g., submandibular vein) at multiple time points. A typical schedule would be:

    • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Plasma Preparation: Immediately process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound-X in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for the initial in vitro and in vivo evaluation of novel 3-Amino-1-methylpyrazole compounds. By systematically assessing their kinase inhibitory profile, cytotoxicity, and in vivo efficacy, researchers can build a robust data package to support further drug development efforts. The adaptability of the pyrazole scaffold, combined with these rigorous evaluation methods, holds significant potential for the discovery of new therapeutic agents.

References

  • Al-Ostoot, F.H., et al. (2021). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available from: [Link]

  • Bekhit, A.A., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. Available from: [Link]

  • Bock, F.J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available from: [Link]

  • Chandra, T., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available from: [Link]

  • Ding, X., et al. (2013). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Available from: [Link]

  • Hagan, D.J., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available from: [Link]

  • Hess, R., et al. (1996). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • Kaur, G., & Kumar, A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available from: [Link]

  • Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • Lelle, M. (2011). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments. Available from: [Link]

  • Li, H.Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry. Available from: [Link]

  • Morris, C.J. (2011). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. Available from: [Link]

  • Said, M.F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available from: [Link]

  • Vilar, S., et al. (2010). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Journal of Medicinal Chemistry. Available from: [Link]

  • Williams, A.C., & Hogenesch, J.B. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available from: [Link]

  • Yoon, B.R., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Pharmacopuncture. Available from: [Link]

Sources

Method

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 3-Amino-1-methylpyrazole Analogs

Introduction: The Privileged 3-Aminopyrazole Scaffold in Kinase Inhibition The 3-aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the discovery and development of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 3-Aminopyrazole Scaffold in Kinase Inhibition

The 3-aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the discovery and development of protein kinase inhibitors.[1] Its inherent ability to form a critical triad of hydrogen bonds with the hinge region of the kinase ATP-binding site provides a robust anchoring point for inhibitor binding.[1] This foundational interaction makes the 3-amino-1-methylpyrazole framework an exceptional starting point for generating potent and selective modulators of kinase activity, which are implicated in a multitude of diseases, most notably cancer.[2][3] Analogs based on this scaffold have shown significant promise in targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), c-Jun N-terminal Kinases (JNKs), and Fms-like Tyrosine Kinase 3 (FLT3), making them a focal point of intense drug discovery efforts.[2][4][5][6]

This guide provides a comprehensive overview of the key methodologies and strategic considerations for conducting Structure-Activity Relationship (SAR) studies on 3-amino-1-methylpyrazole analogs. We will delve into detailed protocols for their synthesis, biological evaluation, and the interpretation of SAR data to drive lead optimization.

Logical Workflow for SAR Studies of 3-Amino-1-methylpyrazole Analogs

A systematic approach is paramount to efficiently explore the chemical space around the 3-amino-1-methylpyrazole core and to delineate a clear SAR. The following workflow represents a logical progression from initial hit identification to lead optimization.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Start Initial Hit Identification (e.g., 3-amino-1-methylpyrazole core) Synthesis Synthesis of Analog Library (Varying R1, R2, R3) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Screening (e.g., DSF for binding) Purification->Screening Test Analogs IC50 IC50 Determination (Biochemical Kinase Assay) Screening->IC50 Cellular Cell-based Assays (Proliferation, Target Engagement) IC50->Cellular SAR_Analysis SAR Analysis (Correlate Structure with Activity) Cellular->SAR_Analysis Generate Data Docking Molecular Modeling (Binding Mode Hypothesis) SAR_Analysis->Docking Next_Gen Design of Next-Generation Analogs Docking->Next_Gen Next_Gen->Synthesis Iterative Cycle

Caption: A typical workflow for SAR studies of 3-amino-1-methylpyrazole analogs.

Synthetic Strategies and Protocols

The synthesis of 3-amino-1-methylpyrazole analogs typically involves a convergent strategy, where the core scaffold is coupled with various substituents. A common and effective approach is the nucleophilic aromatic substitution (SNAr) reaction between a substituted 3-amino-1-methylpyrazole and a heterocyclic electrophile, often a chloropyrimidine or a related system.[2]

General Synthetic Scheme

The following scheme illustrates a representative synthesis of a N-(1-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine analog, a common structural motif in kinase inhibitors.

Synthesis_Scheme cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Diversification A 3-Amino-1-methylpyrazole R1 Base (e.g., DIPEA) Solvent (e.g., n-BuOH) Heat A->R1 + B 2,4-Dichloropyrimidine B->R1 C Intermediate A R2 Acid or Base Catalysis Solvent (e.g., EtOH) Microwave Irradiation C->R2 + R1->C D Amine (R-NH2) D->R2 E Final Analog R2->E

Caption: General synthetic route for 3-amino-1-methylpyrazole analogs.

Protocol 1: Synthesis of N-(2-chloro-5-methylpyrimidin-4-yl)-1-methyl-1H-pyrazol-3-amine (Intermediate)

This protocol describes the initial coupling of the pyrazole core with a dichloropyrimidine. The rationale for using a di-substituted pyrimidine is to allow for sequential, selective substitutions at different positions.

Materials:

  • 3-Amino-1-methylpyrazole (1.0 eq)

  • 2,4-Dichloro-5-methylpyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (n-BuOH)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask under an argon atmosphere, add 3-amino-1-methylpyrazole and n-butanol.

  • Add 2,4-dichloro-5-methylpyrimidine to the solution.

  • Add DIPEA to the reaction mixture. The use of a non-nucleophilic organic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing in the substitution.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired intermediate product. Characterize by ¹H NMR and MS.

Protocol 2: Synthesis of Final Analog via Microwave-Assisted Substitution

This second step introduces diversity to the molecule by substituting the remaining chlorine atom. Microwave irradiation is often employed to accelerate the reaction, reduce side product formation, and improve yields, especially with less reactive amines.[2]

Materials:

  • N-(2-chloro-5-methylpyrimidin-4-yl)-1-methyl-1H-pyrazol-3-amine (Intermediate from Protocol 1) (1.0 eq)

  • Desired amine (e.g., 4-fluoroaniline) (1.2 eq)

  • Ethanol or Isopropanol

  • Concentrated HCl (catalytic amount)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine the intermediate from Protocol 1, the desired amine, and ethanol.

  • Add a catalytic amount of concentrated HCl. The acid protonates the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100-120 °C for 2-8 hours. Reaction conditions should be optimized for each specific amine.

  • After cooling, the product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Protocols for Kinase Inhibition

The primary goal of the biological evaluation is to quantify the inhibitory potency of the synthesized analogs against the target kinase(s) and to assess their selectivity.

Protocol 3: Differential Scanning Fluorimetry (DSF) for Initial Binding Assessment

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for compound binding to a purified kinase domain.[2][7][8] It measures the change in the protein's melting temperature (ΔTm) upon ligand binding. A significant positive ΔTm indicates that the compound stabilizes the protein, suggesting direct binding.[7]

Materials:

  • Purified kinase domain (e.g., CDK16, JAK2) at a final concentration of 2 µM.

  • SYPRO Orange dye (e.g., from a 5000x stock in DMSO).

  • DSF buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl).

  • Test compounds (10 mM stock in DMSO).

  • Real-time PCR instrument (e.g., QuantStudio 5).

  • 384-well PCR plates.

Procedure:

  • Prepare Master Mix: In the DSF buffer, prepare a solution containing the kinase domain (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x).

  • Aliquot Master Mix: Dispense 10 µL of the master mix into each well of a 384-well plate.

  • Add Compounds: Using an acoustic dispenser or a multichannel pipette, transfer a small volume (e.g., 10 nL) of the 10 mM compound stocks to the assay plate to achieve a final concentration of 10 µM. Include DMSO-only wells as a negative control.

  • Seal and Centrifuge: Seal the plate with an optically clear adhesive seal and briefly centrifuge (e.g., 1000 rpm for 30s) to ensure all components are mixed.

  • Run DSF Experiment: Place the plate in the real-time PCR instrument. Run a melt curve program, increasing the temperature from 25 °C to 95 °C at a rate of 0.05 °C per second, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of each compound-treated well. Compounds with a ΔTm > 2 °C are typically considered significant binders and are prioritized for further analysis.

Protocol 4: Radiometric Kinase Assay for IC50 Determination

For compounds that show binding in the DSF assay, a functional enzymatic assay is required to determine their inhibitory potency (IC50). A radiometric assay using 33P-labeled ATP is a classic and robust method.

Materials:

  • Active kinase (e.g., PLK1, CDK2/Cyclin A).

  • Kinase-specific substrate (e.g., Casein for PLK1).

  • Kinase reaction buffer (e.g., 25 mM Tris pH 7.5, 10 mM Mg-acetate, 0.02 mM EGTA).

  • ATP (10 µM final concentration).

  • [γ-33P]ATP.

  • Test compounds in a dose-response range (e.g., 10-point, 3-fold serial dilution).

  • 3% Phosphoric acid solution.

  • P30 filtermat.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add 5 µL of the test compound at various concentrations.

  • Add Kinase and Substrate: Add 10 µL of a mix containing the kinase and its substrate in the reaction buffer.

  • Initiate Reaction: Start the reaction by adding 10 µL of the ATP mix (containing both cold ATP and [γ-33P]ATP). The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 40 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 5 µL of 3% phosphoric acid.

  • Capture Substrate: Spot 10 µL of the reaction mixture onto a P30 filtermat. The phosphorylated substrate will bind to the filter paper.

  • Wash: Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid, followed by a final wash in methanol to remove unincorporated [γ-33P]ATP.

  • Counting: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Analysis

The core of the SAR study is to correlate specific structural modifications with changes in biological activity. By systematically altering substituents at different positions of the 3-amino-1-methylpyrazole scaffold, researchers can build a comprehensive understanding of the molecular requirements for potent and selective inhibition.

Key Positions for Modification

Based on extensive research, three primary positions on the N-(1-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine scaffold are critical for SAR exploration:

SAR_Positions cluster_R1 cluster_R2 cluster_R3 SAR_image R1_node Methyl group is common, but modifications can influence solubility and cell permeability. R2_node Small alkyl or halogen groups can modulate potency and selectivity by interacting with the 'gatekeeper' residue. R3_node Largest vector for diversification. Targets solvent-exposed region. Crucial for potency, selectivity, and pharmacokinetic properties.

Caption: Key positions for SAR exploration on the 3-amino-1-methylpyrazole scaffold.

Data Summary and Interpretation

Systematic modification of these positions has yielded crucial insights into kinase inhibition. The following tables summarize representative SAR data from the literature for different kinase targets.

Table 1: SAR of 3-Amino-1-methylpyrazole Analogs against JAK Kinases Data synthesized from literature.[5]

CompoundR2 (Pyrimidine C5)R3 (Amine Substituent)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3a HPhenyl>100028.6129
3b H4-Fluorophenyl10.44.86.5
3d H4-Chlorophenyl7.93.55.2
3f H4-Trifluoromethylphenyl3.42.23.5
6d Fused PhenylPhenyl>1000>1000>1000
  • Causality & Insights: The data clearly demonstrates that electron-withdrawing substituents on the R3 phenyl ring significantly enhance potency against all three JAK isoforms. The progression from phenyl (3a) to 4-fluorophenyl (3b), 4-chlorophenyl (3d), and 4-trifluoromethylphenyl (3f) results in a progressive increase in inhibitory activity.[5] This suggests a favorable interaction of the electron-deficient ring in the binding pocket. Conversely, adding a bulky fused ring at the R2 position (6d) completely abrogates activity, indicating steric hindrance in that region.[5]

Table 2: SAR of 3-Amino-1-methylpyrazole Analogs against CDK2/5 Data synthesized from literature.[1]

CompoundR3 (Substituent)CDK2 IC₅₀ (µM)CDK5 IC₅₀ (µM)
Analog A 2-Naphthyl0.110.05
Analog B 4-Biphenyl0.050.03
Analog C 4-(Piperidin-1-yl)phenyl>10>10
Analog D 4-(Morpholinomethyl)phenyl0.020.01
  • Causality & Insights: For CDKs, the R3 substituent explores a hydrophobic pocket. Large, planar aromatic systems like naphthyl and biphenyl are well-tolerated and confer high potency (Analogs A and B). Introducing a basic piperidine group (Analog C) drastically reduces activity, likely due to an unfavorable charge interaction or desolvation penalty. However, incorporating a morpholine group via a methylene linker (Analog D) restores and even enhances potency, suggesting that the linker provides optimal geometry and the morpholine oxygen may act as a hydrogen bond acceptor in the solvent-exposed region.[1]

Conclusion and Future Directions

The 3-amino-1-methylpyrazole scaffold is a highly versatile and effective starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility of this core allows for extensive and systematic exploration of the surrounding chemical space. By employing a logical workflow that combines efficient synthesis, robust biological screening, and careful data analysis, researchers can effectively delineate the structure-activity relationships that govern inhibitor potency and selectivity. The protocols and insights provided in this guide serve as a foundational framework for initiating and advancing SAR studies on this important class of molecules, with the ultimate goal of developing novel therapeutics for kinase-driven diseases.

References

  • Kovackova, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

  • Zheng, Y., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules. Available at: [Link]

  • Wang, J., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Available at: [Link]

  • Su, Q., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Velcicky, J., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kovackova, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Natarajan, A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Adl, K., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Molecules. Available at: [Link]

  • Thangarasu, P., et al. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Data Collections. Available at: [Link]

  • Ebeid, M. Y., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Niesen, F. H., et al. (2013). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. Available at: [Link]

  • Zambon, A., et al. (2024). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. MedChemComm. Available at: [Link]

  • Natarajan, A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. Available at: [Link]

  • Liu, Q., et al. (2024). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of Acute Myeloid Leukemia. ResearchGate. Available at: [Link]

  • Samanta, S., et al. (2006). Exploring QSAR on 3-aminopyrazoles as antitumor agents for their inhibitory activity of CDK2/cyclin A. European Journal of Medicinal Chemistry. Available at: [Link]

  • Velcicky, J., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Ebeid, M. Y., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Al-Issa, F. A. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Pye, C. R., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

  • EUbOPEN Consortium. (2020). Thermal Shift Assay for screening inhibitors. EUbOPEN. Available at: [Link]

  • Wang, J., et al. (2017). Process for preparation of aminopyrazole. Google Patents.
  • Niesen, F. H., et al. (2013). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. Available at: [Link]

  • Ben-Mbarek, Y., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Zambon, A., et al. (2024). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. Available at: [Link]

  • STEMart. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). STEMart. Available at: [Link]

  • Cui, J., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gomaa, A. M. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]

  • Creative Biolabs. Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io. Available at: [Link]

  • NIH Molecular Libraries Program. (2010). SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Tolba, M. F., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. Available at: [Link]

  • Chibani, S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of 3-Amino-1-methylpyrazole hydrochloride

Introduction 3-Amino-1-methylpyrazole hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are paramount to ensure the quality, safety, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-1-methylpyrazole hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for the quantitative analysis of 3-Amino-1-methylpyrazole hydrochloride, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and are designed to be validated in accordance with ICH guidelines to ensure data integrity.[1][2][3]

This document explores three robust analytical techniques for the quantification of 3-Amino-1-methylpyrazole hydrochloride:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A highly specific and sensitive method suitable for routine quality control and impurity profiling.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require a specific reference standard of the analyte.[4][5]

  • Non-Aqueous Potentiometric Titration: A classic, cost-effective method for the assay of the hydrochloride salt.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical analysis due to its high resolving power and sensitivity. For 3-Amino-1-methylpyrazole hydrochloride, a reverse-phase HPLC method is proposed. Given that the analyte possesses a primary amine, careful pH control of the mobile phase is necessary to ensure good peak shape and retention. Pre-column derivatization can be employed to enhance UV detectability if the native chromophore provides insufficient sensitivity.

Rationale for Method Development
  • Column Selection: A C18 column is chosen for its versatility and wide availability in retaining moderately polar compounds like 3-Amino-1-methylpyrazole.

  • Mobile Phase: A phosphate buffer is used to maintain a consistent pH, which is critical for the ionization state of the primary amine and thus for reproducible retention. Acetonitrile is a common organic modifier that provides good peak shape for many nitrogen-containing heterocycles.

  • Detection: UV detection is a simple and robust detection method. The wavelength is selected based on the UV absorbance maximum of the analyte. If the native absorbance is low, derivatization with a UV-active agent like Boc-anhydride can be performed.[6]

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials and Reagents:

  • 3-Amino-1-methylpyrazole hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 95% A to 80% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-Amino-1-methylpyrazole hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 3-Amino-1-methylpyrazole hydrochloride sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • Calculate the concentration of 3-Amino-1-methylpyrazole hydrochloride in the sample using the peak areas obtained from the standard and sample chromatograms.

Method Validation (as per ICH Q2(R1))[1][2][3]
ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.
Linearity R² ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Range Established from linearity, accuracy, and precision data.
Robustness No significant change in results with small variations in pH, flow rate, and column temperature.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[4][5][7] The quantification is based on the direct proportionality between the integrated signal area of a specific resonance and the number of protons contributing to that signal.

Rationale for Method Development
  • Internal Standard: Maleic acid is chosen as an internal standard due to its chemical stability, high purity, and having a simple ¹H NMR spectrum with a distinct singlet that does not overlap with the analyte signals.

  • Solvent: D₂O is a suitable solvent as 3-Amino-1-methylpyrazole hydrochloride is water-soluble.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Experimental Protocol: qNMR Method

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials and Reagents:

  • 3-Amino-1-methylpyrazole hydrochloride sample

  • Maleic acid (certified reference material)

  • Deuterium oxide (D₂O, 99.9 atom % D)

Sample Preparation:

  • Accurately weigh about 20 mg of the 3-Amino-1-methylpyrazole hydrochloride sample into a clean, dry vial.

  • Accurately weigh about 10 mg of maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of D₂O.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

ParameterValue
Pulse Program zg30
Number of Scans 16
Relaxation Delay (D1) 30 s
Acquisition Time 4 s
Spectral Width 20 ppm

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of 3-Amino-1-methylpyrazole (e.g., the methyl protons) and the singlet of the maleic acid internal standard.

  • Calculate the purity of the 3-Amino-1-methylpyrazole hydrochloride using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Non-Aqueous Potentiometric Titration

This titrimetric method is suitable for the assay of the hydrochloride salt of a weakly basic amine in a non-aqueous medium.[8] The method involves dissolving the sample in a suitable non-aqueous solvent and titrating with a standardized solution of a strong acid in a non-aqueous solvent.

Rationale for Method Development
  • Solvent: A mixture of glacial acetic acid and acetic anhydride is used as the solvent. Acetic acid is a weakly acidic solvent that enhances the basicity of the amine, while acetic anhydride removes any traces of water that could interfere with the titration.

  • Titrant: Perchloric acid in glacial acetic acid is a strong acidic titrant in non-aqueous media, providing a sharp endpoint.

  • Endpoint Detection: Potentiometric detection is used to determine the endpoint, which is more accurate and reproducible than using a visual indicator.

Experimental Protocol: Non-Aqueous Titration

Instrumentation:

  • Potentiometric titrator with a glass and reference electrode pair suitable for non-aqueous titrations.

Materials and Reagents:

  • 3-Amino-1-methylpyrazole hydrochloride sample

  • Perchloric acid (70%, AR grade)

  • Glacial acetic acid (AR grade)

  • Acetic anhydride (AR grade)

  • Potassium hydrogen phthalate (KHP) (primary standard)

Preparation of Solutions:

  • 0.1 M Perchloric Acid: Add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid, followed by 30 mL of acetic anhydride. Allow the solution to stand for 24 hours before use.

  • Standardization of 0.1 M Perchloric Acid: Accurately weigh about 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid. Titrate with the 0.1 M perchloric acid solution potentiometrically.

Analysis Procedure:

  • Accurately weigh about 200 mg of the 3-Amino-1-methylpyrazole hydrochloride sample into a 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Titrate the solution with the standardized 0.1 M perchloric acid potentiometrically.

  • Determine the endpoint from the titration curve (the point of maximum inflection).

  • Perform a blank titration and make any necessary corrections.

Calculation: Assay (%) = (V_sample - V_blank) * M_titrant * MW_analyte * 100 / m_sample

Where:

  • V = Volume of titrant (mL)

  • M = Molarity of titrant (mol/L)

  • MW = Molecular weight of the analyte

  • m = mass of the sample (mg)

Visualization of Experimental Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardSol Standard Solution Preparation SystemSuitability System Suitability (Standard x5) StandardSol->SystemSuitability SampleSol Sample Solution Preparation SampleAnalysis Sample Injection (Duplicate) SampleSol->SampleAnalysis Equilibration->SystemSuitability SystemSuitability->SampleAnalysis Integration Peak Integration SampleAnalysis->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the HPLC quantification of 3-Amino-1-methylpyrazole hydrochloride.

qNMR Analysis Workflow

qNMR_Workflow start Start sample_prep Accurately weigh sample and internal standard start->sample_prep dissolve Dissolve in D₂O sample_prep->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (long relaxation delay) transfer->nmr_acq data_proc Process FID (FT, phase, baseline) nmr_acq->data_proc integration Integrate analyte and internal standard signals data_proc->integration calculation Calculate purity integration->calculation end End calculation->end

Caption: Workflow for the qNMR quantification of 3-Amino-1-methylpyrazole hydrochloride.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 3-Amino-1-methylpyrazole hydrochloride. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (HPLC), absolute quantification (qNMR), or a cost-effective assay (titration). Each method, when properly validated according to ICH guidelines, will ensure the generation of accurate and precise data, contributing to the overall quality control of this important pharmaceutical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 813–823.
  • Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Jetir.org. (n.d.). DEVELOPMENT OF NON-AQUEOUS TITRIMETRIC METHOD FOR ESTIMATING POTENCY OF TRANS - 4-[(2-AMINO-3, 5 -. [Link]

  • Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

Sources

Method

Application Notes and Protocols for Determining the Solubility of 3-Amino-1-methylpyrazole Hydrochloride in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery 3-Amino-1-methylpyrazole hydrochloride is a heterocyclic amine of significant interest to the pharmaceutical and agrochemical industries.[1][2] As a key bui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

3-Amino-1-methylpyrazole hydrochloride is a heterocyclic amine of significant interest to the pharmaceutical and agrochemical industries.[1][2] As a key building block in the synthesis of a wide array of bioactive molecules, a thorough understanding of its physicochemical properties is paramount for its effective use.[3][4] Solubility, in particular, is a critical parameter that dictates reaction kinetics, purification strategies, and formulation development.[5] For researchers, scientists, and drug development professionals, having access to reliable solubility data and robust protocols for its determination is essential for accelerating research timelines and ensuring the reproducibility of experimental outcomes.

This comprehensive guide provides an in-depth analysis of the solubility of 3-amino-1-methylpyrazole hydrochloride in organic solvents. It offers a detailed, step-by-step protocol for solubility determination, explains the underlying chemical principles that govern its solubility, and presents relevant data to aid in solvent selection.

Understanding the Solubility Profile of 3-Amino-1-methylpyrazole Hydrochloride

As the hydrochloride salt of a small, amine-containing heterocyclic compound, the solubility of 3-amino-1-methylpyrazole hydrochloride is governed by its ability to form strong intermolecular interactions with the solvent. The presence of the ammonium chloride group introduces a significant ionic character, making the molecule considerably more polar than its free base counterpart, 3-amino-1-methylpyrazole. This heightened polarity suggests a greater affinity for polar solvents.

Key structural features influencing solubility include:

  • The Pyrazole Ring: This aromatic heterocycle can participate in π-π stacking and dipole-dipole interactions.[4]

  • The Amino Group (as an ammonium salt): This is the most significant contributor to the molecule's polarity. It can act as a strong hydrogen bond donor.

  • The Methyl Group: This small alkyl group adds a minor lipophilic character to the molecule.

Based on these features, it is anticipated that 3-amino-1-methylpyrazole hydrochloride will exhibit higher solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF), and lower solubility in non-polar solvents (e.g., hydrocarbons).

Quantitative Solubility Data for a Structurally Related Analog

While specific quantitative solubility data for 3-amino-1-methylpyrazole hydrochloride is not extensively available in the public domain, a study on the solubility of a structurally similar free base, 5-amino-3-methyl-1-phenylpyrazole, provides valuable insights into the types of organic solvents that are likely to be effective.[5] The mole fraction solubility of this analog was determined in ten different organic solvents at various temperatures.[5] The following table summarizes the rank order of solvents from highest to lowest solubility for this analog.

Table 1: Solvent Rank Order for Solubility of 5-Amino-3-methyl-1-phenylpyrazole (a structural analog)

RankSolventSolvent Class
11,4-DioxaneEther
2AcetonitrileNitrile
3MethanolAlcohol (Protic)
4IsobutanolAlcohol (Protic)
5EthanolAlcohol (Protic)
6n-PropanolAlcohol (Protic)
7IsopropanolAlcohol (Protic)
82-Butanone (MEK)Ketone
9TolueneAromatic Hydrocarbon
10CyclohexaneAliphatic Hydrocarbon

Data adapted from a study on 5-amino-3-methyl-1-phenylpyrazole, a non-salt, structural analog.[5] This data should be used as a guide for solvent selection, with the understanding that the hydrochloride salt will have different absolute solubility values.

Experimental Protocol for Determining the Solubility of 3-Amino-1-methylpyrazole Hydrochloride

The following protocol provides a detailed, step-by-step method for the accurate determination of the solubility of 3-amino-1-methylpyrazole hydrochloride in a range of organic solvents. This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing a reliable analytical technique for quantification.

I. Materials and Equipment
  • 3-Amino-1-methylpyrazole hydrochloride (of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

II. Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification A Weigh excess 3-amino-1-methylpyrazole HCl B Add a known volume of solvent to vials A->B C Seal vials and place in shaker D Equilibrate at a constant temperature (e.g., 24-48 hours) C->D E Periodically check for undissolved solid D->E F Withdraw supernatant using a syringe E->F G Filter the supernatant F->G H Dilute the filtrate to a known volume G->H I Analyze by HPLC H->I K Calculate concentration from the standard curve I->K J Prepare a standard curve J->K L Determine solubility (e.g., in mg/mL or mol/L) K->L

Caption: Workflow for the experimental determination of solubility.

III. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-amino-1-methylpyrazole hydrochloride into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. The goal is to ensure that the concentration of the dissolved solid in the liquid phase reaches a constant value.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved solid particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop a suitable HPLC method for the quantification of 3-amino-1-methylpyrazole hydrochloride.

    • Prepare a series of standard solutions of known concentrations.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

Causality Behind Experimental Choices

  • Use of Excess Solid: This ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

  • Extended Equilibration Time: This allows the dissolution process to reach equilibrium, which is particularly important for compounds that dissolve slowly.

  • Filtration: This step is essential to remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.

  • HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute in the presence of impurities.

Conclusion

References

  • Chan, G.Q., Chen, J., Jian, P., & Hongkun, Z. (2017). Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K. Journal of Molecular Liquids.
  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. Retrieved from [Link]

  • Pandey, A., Singh, P., & Singh, P. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Serbian Chemical Society.
  • Glidewell, C., & Low, J. N. (2017). Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate. Acta Crystallographica Section C: Structural Chemistry.
  • LibreTexts Chemistry. (n.d.). Alcohols, Phenols, and Ethers. Retrieved from [Link]

  • Di Mola, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
  • El-Awa, A., & El-Faham, A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc.
  • Bennani, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules.
  • PubChem. (n.d.). 3-Methylpyrazole. Retrieved from [Link]

  • PubChem. (n.d.). (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.0 Alcohols, Thiols, Ethers and Amines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 3-Amino-1-methylpyrazole Hydrochloride

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide to the scalable synthesis of 3-Amino-1-methylpyrazole hydrochloride, a critical building block in mod...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3-Amino-1-methylpyrazole hydrochloride, a critical building block in modern medicinal chemistry. Recognizing the industrial relevance of pyrazole derivatives in numerous FDA-approved pharmaceuticals, this application note details a robust and efficient protocol suitable for scale-up.[1][2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, process optimization strategies, and critical safety considerations inherent in transitioning from laboratory to pilot-plant scale production. The protocols herein are designed to be self-validating, with integrated analytical checkpoints to ensure the production of high-purity material.

Introduction: The Significance of the Pyrazole Moiety in Pharmaceuticals

The pyrazole ring system is a privileged scaffold in drug discovery, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[2] This has led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors for oncology and treatments for rare genetic diseases.[1][3] 3-Amino-1-methylpyrazole, in particular, serves as a versatile intermediate, offering a nucleophilic amino group for further chemical elaboration.

However, the transition from a bench-scale synthesis to a multi-kilogram scale-up presents significant challenges.[4] Issues of thermal management, reagent stoichiometry, solvent volumes, and product isolation must be addressed to ensure a process that is not only high-yielding but also safe, cost-effective, and reproducible. This guide provides a field-proven methodology for the synthesis of 3-Amino-1-methylpyrazole hydrochloride, designed with these scale-up considerations at its core.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route is a robust one-pot cyclocondensation reaction, which is advantageous for large-scale production as it minimizes intermediate isolations and vessel transfers. The core transformation involves the reaction of an alkali metal salt of cyanoacetone with methylhydrazine.

2.1. Causality of Reagent Selection

  • Sodium Cyanoacetonate: While cyanoacetone itself can be used, it is prone to polymerization upon storage.[5] The sodium salt is a more stable, crystalline solid, making it ideal for large-scale operations where reagent stability and accurate dosing are paramount.

  • Methylhydrazine: This is the source of the N1-methyl group and the second nitrogen atom required for the pyrazole ring. Its high reactivity necessitates careful control during addition, especially on a larger scale.

  • Hydrochloric Acid: Used both to catalyze the reaction by ensuring a suitable pH range and, subsequently, to form the desired hydrochloride salt, which often exhibits improved stability and handling characteristics compared to the free base.

2.2. Reaction Mechanism

The reaction proceeds through a well-established pathway:

  • Protonation: The acidic medium protonates the carbonyl oxygen of the cyanoacetone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine attacks the activated carbonyl carbon.

  • Dehydration: The resulting intermediate undergoes dehydration to form a hydrazone.

  • Intramolecular Cyclization: The amino group of the hydrazone then attacks the nitrile carbon in an intramolecular fashion.

  • Tautomerization: A final tautomerization step yields the aromatic 3-Amino-1-methylpyrazole ring.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Tautomerization Cyanoacetone Cyanoacetone Intermediate_A Tetrahedral Intermediate Cyanoacetone->Intermediate_A Nucleophilic Attack Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate_A Intermediate_B Hydrazone Intermediate Intermediate_A->Intermediate_B -H2O Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C Attack on Nitrile Product 3-Amino-1-methylpyrazole Intermediate_C->Product Proton Shift G cluster_workflow Scale-Up Synthesis Workflow Start Reactor Setup: Methylhydrazine + H2O pH_Adjust pH Adjustment: Add HCl (pH 1-2) Start->pH_Adjust Reagent_Add Reagent Addition: Add aq. Sodium Cyanoacetonate pH_Adjust->Reagent_Add Reaction Reaction & Azeotropic Distillation: Add Toluene, Reflux to remove H2O Reagent_Add->Reaction Workup Work-up: Cool, add EtOH, filter NaCl Reaction->Workup Concentration Concentration: Remove Solvents Workup->Concentration Salt_Formation Salt Formation: Dissolve in EtOH, add HCl Concentration->Salt_Formation Crystallization Crystallization: Cool to 0-5 °C Salt_Formation->Crystallization Isolation Isolation & Drying: Filter and Dry Product Crystallization->Isolation End Final Product: 3-Amino-1-methylpyrazole HCl Isolation->End

Caption: Workflow for the scale-up synthesis.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed.

AnalysisSpecificationPurpose
Appearance White to off-white crystalline solidVisual quality check
¹H NMR Conforms to structureStructural verification
¹³C NMR Conforms to structureStructural verification
Mass Spec (ESI+) m/z = 98.1 (M+H)⁺ for free baseConfirms molecular weight [6]
HPLC Purity ≥ 99.0%Quantifies purity and impurities
Melting Point Report valuePhysical property characterization
Loss on Drying ≤ 0.5%Measures residual solvent/moisture

Safety and Handling

5.1. Hazard Identification

  • 3-Amino-1-methylpyrazole (and its HCl salt): Harmful if swallowed, causes skin irritation, and may cause serious eye irritation. [7][6]* Methylhydrazine: A highly toxic and flammable substance. It is a suspected carcinogen. Handle with extreme caution in a chemical fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. [6]* Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.

5.2. Personal Protective Equipment (PPE)

  • Wear appropriate chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. [8]* When handling methylhydrazine, additional respiratory protection may be required.

5.3. Handling and Storage

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [7][9]* Ground all equipment to prevent static discharge, especially when handling flammable solvents like toluene. [8] 5.4. Waste Disposal

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriately labeled containers.

Conclusion

This application note provides a detailed, robust, and scalable protocol for the synthesis of 3-Amino-1-methylpyrazole hydrochloride. By focusing on stable starting materials, process control, and a streamlined one-pot procedure, this method is well-suited for the efficient production of this key pharmaceutical intermediate. The emphasis on mechanistic understanding, in-process controls, and rigorous safety protocols ensures that the synthesis can be reliably scaled to meet the demands of drug development and manufacturing professionals.

References

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • 1-Methyl-3-aminopyrazole. PubChem. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. PubMed. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. ResearchGate. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[5][10][11]riazin-7(6H). National Institutes of Health. [Link]

  • 3-Amino-4-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Amino-1-methylpyrazole Hydrochloride

Welcome to the Technical Support Center for the purification of 3-Amino-1-methylpyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Amino-1-methylpyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Understanding the Compound

3-Amino-1-methylpyrazole hydrochloride is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its purity is critical for the successful outcome of subsequent synthetic steps and for ensuring the quality and safety of the final products. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which can be leveraged for effective purification.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the handling and purification of 3-Amino-1-methylpyrazole hydrochloride.

Q1: What are the common impurities in crude 3-Amino-1-methylpyrazole hydrochloride?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. A common method for synthesizing the parent aminopyrazole involves the condensation of a β-ketonitrile precursor with a hydrazine derivative.[1] Potential impurities can include:

  • Inorganic Salts: If the synthesis involves the use of bases like sodium ethoxide or if the hydrochloride salt is formed using aqueous HCl, inorganic salts such as sodium chloride can be a significant impurity.[2]

  • Unreacted Starting Materials: Residual starting materials from the synthesis can be carried through to the final product.

  • Side-Products: Isomeric aminopyrazoles or products from side reactions can also be present.

  • Residual Solvents: Solvents used in the synthesis or work-up may be retained in the crude product.

  • Degradation Products: The amino group in aminopyrazoles can be susceptible to oxidation or other degradation pathways, especially if not handled under an inert atmosphere.

Q2: My 3-Amino-1-methylpyrazole hydrochloride is a discolored oil/gummy solid. How can I solidify it for purification?

A2: "Oiling out" or the formation of a gummy solid instead of a crystalline material is a common issue, especially with polar hydrochloride salts. This can be caused by the presence of impurities or residual solvent. Here are a few strategies to induce solidification:

  • Trituration: Vigorously stirring the oil with a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexane, or ethyl acetate) can often induce crystallization.

  • Solvent Removal: Ensure all traces of reaction or work-up solvents are removed under high vacuum.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.

  • Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol or methanol) and then slowly add an anti-solvent (a solvent in which the product is insoluble, like diethyl ether or ethyl acetate) with stirring until the solution becomes cloudy and crystals begin to form.

Q3: What are the recommended storage conditions for 3-Amino-1-methylpyrazole hydrochloride?

A3: 3-Amino-1-methylpyrazole hydrochloride should be stored in a tightly sealed container in a cool, dry place.[3] To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Crystal Yield During Recrystallization - Using too much solvent.- Cooling the solution too quickly.- The compound is highly soluble in the chosen solvent even at low temperatures.- Reduce Solvent Volume: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.- Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.- Add an Anti-solvent: If the compound remains soluble, cautiously add a pre-chilled anti-solvent (a solvent in which your compound has low solubility) dropwise to the cold solution until turbidity persists. Common anti-solvents for polar salts include diethyl ether, ethyl acetate, or hexane.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound or its hydrate.- Presence of impurities that depress the melting point.- Supersaturation is too high.- Lower the Crystallization Temperature: Dissolve the compound at a lower temperature in a larger volume of solvent.- Change Solvent System: Select a solvent with a lower boiling point or use a solvent mixture.- Dilute the Solution: Add a small amount of additional hot solvent to reduce the concentration before cooling.
Crystals are Colored or Appear Impure - Co-precipitation of colored impurities.- Thermal degradation of the compound.- Charcoal Treatment: Dissolve the crude product in the hot recrystallization solvent and add a small amount of activated charcoal. Swirl the hot solution for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping.- Avoid Overheating: Do not heat the solution for an extended period, and use the minimum temperature necessary to dissolve the solid.
No Crystals Form Upon Cooling - The solution is not saturated.- The compound is very soluble in the chosen solvent.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The small glass particles can act as nucleation sites. Add a seed crystal if available.- Concentrate the Solution: As mentioned before, reduce the solvent volume.- Change Solvent: The chosen solvent may be inappropriate. A different solvent or solvent system should be tested on a small scale.

Purification Protocols

Protocol 1: Recrystallization from an Alcohol/Ether Solvent System

This is a widely applicable method for the purification of polar organic salts. Ethanol and isopropanol are often good solvents for dissolving hydrochloride salts upon heating, while diethyl ether serves as an effective anti-solvent to induce precipitation.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the crude 3-Amino-1-methylpyrazole hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol or isopropanol to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure the solution is saturated upon cooling.

  • (Optional) Decolorization: If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Bring the solution back to a gentle boil for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Inducing Precipitation (if necessary): If crystals do not form readily, slowly add cold diethyl ether dropwise with swirling until the solution becomes persistently cloudy.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Diagram of the Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve Dissolve crude product in minimal hot solvent (e.g., Ethanol) charcoal (Optional) Add activated charcoal for color removal dissolve->charcoal if colored hot_filter Perform hot filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath anti_solvent (Optional) Add anti-solvent (e.g., Diethyl Ether) ice_bath->anti_solvent if poor yield vac_filter Collect crystals by vacuum filtration ice_bath->vac_filter if good yield anti_solvent->vac_filter wash Wash with cold anti-solvent vac_filter->wash dry Dry under vacuum wash->dry Pure Product Pure Product dry->Pure Product

Caption: Recrystallization workflow for 3-Amino-1-methylpyrazole hydrochloride.

Protocol 2: Purification by Solvent Wash

For crude products that are substantially pure but contain minor, less polar impurities, a simple solvent wash can be effective.

Step-by-Step Methodology:

  • Slurry Formation: Place the crude solid in a flask. Add a sufficient amount of a solvent in which the hydrochloride salt is poorly soluble but the impurities are soluble (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

  • Stirring: Stir the resulting slurry vigorously at room temperature for 15-30 minutes.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the fresh, cold wash solvent.

  • Drying: Dry the purified solid under vacuum.

Decision-Making for Purification Method

G start Crude 3-Amino-1-methylpyrazole HCl is_solid Is the material a solid? start->is_solid purity_check Assess Purity (TLC, NMR) is_high_purity Is the purity >90%? purity_check->is_high_purity is_solid->purity_check Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil/Gummy) is_colored Is the solid significantly colored? recrystallize Recrystallization (Protocol 1) is_colored->recrystallize No charcoal_step Recrystallize with charcoal treatment is_colored->charcoal_step Yes is_high_purity->is_colored No wash Solvent Wash (Protocol 2) is_high_purity->wash Yes triturate->start

Caption: Decision tree for selecting a purification method.

References

  • Harnisch, H., & Kzer, W. (1997). U.S. Patent No. 5,616,723. U.S.
  • Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10449-10458. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-169). Italian Society of Chemistry. [Link]

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • Baron, M. (2007). International Patent No. WO2007034183A2.
  • Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? [Online forum post]. ResearchGate. [Link]

  • Fomin, M. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? [Online forum post]. ResearchGate. [Link]

  • Langer, T., & Ince, S. (2011). International Patent No. WO2011076194A1.
  • Friscic, T., & Jones, W. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 5045–5051. [Link]

  • Kim, M. S., Kim, J. S., Park, H. J., Cho, W. K., Kang, M. J., & Park, J. S. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics, 11(3), 106. [Link]

  • Wang, G. W., & Gevorgyan, V. (2017). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Letters, 19(17), 4648–4651. [Link]

  • Kaur, R., & Sharma, V. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 16, 1483–1525. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Online forum post]. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Aminopyrazole Salts

Welcome to the technical support center for the recrystallization of aminopyrazole salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of aminopyrazole salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable compounds. Aminopyrazole moieties are crucial building blocks in medicinal chemistry, and their effective purification via recrystallization is paramount for ensuring the purity, stability, and desired solid-state form of active pharmaceutical ingredients (APIs).[1]

This resource provides in-depth, field-proven insights into common challenges, troubleshooting strategies, and robust protocols, structured in a practical question-and-answer format.

Section 1: Troubleshooting Guide - Common Crystallization Issues

This section addresses the most frequent and challenging issues encountered during the recrystallization of aminopyrazole salts. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the problem.

Q1: My aminopyrazole salt is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: What's Happening: "Oiling Out"

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[2] This typically happens under conditions of very high supersaturation or when the temperature of the solution is higher than the melting point of the solute.[3] For aminopyrazole salts, which can have low melting points or form eutectic mixtures with impurities, this is a common problem. The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous glass, trapping impurities and failing to provide the desired purification.[2][3]

Causality & Corrective Actions:

  • High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the system can bypass the optimal window for nucleation and growth, leading to liquid-liquid phase separation.

    • Solution: Reheat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent (1-5% v/v) to ensure full dissolution.[3] Allow the solution to cool much more slowly. A programmed cooling ramp or insulating the flask can provide the control needed for orderly crystal growth.

  • Low Melting Point: The melting point of your aminopyrazole salt may be depressed by impurities to a point below the saturation temperature.[3]

    • Solution: Add more of the primary ("good") solvent to lower the saturation temperature. This ensures that the solution becomes saturated at a temperature below the compound's depressed melting point, favoring crystallization over oiling out.[3]

  • Incorrect Solvent Choice: The chosen solvent's boiling point might be too high, exceeding the salt's melting point.

    • Solution: Select a solvent with a lower boiling point. Alternatively, switch to a mixed-solvent system where the compound has lower solubility, allowing crystallization to occur at a lower temperature.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial"];

} caption [label="Troubleshooting Workflow for 'Oiling Out'", fontsize=12, fontcolor="#202124"];

Q2: I'm getting very low or no crystal yield. What are the likely causes and solutions?

A2: Diagnosing Poor Crystal Recovery

Low yield is a frustrating outcome that directly impacts project timelines and resource allocation. The primary causes are typically related to solvent choice, insufficient cooling, or premature filtration.

Causality & Corrective Actions:

  • Excessive Solvent: The most common reason for low yield is using too much solvent, which keeps the compound dissolved even at low temperatures.[3][4]

    • Solution: If a few crystals have formed, you can try to induce further crystallization. If the solution is clear, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3] If this fails, carefully evaporate a portion of the solvent by gently heating the solution and then attempt the cooling process again.[4]

  • Inappropriate Solvent System: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cold temperatures.[5][6] If the solubility at cold temperatures is still significant, recovery will be poor.

    • Solution: A different solvent or a mixed-solvent (solvent/anti-solvent) system may be necessary. An anti-solvent is a liquid in which the compound is poorly soluble. Adding it to a solution of the compound in a "good" solvent reduces the overall solubility and induces crystallization.[7]

  • Insufficient Cooling: Crystallization may be incomplete if the solution is not cooled to a low enough temperature or for a sufficient amount of time.

    • Solution: Ensure the solution is cooled in an ice bath (or even a colder bath if the solvent's freezing point allows) for an adequate duration (e.g., 30-60 minutes) after it has reached room temperature.

Q3: My final crystals are still impure. How can I improve the purification efficiency?

A3: Enhancing Purity

Recrystallization is effective only when impurities have different solubility profiles from the target compound.[5] If impurities co-crystallize or are trapped within the crystal lattice, the process fails.

Causality & Corrective Actions:

  • Rapid Crystal Growth: Fast crystallization, often from crash cooling, can trap solvent and impurities within the growing crystals.[8]

    • Solution: Slow down the cooling rate. A slower process allows for the selective incorporation of the correct molecules into the crystal lattice, excluding impurities.

  • Inadequate Washing: Impurities dissolved in the "mother liquor" can deposit on the surface of the crystals after filtration.

    • Solution: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to avoid redissolving your purified product.

  • Co-crystallization of Impurities: If an impurity has a very similar structure and solubility profile to your target aminopyrazole salt, it may co-crystallize.

    • Solution: A second recrystallization step may be necessary. Alternatively, consider a different solvent system that may better differentiate between the compound and the impurity. In challenging cases, another purification technique like column chromatography may be required before the final recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent system for my aminopyrazole salt?

A1: The principle of "like dissolves like" is a good starting point.[9] Aminopyrazole salts are polar and often contain hydrogen bond donors/acceptors. Therefore, polar protic solvents (alcohols, water) or polar aprotic solvents (acetone, acetonitrile) are often suitable.[10]

The Ideal Solvent Checklist: [5][6]

  • High solubility at high temperature.

  • Low solubility at low temperature.

  • Does not react with the compound.

  • Boiling point is below the compound's melting point.

  • Volatile enough to be easily removed from the crystals.

  • Impurities are either highly soluble at all temperatures or insoluble at all temperatures.

Solvent ClassExamplesSuitability for Aminopyrazole Salts
Polar Protic Water, Ethanol, Methanol, IsopropanolOften good primary solvents. Methanol is a good starting point.[11][12] Water can be an effective anti-solvent when paired with an alcohol.[9]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateGood candidates. Acetone and ethanol are common choices for pyrazole purification.[10]
Non-Polar Hexanes, Toluene, DichloromethaneGenerally used as anti-solvents or for washing away non-polar impurities.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial"];

} caption [label="Decision workflow for selecting a recrystallization solvent.", fontsize=12, fontcolor="#202124"];

Q2: My aminopyrazole salt is converting back to the freebase (disproportionating) in solution. How can I prevent this?

A2: Salt disproportionation is the conversion of a salt into its less soluble free acid or free base form.[13] This is a significant risk for salts of weakly basic aminopyrazoles, especially in solutions with a pH close to or above the pKa of the conjugate acid.

Mitigation Strategies:

  • pH Control: The most direct method is to control the pH of the crystallization medium. For a salt of a basic API, maintaining a sufficiently acidic pH prevents the formation of the free base.[14] Adding a small amount of the acid used to form the salt can often stabilize the system.

  • Solvent Choice: Non-aqueous, aprotic solvents are less likely to facilitate the proton exchange that leads to disproportionation.

  • Salt Selection: Salts with a larger difference between the pKa of the API and the pKa of the counter-ion are generally more stable against disproportionation.[13]

Q3: What is the role of "seeding" and when should I use it?

A3: Seeding is the introduction of a small number of crystals of the desired compound into the solution to initiate crystallization.[15] It is a powerful technique for controlling the outcome of the process.

When to Use Seeding:

  • To Overcome Nucleation Barriers: If crystallization does not occur spontaneously even in a supersaturated solution, adding seed crystals provides a template for growth.[3]

  • To Control Polymorphism: Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different physical properties like solubility and stability.[16] Seeding with crystals of the desired polymorph can direct the crystallization to produce that specific form.[17]

  • To Prevent Oiling Out: Seeding a solution at a temperature just below the saturation point but above the "oiling out" temperature can promote direct crystallization.[17]

Q4: Which analytical techniques are essential for characterizing my final product?

A4: Proper characterization is critical to confirm the success of the recrystallization.

  • Purity Analysis (HPLC/UPLC): High-Performance Liquid Chromatography is the standard for quantifying chemical purity and identifying any remaining impurities.

  • Identity Confirmation (NMR, MS): Nuclear Magnetic Resonance and Mass Spectrometry confirm that the chemical structure of the recrystallized material is correct.

  • Solid-State Form (XRPD): X-Ray Powder Diffraction is the definitive technique for identifying the crystal form (polymorph) of the material.[18]

  • Thermal Properties (DSC): Differential Scanning Calorimetry is used to determine the melting point and detect the presence of different polymorphs or solvates.[18]

Section 3: Standard Operating Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose an appropriate solvent using the criteria in FAQ #1.

  • Dissolution: Place the crude aminopyrazole salt in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at reflux temperature. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to rinse away the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
  • Solvent Selection: Select a solvent pair: a "good" solvent that readily dissolves the salt and a "poor" (anti-solvent) in which the salt is insoluble. The two solvents must be miscible. Common pairs include ethanol/water and acetone/hexane.[9]

  • Dissolution: Dissolve the crude salt in the minimum amount of the hot "good" solvent.

  • Anti-Solvent Addition: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution just becomes clear again.

  • Cooling & Isolation: Follow steps 4-8 from the Single-Solvent protocol.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Didier, C. Guide for crystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. [Link]

  • Gautam, G. S., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • Al-khattaf, F. S., et al. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics. [Link]

  • Jo, S., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. [Link]

  • Zhang, S., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Crystal Growth & Design. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • Reddit. Recrystallization (help meeeeee). [Link]

  • ResearchGate. (PDF) Seeding in Crystallisation. [Link]

  • Ascendia Pharma. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • ResearchGate. How to avoid the formation of oil droplets during recrystallization?. [Link]

  • ACS Publications. Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • University of York. Solvent Choice. [Link]

  • ResearchGate. Role of Salt and Excipient Properties on Disproportionation in the Solid-State. [Link]

  • ResearchGate. Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization | Request PDF. [Link]

  • CrystEngComm (RSC Publishing). Strategy for control of crystallization of polymorphs. [Link]

  • University of York. Choice of recrystallisation solvent. [Link]

  • White Rose Research Online. Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. [Link]

  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • Universität Potsdam. Advice for Crystallization. [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Technobis Crystallization Systems. Developing seeding protocols through secondary nucleation measurements on the Crystalline. [Link]

  • PharmaCores. Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

  • ResearchGate. What are the different techniques to characterize chemical crystals?. [Link]

  • University of California, Berkeley. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • PubMed. Salt disproportionation: A material science perspective. [Link]

  • PMC. Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. [Link]

  • MDPI. Special Issue : Anti-Solvent Crystallization. [Link]

  • Universitat Autònoma de Barcelona. 2. Characterisation techniques. [Link]

  • PMC. Crystallization seeds favour crystallization only during initial growth. [Link]

  • Zhanghua. Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Triclinic Labs. Chemical and Materials Characterization Techniques and Services. [Link]

  • University of California, Santa Cruz. Recrystallization-1.pdf. [Link]

  • The Solubility Company. Mitigating Salt Disproportionation Risks. [Link]

  • Google Patents.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-1-methylpyrazole Hydrochloride

Welcome to the technical support center for the synthesis of 3-Amino-1-methylpyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-methylpyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this important chemical intermediate. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful experimental outcomes.

I. Overview of the Primary Synthetic Route

The most prevalent and industrially scalable synthesis of 3-Amino-1-methylpyrazole involves the condensation of a suitable three-carbon electrophilic synthon with methylhydrazine, followed by salt formation with hydrochloric acid. A common and efficient pathway utilizes a β-ketonitrile, such as cyanoacetaldehyde or its precursors, which reacts with methylhydrazine in a cyclocondensation reaction.

The regioselectivity of the reaction with the unsymmetrical methylhydrazine is a critical aspect. The nucleophilic attack of the more sterically accessible terminal nitrogen of methylhydrazine onto the carbonyl carbon of the β-ketonitrile, followed by intramolecular cyclization onto the nitrile group, predominantly yields the desired 3-Amino-1-methylpyrazole isomer.[1]

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Amino-1-methylpyrazole hydrochloride in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily related to the stability of the starting materials and competing side reactions.

  • Cause A: Polymerization of the β-Ketonitrile Starting Material. Cyanoacetaldehyde and its precursors, like cyanoacetone, are prone to self-condensation and polymerization, especially under basic conditions or upon prolonged storage.[2] This reduces the availability of the starting material for the desired cyclization reaction.

    • Troubleshooting:

      • Use Freshly Prepared or High-Purity Starting Materials: Whenever possible, use freshly distilled or recently purchased β-ketonitrile.

      • Control Reaction Temperature: Maintain the recommended reaction temperature. Excursions to higher temperatures can accelerate polymerization.

      • Optimize pH: If the reaction is run under basic conditions, carefully control the pH to minimize base-catalyzed self-condensation.

  • Cause B: Incomplete Reaction. The cyclization reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is stirred for the recommended duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Stoichiometry: Double-check the molar ratios of the reactants. A slight excess of methylhydrazine can sometimes be beneficial to drive the reaction to completion.

  • Cause C: Suboptimal Work-up and Isolation. The product may be lost during the extraction or purification steps. 3-Amino-1-methylpyrazole has some water solubility, which can lead to losses in aqueous work-ups.

    • Troubleshooting:

      • Extraction Solvent: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.

      • pH Adjustment: Before extraction, ensure the aqueous layer is sufficiently basic to deprotonate the aminopyrazole, increasing its solubility in the organic phase.

      • Purification Method: Vacuum distillation is a common purification method for the free base.[2] Ensure the vacuum is adequate to prevent thermal degradation at high temperatures.

Question 2: My final product is off-color (e.g., yellow or brown). What is the cause, and how can I obtain a purer, colorless product?

Answer:

The presence of color in the final product typically indicates the presence of impurities, often polymeric byproducts or degradation products.

  • Cause A: Polymeric Impurities. As mentioned, the β-ketonitrile starting material can polymerize. These polymeric materials are often colored and can be carried through the work-up.

    • Troubleshooting:

      • Purification of the Free Base: Before converting to the hydrochloride salt, purify the free base of 3-Amino-1-methylpyrazole by vacuum distillation.[2] This is highly effective at removing non-volatile polymeric impurities.

      • Activated Carbon Treatment: A solution of the free base in an organic solvent can be treated with activated carbon to adsorb colored impurities before proceeding to the salt formation.

  • Cause B: Oxidation/Degradation. Aminopyrazoles can be susceptible to air oxidation, especially at elevated temperatures, which can lead to the formation of colored byproducts.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Storage: Store the final product in a tightly sealed container, protected from light and air.

Question 3: I am concerned about the presence of the isomeric impurity, 5-Amino-1-methylpyrazole. How can I detect it and what is the expected level?

Answer:

The formation of the 5-amino isomer is a valid concern in any pyrazole synthesis using an unsymmetrical hydrazine.

  • Mechanism of Formation: The 5-amino isomer would result from the initial nucleophilic attack of the substituted nitrogen of methylhydrazine on the carbonyl carbon of the β-ketonitrile.

  • Expected Levels: The reaction of β-ketonitriles with methylhydrazine is generally highly regioselective, favoring the formation of the 3-amino-1-methylpyrazole isomer.[1] The steric hindrance of the methyl group on one of the nitrogen atoms of methylhydrazine directs the initial attack to the terminal, unsubstituted nitrogen. Therefore, the 5-amino isomer is expected to be a minor impurity, if present at all.

  • Detection:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the two isomers. The chemical shifts of the pyrazole ring protons and carbons will be distinct for each isomer.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the two isomers, and the mass spectrum can confirm their identity.

    • High-Performance Liquid Chromatography (HPLC): A suitable HPLC method with UV detection can be developed to separate and quantify the isomeric impurity.

Question 4: What are the common inorganic impurities I might find in my final product, and how do I remove them?

Answer:

Inorganic impurities in the final hydrochloride salt often originate from the reagents used and the work-up procedure.

  • Common Inorganic Impurities:

    • Sodium Chloride (NaCl) or Potassium Chloride (KCl): These salts are often byproducts of the reaction, especially if a sodium or potassium salt of the β-ketonitrile is used.[2]

    • Residual Acid or Base: Incomplete neutralization during the work-up can leave residual acid or base.

  • Removal:

    • Washing: If the hydrochloride salt is crystallized, washing the filtered solid with a small amount of a cold, appropriate solvent (e.g., isopropanol) can help remove residual inorganic salts.

    • Recrystallization: Recrystallization of the 3-Amino-1-methylpyrazole hydrochloride from a suitable solvent system (e.g., ethanol/ether) is an effective method for removing both organic and inorganic impurities.

III. Common Impurities Profile

A summary of the common impurities in the synthesis of 3-Amino-1-methylpyrazole hydrochloride is provided in the table below.

Impurity NameStructureFormation Pathway
5-Amino-1-methylpyrazoleRegioisomeric byproduct from the reaction of methylhydrazine with the β-ketonitrile.
Polymeric byproductsNot applicableSelf-condensation and polymerization of the β-ketonitrile starting material.
Unreacted MethylhydrazineCH₃NHNH₂Incomplete reaction or use of excess reagent.
Unreacted β-ketonitrileR-CO-CH₂-CNIncomplete reaction.
Degradation ProductsVariousOxidation or decomposition of the product, particularly at elevated temperatures.

IV. Analytical Methodologies

To ensure the purity of the final product, a combination of analytical techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC-UV):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is a good starting point for method development.

    • Detection: UV detection at a wavelength where the aminopyrazole has significant absorbance (e.g., ~230 nm).

    • Purpose: To quantify the purity of the main component and detect both isomeric and other organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection: The free base is more suitable for GC analysis than the hydrochloride salt.

    • Purpose: To identify volatile impurities, including the isomeric impurity and residual starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H and 13C NMR: To confirm the structure of the desired product and identify any isomeric impurities or significant organic byproducts.

V. Experimental Workflow Diagrams

Synthesis and Purification Workflow

Synthesis and Purification of 3-Amino-1-methylpyrazole HCl cluster_synthesis Synthesis cluster_purification Purification of Free Base cluster_salt_formation Salt Formation Start β-Ketonitrile + Methylhydrazine Reaction Cyclocondensation Start->Reaction Crude_Product Crude 3-Amino-1-methylpyrazole (Free Base) Reaction->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Analysis1 Analysis1 Crude_Product->Analysis1 In-process Control (TLC, HPLC) Pure_Free_Base Pure 3-Amino-1-methylpyrazole Distillation->Pure_Free_Base HCl_Addition Addition of HCl (e.g., in Isopropanol) Pure_Free_Base->HCl_Addition Analysis2 Analysis2 Pure_Free_Base->Analysis2 Purity Check (GC, NMR) Crystallization Crystallization HCl_Addition->Crystallization Final_Product 3-Amino-1-methylpyrazole HCl Crystallization->Final_Product Analysis3 Analysis3 Final_Product->Analysis3 Final Quality Control (HPLC, NMR, Elemental Analysis)

Caption: A typical workflow for the synthesis and purification of 3-Amino-1-methylpyrazole hydrochloride.

Troubleshooting Logic Diagram

Troubleshooting Low Yield in Synthesis Problem Low Yield Check_Purity Check Starting Material Purity Problem->Check_Purity Check_Conditions Review Reaction Conditions Problem->Check_Conditions Check_Workup Evaluate Work-up & Isolation Problem->Check_Workup Purity_Issue Impure Starting Material (e.g., Polymerized) Check_Purity->Purity_Issue Conditions_Issue Incomplete Reaction or Side Reactions Check_Conditions->Conditions_Issue Workup_Issue Product Loss During Extraction/Purification Check_Workup->Workup_Issue Solution1 Use Fresh/Purified Starting Materials Purity_Issue->Solution1 Solution2 Optimize Reaction Time, Temperature, and Stoichiometry Conditions_Issue->Solution2 Solution3 Optimize Extraction pH and Solvent Volume Workup_Issue->Solution3

Caption: A logical approach to troubleshooting low yields in the synthesis of 3-Amino-1-methylpyrazole.

VI. References

  • Al-Azmi, A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8492-8504. [Link]

  • Flemming, H. W., et al. (1997). U.S. Patent No. 5,616,723. Washington, DC: U.S. Patent and Trademark Office.

  • Fichez, J., Busca, P., & Prestat, G. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8945-8956. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-176. [Link]

  • Bayer AG. (1975). U.S. Patent No. 3,920,693. Washington, DC: U.S. Patent and Trademark Office.

Sources

Optimization

Knorr Pyrazole Synthesis: A Technical Support Center for Researchers

Navigating the Nuances of a Classic Reaction: A Guide to Troubleshooting Side Reactions and Optimizing Synthesis Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Nuances of a Classic Reaction: A Guide to Troubleshooting Side Reactions and Optimizing Synthesis

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the synthesis of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's intricacies, enabling you to troubleshoot common issues, minimize side reactions, and optimize your synthetic outcomes.

The Knorr pyrazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[1][2][3] While seemingly straightforward, this reaction can present several challenges, from the formation of isomeric mixtures to incomplete conversions and the generation of unexpected byproducts. This guide will address these issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by experimental evidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?

A1: The reaction proceeds through an acid-catalyzed pathway.[2][4][5] Initially, the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[6][7] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.[4]

Q2: What are the most common side reactions in the Knorr pyrazole synthesis?

A2: The most prevalent side reaction is the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used.[6] This occurs because the initial attack of the hydrazine can happen at either of the two non-equivalent carbonyl carbons, leading to a mixture of products. Other common issues include incomplete reaction , resulting in the isolation of hydrazone intermediates, and the formation of unexpected byproducts such as pyrazolines and di-addition products.[6][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Formation of a Mixture of Regioisomers

Q: My reaction with an unsymmetrical dicarbonyl is producing a mixture of pyrazole isomers. How can I improve the regioselectivity?

A: Controlling regioselectivity is a key challenge. Here’s a breakdown of factors and strategies:

  • Understanding the Cause: The formation of regioisomers is a kinetic and thermodynamic competition. The initial nucleophilic attack of the hydrazine on the two different carbonyl groups may have similar activation energies, leading to a mixture.[6]

  • Strategic Solutions:

    • pH Control: The pH of the reaction medium can significantly influence the reaction pathway. Acidic conditions generally favor the protonation of the carbonyl oxygen, activating it for nucleophilic attack.[4][7] Experimenting with different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations can alter the relative reactivity of the two carbonyl groups.

    • Temperature and Solvent Effects: Systematically varying the reaction temperature and solvent polarity can influence the kinetic versus thermodynamic product distribution. Lower temperatures may favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer.

    • Steric and Electronic Control: The inherent steric and electronic properties of your substrates play a crucial role. A bulkier substituent on the dicarbonyl may sterically hinder the approach of the hydrazine to the adjacent carbonyl group. Similarly, electron-donating or withdrawing groups can modulate the electrophilicity of the carbonyl carbons.

    • Stepwise Synthesis: In some cases, a stepwise approach can provide a single isomer. This involves the selective formation of a hydrazone at one carbonyl group under controlled conditions, followed by cyclization.[9]

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterEffect on RegioselectivityRationale
pH Can favor one isomer over the other.Alters the protonation state and reactivity of the carbonyl groups and the hydrazine.[4][7]
Temperature Can shift the product ratio.Influences the kinetic vs. thermodynamic control of the reaction.
Solvent Can impact reaction rates and selectivity.Solvent polarity can affect the stability of intermediates and transition states.
Substituents Steric and electronic effects are critical.Bulky groups can direct the initial attack, and electronic effects alter carbonyl reactivity.

Diagram 1: Regioisomer Formation in Knorr Pyrazole Synthesis

G Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Pathway_A Attack at C=O (R1) Dicarbonyl->Pathway_A with Hydrazine Pathway_B Attack at C=O (R2) Dicarbonyl->Pathway_B with Hydrazine Hydrazine R3-NH-NH2 Isomer_A Regioisomer A Pathway_A->Isomer_A Isomer_B Regioisomer B Pathway_B->Isomer_B

Caption: Competing pathways leading to regioisomers.

Issue 2: Incomplete Reaction and Low Yield

Q: My Knorr synthesis is sluggish, and I'm getting a low yield of the desired pyrazole. What can I do to improve the conversion?

A: Incomplete reactions are often due to suboptimal reaction conditions or the stability of intermediates. Consider the following:

  • Catalyst Choice and Concentration: The reaction is acid-catalyzed. Ensure you are using an appropriate acid catalyst (e.g., glacial acetic acid is common) in a suitable concentration.[6] Too little catalyst may result in a slow reaction, while too much can sometimes lead to unwanted side reactions.

  • Reaction Temperature and Time: The Knorr synthesis can be exothermic.[10] However, in some cases, heating is required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating at high temperatures can lead to thermal degradation.

  • Hydrazine Quality: Hydrazine and its derivatives can degrade over time. Use fresh, high-quality hydrazine for the best results. Impurities in the hydrazine can lead to the formation of colored byproducts.[10]

  • Water Removal: The final step of the reaction is a dehydration. In some systems, removing the water formed during the reaction (e.g., using a Dean-Stark apparatus) can help drive the equilibrium towards the product.

  • Intermediate Trapping: At neutral or high pH, the hydrazone intermediate can be relatively stable and may not cyclize efficiently.[4][7] Maintaining acidic conditions helps to promote the cyclization step.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield / Incomplete Reaction Check_Catalyst Verify Acid Catalyst (Type & Concentration) Start->Check_Catalyst Check_Temp_Time Optimize Temperature & Reaction Time (TLC) Start->Check_Temp_Time Check_Hydrazine Assess Hydrazine Quality (Use Fresh Reagent) Start->Check_Hydrazine Consider_Water_Removal Implement Water Removal (e.g., Dean-Stark) Start->Consider_Water_Removal Adjust_pH Ensure Acidic Conditions to Promote Cyclization Check_Catalyst->Adjust_pH Analyze_Byproducts Characterize Byproducts (NMR, MS) Check_Temp_Time->Analyze_Byproducts Check_Hydrazine->Analyze_Byproducts Purification Optimize Purification (Crystallization, Chromatography) Consider_Water_Removal->Purification Adjust_pH->Purification Analyze_Byproducts->Purification

Caption: A systematic approach to addressing low yields.

Issue 3: Purification Challenges

Q: I have a mixture of my desired pyrazole and side products. What are the best purification strategies?

A: Effective purification is crucial for obtaining your target compound in high purity.

  • Crystallization: If your desired pyrazole is a solid, recrystallization is often the most effective method for purification, especially on a larger scale. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of pyrazoles include ethanol, hexanes, and mixtures of ethyl acetate and hexanes.[10]

  • Column Chromatography: For separating regioisomers or other closely related impurities, silica gel column chromatography is a powerful technique.[11]

    • Solvent System Selection: Use TLC to screen for an optimal eluent system that provides good separation between your product and the impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

    • Loading Technique: For best results, adsorb your crude material onto a small amount of silica gel and load it onto the column as a dry powder. This "dry loading" method often provides better resolution than loading the sample dissolved in a strong solvent.

  • Acid-Base Extraction: Pyrazoles have a basic nitrogen atom and can be protonated. This property can sometimes be exploited for purification through acid-base extraction, although the pKa of pyrazoles can vary significantly depending on their substituents.

Protocols for Key Experiments

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general starting point. Optimization of solvent, temperature, and catalyst may be necessary for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Reagent Addition: Add the hydrazine derivative (1.0 - 1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a base (e.g., sodium acetate) may be needed to liberate the free hydrazine.

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid) if not already used as the solvent.

  • Reaction Monitoring: Heat the reaction mixture to reflux (or the desired temperature) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that shows good separation between the two regioisomers. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Preparation: Pack a silica gel column with the chosen eluent system.

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated products.[11]

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). In NIH National Library of Medicine. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). In Name-Reaction.com. Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). In RSC Publishing. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). In Chem Help Asap. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2020). In The Royal Society of Chemistry. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). In ResearchGate. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2023). In YouTube. Retrieved from [Link]

  • Knorr Pyrazole Synthesis advice. (2023). In Reddit. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). In ResearchGate. Retrieved from [Link]

  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (n.d.). In ResearchGate. Retrieved from [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). In The Royal Society of Chemistry. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (n.d.). In SciSpace. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). In MDPI. Retrieved from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). In NIH National Library of Medicine. Retrieved from [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). In ResearchGate. Retrieved from [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). In ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). In IJRASET. Retrieved from [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Retrieved from [Link]

  • How to separate these regioisomers?. (2023). In Reddit. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the py...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the pyrazole core. Pyrazoles are a cornerstone of modern drug discovery, appearing in blockbuster drugs like Celecoxib and Rimonabant.[1] However, their synthesis is often plagued by challenges such as low yields, side-product formation, and, most notably, a lack of regiocontrol.

This document moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues encountered in the lab. We will delve into the causality behind experimental choices, empowering you to rationalize and optimize your reaction conditions with confidence.

Section 1: The Knorr Synthesis & Related 1,3-Dicarbonyl Condensations

The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most classic and widely used method for pyrazole synthesis.[1][2][3] While straightforward in principle, its success hinges on subtle control of reaction parameters.

Mechanism Overview: A Tale of Two Nitrogens

The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration. When using a substituted hydrazine (e.g., phenylhydrazine), the regioselectivity is determined by which nitrogen atom of the hydrazine attacks which carbonyl group of the dicarbonyl. This choice is governed by a delicate balance of nucleophilicity and sterics. For instance, in phenylhydrazine, the unsubstituted NH2 group is generally more nucleophilic and less sterically hindered, influencing the reaction pathway.[4]

Troubleshooting & FAQs: 1,3-Dicarbonyl Reactions

Question: My reaction is not proceeding or the yield is very low. What are the first things to check?

Answer: This is a common issue often traced back to one of three areas:

  • Catalysis: Many of these condensations require a catalyst to proceed efficiently.[2] Simply mixing the reactants in a neutral solvent at room temperature may result in no reaction at all.[2]

    • Acid Catalysis: A catalytic amount of acid (e.g., acetic acid, HCl) is often used to protonate a carbonyl group, activating it for nucleophilic attack and facilitating the final dehydration step.[1]

    • Lewis Acid/Heterogeneous Catalysis: Modern protocols often employ catalysts for milder conditions and higher yields. Nano-ZnO has been shown to produce excellent yields (up to 95%) with short reaction times and easy work-up.[1][2] Lithium perchlorate has also been used effectively as a Lewis acid catalyst.[2]

  • Solvent Choice: The solvent plays a critical role. While ethanol or acetic acid are traditional choices, they are not always optimal, especially for controlling regioselectivity. Aprotic dipolar solvents like DMF, N,N-dimethylacetamide (DMAc), or DMSO can significantly accelerate the reaction and improve outcomes.[1]

  • Temperature: While some reactions proceed at room temperature, others require heating.[2] However, excessive heat can be detrimental. In one study, increasing the temperature to 60 °C improved yield, but further increases led to a decrease in product formation, likely due to side reactions or decomposition.[2] A systematic temperature screen is advisable for any new substrate combination.

Question: I'm getting a mixture of two regioisomers. How can I control the regioselectivity?

Answer: This is arguably the most significant challenge in pyrazole synthesis from unsymmetrical 1,3-diketones.[2][5] The formation of two regioisomers necessitates difficult chromatographic separation and reduces the overall yield of the desired product.[1]

The key is to exploit the electronic and steric differences between the two carbonyl groups and the two nitrogen atoms of the substituted hydrazine.

  • Exploit Electronic Effects: If one of your carbonyl substituents is strongly electron-withdrawing (e.g., a CF3 group), it will make the adjacent carbonyl carbon more electrophilic and susceptible to attack.

  • Strategic Solvent and Catalyst Selection: This is the most powerful tool. Gosselin et al. demonstrated a remarkable improvement in regioselectivity by switching from ethanol to N,N-dimethylacetamide (DMAc) with catalytic HCl.[1] For the reaction of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones, this change shifted the product ratio from an equimolar mixture to a highly selective 98:2 in favor of the desired isomer.[1] The aprotic dipolar solvent system appears to better differentiate the nucleophilicity of the hydrazine nitrogens.[1]

Below is a troubleshooting workflow for addressing common issues in Knorr pyrazole synthesis.

start Low Yield or No Reaction check_catalyst Is a catalyst being used? start->check_catalyst check_temp Is the temperature optimized? start->check_temp check_solvent Is the solvent appropriate? start->check_solvent add_acid Action: Add catalytic acid (e.g., AcOH, HCl) check_catalyst->add_acid No add_lewis Action: Try a Lewis acid (e.g., nano-ZnO) check_catalyst->add_lewis No screen_temp Action: Screen temperatures (e.g., RT, 40°C, 60°C, 80°C) check_temp->screen_temp No switch_solvent Action: Switch to aprotic polar (e.g., DMF, DMAc) check_solvent->switch_solvent No

Caption: Troubleshooting Decision Tree for Knorr Synthesis.

Optimized Protocol: Regioselective Synthesis of a 1-Aryl-3-Trifluoromethyl-5-Aryl Pyrazole

This protocol is adapted from the principles described by Gosselin et al. and demonstrates a modern approach to achieving high regioselectivity.[1]

Materials:

  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)

  • 4-Methoxyphenylhydrazine hydrochloride (1.05 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Concentrated HCl

Procedure:

  • To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione in DMAc (approx. 0.5 M), add the 4-methoxyphenylhydrazine hydrochloride at room temperature.

  • Stir the mixture vigorously and add 1-2 drops of concentrated HCl.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired pyrazole with high regioselectivity (>98:2).

Section 2: Synthesis from α,β-Unsaturated Systems & Pyrazoline Intermediates

Reacting α,β-unsaturated aldehydes or ketones with hydrazines is another robust method.[6] This reaction proceeds via a pyrazoline intermediate, which must then be oxidized to the aromatic pyrazole.[1][2]

Troubleshooting & FAQs: Pyrazoline Oxidation

Question: My reaction stops at the pyrazoline intermediate. How do I efficiently oxidize it to the pyrazole?

Answer: Isolating the pyrazoline is a common outcome if an oxidant is not included or if the reaction conditions are not sufficiently forcing. Several effective in situ or sequential oxidation methods exist:

  • Iodine in Acetic Acid: A simple and effective method is to run the initial condensation in acetic acid and include one equivalent of iodine (I2) in the reaction mixture. The iodine serves as a mild oxidant to convert the pyrazoline to the pyrazole in one pot.[1]

  • Air/Oxygen in DMSO: For a more environmentally benign approach, the pyrazoline can be heated in DMSO under an oxygen atmosphere (or simply open to the air). This method can cleanly afford the desired pyrazole without the need for additional reagents.[7]

  • Transition Metal Catalysis: Copper(II) triflate has been used to catalyze the condensation and subsequent in situ oxidation, providing 1,3,5-triarylpyrazoles in good yields without requiring an external oxidizing agent.[1]

The choice of oxidant depends on the functional group tolerance of your molecule. Method 2 is very mild, while method 1 is robust and reliable.

General Workflow for Pyrazole Synthesis

The overall process from planning to final product is a multi-step validation system.

cluster_prep Preparation cluster_react Execution cluster_analysis Analysis & Purification Plan Plan Synthesis (Choose Method) Reagents Secure & Verify Starting Materials Plan->Reagents Setup Reaction Setup (Solvent, Temp, Catalyst) Reagents->Setup Monitor Monitor Progress (TLC, LC-MS) Setup->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column/Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, MP) Purify->Characterize Final Pure Product Characterize->Final

Caption: A self-validating workflow for pyrazole synthesis.

Section 3: [3+2] Cycloaddition Strategies

Modern organic synthesis has introduced powerful [3+2] cycloaddition reactions for constructing the pyrazole ring with excellent control. These methods often involve the reaction of an alkyne with a 1,3-dipole, such as a sydnone or a diazo compound.

Question: I need to synthesize a highly substituted pyrazole with absolute regiocontrol. Are cycloadditions a good option?

Answer: Absolutely. While traditional methods can struggle with regioselectivity for complex substitution patterns, [3+2] cycloadditions are often designed to overcome this very problem.

A recent advancement uses the reaction of 2-alkynyl-1,3-dithianes with sydnones.[8] This base-mediated reaction proceeds under mild conditions (room temperature in DMSO) with excellent regioselectivity and broad functional group tolerance.[8] The dithianyl group in the product also serves as a versatile chemical handle for further derivatization, adding synthetic value.[8] Another innovative approach involves a silver-mediated [3+2] cycloaddition of terminal alkynes with N-isocyanoiminotriphenylphosphorane, a stable and odorless solid isocyanide, which also proceeds under mild conditions.[7]

These methods are ideal when you need to build a complex pyrazole core and cannot rely on the inherent selectivity of a classical condensation.

Section 4: General Purification FAQs

Question: I have a mixture of regioisomers that are very difficult to separate by column chromatography. What can I do?

Answer: This is a frustrating but common problem, as pyrazole regioisomers often have very similar polarities.

  • Re-evaluate the Reaction: The most efficient solution is often to prevent the formation of the mixture in the first place. Revisit Section 1 and try optimizing the reaction conditions for regioselectivity (e.g., switching to a DMAc/HCl system).[1]

  • Recrystallization: If the isomers have different crystalline properties, careful recrystallization can sometimes isolate one isomer. This may require screening multiple solvents. Be cautious, as adding excess solvent can lead to low recovery.[4]

  • Derivatization: If one isomer has a reactive handle that the other lacks (e.g., a free N-H), you could selectively derivatize it to dramatically change its polarity, allowing for easy separation. The protecting group can then be removed. The N-H proton of the pyrazole ring can be easily lost in the presence of a base, and the resulting nucleophile can be alkylated.[6]

  • Preparative HPLC: If all else fails and the material is valuable, preparative reverse-phase HPLC is often successful at separating closely related isomers.

Data Summary: Impact of Reaction Conditions

The following table summarizes key findings from the literature on how different parameters can affect pyrazole synthesis.

Synthesis MethodReactantsCatalyst/Solvent SystemKey OutcomeYieldRef.
Knorr SynthesisArylhydrazine + 4,4,4-trifluoro-1-aryl-1,3-diketoneEthanol, RTEquimolar mixture of regioisomers~75%[1]
Knorr SynthesisArylhydrazine + 4,4,4-trifluoro-1-aryl-1,3-diketoneDMAc / cat. HCl, RTHighly regioselective (98:2)74-77%[1]
Knorr SynthesisPhenylhydrazine + Ethyl AcetoacetateNano-ZnO, controlledGreen, efficient synthesis95%[1][2]
From α,β-Unsaturated KetoneChalcone + ArylhydrazineCu(OTf)2, [bmim][PF6]One-pot condensation & oxidation~82%[1]
[3+2] Cycloaddition2-Alkynyl-1,3-dithiane + SydnoneKOt-Bu, DMSO, RTExcellent regioselectivity61-73%[8]

References

  • Al-Ostoot, F.H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Boussaid, O., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Slanina, T., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

Sources

Optimization

3-Amino-1-methylpyrazole hydrochloride stability and storage conditions

A Guide to Stability, Storage, and Experimental Best Practices Welcome to the technical support center for 3-Amino-1-methylpyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Storage, and Experimental Best Practices

Welcome to the technical support center for 3-Amino-1-methylpyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and effective use of this compound in your experiments. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 3-Amino-1-methylpyrazole hydrochloride.

Q1: What are the optimal storage conditions for solid 3-Amino-1-methylpyrazole hydrochloride?

To ensure the long-term stability of solid 3-Amino-1-methylpyrazole hydrochloride, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Several suppliers recommend refrigeration at 2-8°C. It is crucial to protect the compound from moisture and light. Long-term exposure to ambient conditions can lead to gradual degradation.

Q2: How stable is 3-Amino-1-methylpyrazole hydrochloride in solution?

The stability of 3-Amino-1-methylpyrazole hydrochloride in solution is dependent on the solvent, pH, and storage conditions.

  • Aqueous Solutions: Aqueous solutions are generally less stable than solutions in anhydrous organic solvents. The hydrochloride salt is more stable in acidic aqueous solutions (pH 1-2) than in neutral or basic solutions. In basic conditions, the free amine is more susceptible to oxidation.

  • Organic Solvents: For short-term storage, anhydrous solvents like DMSO or ethanol can be used. However, it is always recommended to prepare solutions fresh for optimal experimental outcomes. One supplier suggests that DMSO solutions can be stored at -80°C for up to six months and at -20°C for one month, with protection from light.[1]

Q3: What are the main degradation pathways for this compound?

Aminopyrazole derivatives are susceptible to a few key degradation pathways:

  • Oxidation: The primary degradation pathway is the oxidation of the amino group, especially in the presence of air and light. This can lead to the formation of colored impurities, often observed as a pink or brownish hue in the solid or solution. The free base form is more prone to oxidation than the hydrochloride salt.

  • Hydrolysis: While the pyrazole ring itself is relatively stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Exposure to UV or visible light can promote oxidation and other degradation reactions. It is crucial to store both the solid compound and its solutions protected from light.

Q4: What are the known incompatibilities of 3-Amino-1-methylpyrazole hydrochloride?

This compound is incompatible with:

  • Strong Oxidizing Agents: These can aggressively oxidize the amino group, leading to significant degradation.

  • Strong Acids: While the hydrochloride salt is stable in dilute acidic solutions, strong, non-aqueous acids can react with the amino group.

  • Acid Chlorides and Anhydrides: These will readily acylate the amino group.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving 3-Amino-1-methylpyrazole hydrochloride.

Problem Potential Cause Troubleshooting Steps & Explanations
Discoloration of Solid (Pink/Brown) Oxidation of the amino group due to exposure to air and/or light.This is a common sign of degradation. While minor discoloration may not significantly impact all applications, for sensitive experiments, it is recommended to use a fresh, pure sample. To prevent this, always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a dark, refrigerated environment.
Inconsistent Reaction Yields Degradation of the starting material or instability in the reaction medium.1. Assess Purity: Before use, check the purity of your 3-Amino-1-methylpyrazole hydrochloride, especially if it has been stored for a long time or has discolored. 2. Fresh Solutions: Always prepare solutions fresh, particularly for aqueous reactions. 3. Inert Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere. 4. pH Control: Be mindful of the reaction pH. If the reaction is performed under basic conditions, the free amine will be present and more susceptible to oxidation.
Appearance of Unexpected Byproducts Reaction with incompatible reagents or solvents; degradation under reaction conditions.1. Review Reagents: Ensure that all reagents and solvents are compatible with an aminopyrazole. Avoid strong oxidizing agents unless they are part of the intended reaction. 2. Temperature Control: Avoid excessive heat, as this can accelerate degradation. 3. Byproduct Identification: If possible, characterize the byproducts to understand the degradation pathway. Common byproducts can arise from dimerization or reaction with solvent impurities.
Poor Solubility in a Specific Solvent Incorrect solvent choice or pH.3-Amino-1-methylpyrazole hydrochloride has good solubility in water and polar organic solvents like DMSO and ethanol. If you encounter solubility issues, ensure the solvent is appropriate and consider gentle warming. For aqueous solutions, adjusting the pH might be necessary, but be aware of the stability implications.

Experimental Protocols & Methodologies

To ensure the integrity of your experiments, it is crucial to handle and use 3-Amino-1-methylpyrazole hydrochloride correctly.

Protocol 1: Preparation of a Stock Solution in DMSO
  • Preparation: Allow the vial of 3-Amino-1-methylpyrazole hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of the compound in a fume hood.

  • Dissolution: Add anhydrous DMSO to the solid and vortex until fully dissolved. Gentle warming (30-40°C) can be applied if necessary.

  • Storage: For short-term storage (up to one month), store the solution at -20°C, protected from light.[1] For longer-term storage (up to six months), store at -80°C.[1]

  • Usage: Before use, thaw the solution completely and bring it to room temperature.

Protocol 2: General Procedure for a Reaction in an Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer and degas it by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve the 3-Amino-1-methylpyrazole hydrochloride in the degassed buffer immediately before use.

  • Reaction Setup: Set up the reaction under an inert atmosphere to minimize oxidation, especially if the reaction is to be run at neutral or basic pH.

  • Monitoring: Monitor the reaction progress closely. If the reaction mixture starts to develop a significant color, it may be an indication of degradation.

Visualizing Stability and Degradation

To better understand the factors influencing the stability of 3-Amino-1-methylpyrazole hydrochloride, the following diagrams illustrate key concepts.

cluster_storage Solid Storage cluster_solution Solution Preparation cluster_degradation Degradation Pathways cluster_prevention Preventative Measures Solid 3-Amino-1-methylpyrazole HCl (Solid) Solution Solution Solid->Solution Dissolution Oxidation Oxidation (e.g., colored impurities) Solution->Oxidation Air, Light, Basic pH Hydrolysis Hydrolysis (e.g., ring opening) Solution->Hydrolysis Strong Acid/Base, Heat Photodegradation Photodegradation Solution->Photodegradation UV/Visible Light Inert_Atmosphere Inert Atmosphere Light_Protection Light Protection pH_Control pH Control Fresh_Preparation Prepare Fresh

Caption: Factors influencing the stability of 3-Amino-1-methylpyrazole hydrochloride.

Start Experiment with 3-Amino-1-methylpyrazole HCl Check_Purity Is the solid material pure and colorless? Start->Check_Purity Problem_Discoloration Problem: Discoloration of solid Check_Purity->Problem_Discoloration No Start_Reaction Start_Reaction Check_Purity->Start_Reaction Yes Use_Fresh Action: Use a fresh batch of the compound Problem_Discoloration->Use_Fresh Problem_Yield Problem: Inconsistent reaction yields Prepare_Fresh_Sol Action: Prepare solutions fresh Problem_Yield->Prepare_Fresh_Sol Problem_Byproducts Problem: Unexpected byproducts Check_Compatibility Action: Verify reagent compatibility Problem_Byproducts->Check_Compatibility Use_Fresh->Start_Reaction Inert_Atmosphere Action: Use an inert atmosphere Prepare_Fresh_Sol->Inert_Atmosphere Successful_Experiment Successful Experiment Inert_Atmosphere->Successful_Experiment Check_Compatibility->Successful_Experiment Start_Reaction->Problem_Yield Inconsistent Yields Start_Reaction->Problem_Byproducts Unexpected Byproducts Start_Reaction->Successful_Experiment No Issues

Sources

Troubleshooting

Troubleshooting low yield in pyrazole synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their pyrazole synthesis protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their pyrazole synthesis protocols. Here, we address common issues, particularly those leading to low yields, and provide scientifically grounded solutions to enhance the efficiency and success of your experiments.

Troubleshooting Guide: Overcoming Low Yields in Pyrazole Synthesis

Low yields in pyrazole synthesis can stem from a variety of factors, ranging from the quality of starting materials to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question 1: My Knorr pyrazole synthesis between a 1,3-dicarbonyl compound and hydrazine is giving a very low yield. What are the most likely causes and how can I fix it?

The Knorr synthesis, a cornerstone of pyrazole chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While seemingly straightforward, several factors can suppress the yield.

Potential Causes & Solutions:

  • Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two different regioisomeric pyrazoles can form, splitting your product and complicating purification.[1][2] The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants.

    • Expert Insight: The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl. For instance, in the case of an arylhydrazine, the unsubstituted NH2 group is more nucleophilic and will likely initiate the reaction.[2]

    • Solution: To favor the formation of a single regioisomer, consider modifying the reaction conditions. Changing the solvent from a protic one like ethanol to a dipolar aprotic solvent such as N,N-dimethylacetamide (DMAc) can significantly improve regioselectivity.[2] Additionally, acidic catalysis can help direct the initial condensation step.[2]

  • Incomplete Reaction or Slow Reaction Rate: The condensation reaction may not be proceeding to completion under your current conditions.

    • Expert Insight: While many pyrazole syntheses are conducted at room temperature, some combinations of reactants require thermal energy to overcome the activation barrier for cyclization and dehydration.[1] Conversely, excessive heat can lead to degradation of starting materials or products, thereby reducing the yield.[1]

    • Solution:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

      • Optimize temperature: If the reaction is sluggish, consider gently heating the reaction mixture. A systematic approach would be to test temperatures such as 40 °C, 60 °C, and 80 °C.[1] Be aware that temperatures exceeding 60-80 °C can sometimes lead to a decrease in yield for certain substrates.[1]

      • Catalysis: The reaction often benefits from a catalyst. While mineral acids are traditionally used, Lewis acids like lithium perchlorate or heterogeneous catalysts such as nano-ZnO have been shown to significantly improve yields and reaction times, even at room temperature.[1] Some reactions that do not proceed at all without a catalyst can achieve yields of 70-95% with one.[1]

  • Side Reactions and Impurities: The presence of water or other nucleophiles can lead to unwanted side reactions. The purity of your starting 1,3-dicarbonyl and hydrazine is critical.

    • Solution:

      • Use high-purity reagents: Ensure your 1,3-dicarbonyl and hydrazine are free from contaminants. If necessary, purify them before use (e.g., by distillation or recrystallization).

      • Dry solvents: Use anhydrous solvents, especially if your reagents are sensitive to hydrolysis.

Troubleshooting Workflow for Knorr Synthesis

Start Low Yield in Knorr Synthesis CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Analyze Reaction Conditions Start->CheckConditions CheckIsomers Assess Regioisomer Formation (TLC/LCMS) Start->CheckIsomers Purify Purify Starting Materials CheckPurity->Purify Impure OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Sluggish Reaction AddCatalyst Introduce Catalyst (e.g., Lewis Acid) CheckConditions->AddCatalyst No/Slow Reaction ChangeSolvent Change Solvent (e.g., to DMAc) CheckIsomers->ChangeSolvent Multiple Products Success Improved Yield OptimizeTemp->Success AddCatalyst->Success ChangeSolvent->Success Purify->Success

Caption: A troubleshooting workflow for low yields in Knorr pyrazole synthesis.

Question 2: I'm attempting a pyrazole synthesis from an α,β-unsaturated ketone (chalcone) and hydrazine, but my yield is poor and I'm isolating a pyrazoline intermediate. What's happening?

This is a common observation. The reaction between α,β-unsaturated carbonyl compounds and hydrazines typically proceeds through a pyrazoline intermediate, which then needs to be oxidized to the aromatic pyrazole.[1]

Causality & Solution:

  • Mechanism Insight: The initial reaction is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular condensation to form the 5-membered pyrazoline ring. This pyrazoline is often stable and can be the major product if an oxidant is not present.

  • Solution: Oxidation: To obtain the pyrazole, the pyrazoline intermediate must be oxidized. This can be achieved in a few ways:

    • In-situ Oxidation: Include an oxidizing agent in the reaction mixture. A common and effective method is to use iodine in the presence of an acid like acetic acid.[2]

    • Step-wise Oxidation: Isolate the pyrazoline and then subject it to an oxidation step. Reagents like bromine or simply heating the pyrazoline in DMSO under an oxygen atmosphere can be effective.[3]

    • Catalytic Approach: Certain catalytic systems, such as those using copper triflate in an ionic liquid, can facilitate a one-pot addition-cyclocondensation-oxidative aromatization sequence without the need for an additional strong oxidant.[2]

Frequently Asked Questions (FAQs)

Q1: Does the choice of solvent significantly impact my pyrazole synthesis?

A: Absolutely. The solvent plays a crucial role in both reaction rate and selectivity.

  • Polar protic solvents (e.g., ethanol, acetic acid) are commonly used and can facilitate the proton transfer steps in the mechanism. However, they can sometimes lead to mixtures of regioisomers.[2]

  • Dipolar aprotic solvents (e.g., DMF, DMAc, DMSO) have been shown to improve regioselectivity in certain cases, particularly in the reaction of arylhydrazines with 1,3-diketones.[2]

  • Solvent-free conditions or the use of greener solvents like ethylene glycol are also becoming more prevalent, often in conjunction with microwave irradiation or specific catalysts, and can lead to high yields and short reaction times.[1]

Solvent TypeTypical ExamplesAdvantagesPotential Issues
Polar Protic Ethanol, Acetic AcidGood solubility for reactants, facilitates proton transfer.Can lead to regioisomer mixtures.
Dipolar Aprotic DMF, DMAc, DMSOCan improve regioselectivity and reaction rates.Higher boiling points, can be harder to remove.
"Green" Solvents Ethylene Glycol, WaterEnvironmentally friendly.Reactant solubility can be an issue.

Q2: Is a catalyst always necessary for pyrazole synthesis?

A: Not always, but it is often highly beneficial. While some simple condensations of highly reactive 1,3-dicarbonyls and hydrazines can proceed without a catalyst, many reactions are impractically slow or do not proceed at all.[1] Catalysts can:

  • Increase the reaction rate: Allowing for lower temperatures or shorter reaction times.

  • Improve the yield: By promoting the desired reaction pathway over side reactions.

  • Enhance regioselectivity: By coordinating to the reactants in a specific orientation.

A wide range of catalysts have been successfully employed, including Brønsted acids (HCl, H₂SO₄), Lewis acids (LiClO₄, ZnCl₂), transition metal catalysts (Cu(OTf)₂, AgOTf), and heterogeneous catalysts (nano-ZnO, Amberlyst-70).[1]

Q3: How do I deal with the formation of regioisomers during purification?

A: The formation of regioisomers is a classic challenge in pyrazole synthesis.[1][2]

  • Prevention is key: The best strategy is to optimize the reaction conditions to favor the formation of a single isomer, as discussed above (see Troubleshooting Question 1).

  • Chromatographic Separation: If a mixture is unavoidable, column chromatography is the most common method for separation. The polarity difference between the two isomers is often sufficient for separation on silica gel. You may need to screen several solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.

  • Recrystallization: If one isomer is significantly more abundant or has different crystallization properties, fractional recrystallization can sometimes be an effective purification method.

Reference Protocol: High-Yield Synthesis of 1,3,5-Trisubstituted Pyrazole using a Nano-ZnO Catalyst

This protocol is adapted from a highly efficient and environmentally friendly method for synthesizing 1,3,5-substituted pyrazoles.[2]

Reaction Scheme:

cluster_products Product R1_diketone 1,3-Diketone plus1 + Hydrazine Hydrazine Arrow Nano-ZnO Ethanol, Reflux Hydrazine->Arrow Pyrazole Pyrazole Arrow->Pyrazole

Caption: General scheme for nano-ZnO catalyzed pyrazole synthesis.

Materials:

  • Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0 mmol)

  • Nano-ZnO (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol), the substituted hydrazine (1.0 mmol), nano-ZnO (10 mol%), and ethanol (5 mL).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the nano-ZnO catalyst. The catalyst can often be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative in high yield (often >90%).

Self-Validation: The success of this protocol is validated by the high yield and purity of the product, the short reaction time, and the ease of work-up. The reusability of the catalyst adds to its efficiency and cost-effectiveness.

References

  • El Hassani, I. A., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]

  • Lhassani, M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4437. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Corral, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 824-855. [Link]

  • Ziarani, G. M., Gholamzadeh, P., Badiei, A., & Asadi, S. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

Sources

Optimization

Regioselectivity issues in substituted pyrazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Regioselectivity Challenges Welcome to the technical support center for substituted pyrazole synthesis. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Regioselectivity Challenges

Welcome to the technical support center for substituted pyrazole synthesis. As a Senior Application Scientist, I understand that controlling regioselectivity is one of the most critical and often frustrating challenges in synthesizing these vital heterocyclic scaffolds. This guide is designed to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts underpinning regioselectivity in the most common pyrazole syntheses.

Q1: What is the primary cause of regioselectivity issues in pyrazole synthesis?

The most common source of regioselectivity problems arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, famously known as the Knorr pyrazole synthesis.[1][2] The substituted hydrazine (R-NH-NH₂) has two non-equivalent nitrogen atoms. Either the substituted nitrogen (N1) or the unsubstituted nitrogen (N2) can initiate the nucleophilic attack on one of the two non-equivalent carbonyl carbons of the dicarbonyl compound. This creates two competing reaction pathways that can lead to a mixture of two distinct regioisomers.[3][4]

Q2: How do electronic and steric effects of substituents influence which regioisomer is formed?

The reaction outcome is a delicate balance of electronic and steric factors in both the 1,3-dicarbonyl and the hydrazine starting materials.

  • Electronic Effects: The initial and most crucial step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. The more electrophilic (electron-poor) carbonyl carbon will react faster. For example, in a trifluoromethyl-substituted 1,3-diketone, the carbonyl carbon adjacent to the highly electron-withdrawing CF₃ group is significantly more electrophilic and will be the preferred site of initial attack.[1][5]

  • Steric Effects: The less sterically hindered carbonyl group is generally more accessible to the incoming hydrazine, especially if the hydrazine itself has a bulky substituent. The interplay between sterics and electronics determines the initial point of attack and, consequently, the final product ratio.

Q3: What is the general mechanism for the Knorr pyrazole synthesis and where does the regioselectivity arise?

The Knorr synthesis proceeds via a condensation-cyclization mechanism.[3][4] The key point of divergence occurs at the very first step. Let's consider a 1,3-diketone (R¹-CO-CH₂-CO-R³) reacting with methylhydrazine (CH₃-NH-NH₂).

  • Initial Attack: The more nucleophilic terminal -NH₂ group of methylhydrazine attacks one of the carbonyl carbons.

  • Two Competing Pathways:

    • Pathway A: Attack at the carbonyl adjacent to R¹.

    • Pathway B: Attack at the carbonyl adjacent to R³.

  • Intermediate Formation & Cyclization: This initial attack leads to a hydrazone or hemiaminal intermediate.[1] The remaining nitrogen atom then attacks the second carbonyl group in an intramolecular cyclization.

  • Dehydration: The resulting cyclic intermediate dehydrates to form the aromatic pyrazole ring.

The ratio of the final regioisomers is determined by the relative rates of Pathway A versus Pathway B.

G cluster_legend Legend start Unsymmetrical 1,3-Diketone + Substituted Hydrazine pathA Pathway A: Attack at Carbonyl 1 start->pathA k_A pathB Pathway B: Attack at Carbonyl 2 start->pathB k_B intermediateA Intermediate A pathA->intermediateA Cyclization & Dehydration intermediateB Intermediate B pathB->intermediateB Cyclization & Dehydration productA Regioisomer 1 intermediateA->productA Cyclization & Dehydration productB Regioisomer 2 intermediateB->productB Cyclization & Dehydration k_A Rate constant for Pathway A k_B Rate constant for Pathway B ratio Product Ratio depends on k_A vs. k_B

Fig 1. Competing pathways in Knorr pyrazole synthesis.
Troubleshooting Guide

This guide provides solutions to common experimental problems in substituted pyrazole synthesis.

Problem 1: My reaction produces a mixture of regioisomers that are difficult to separate.

  • Potential Cause: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient to direct the reaction down a single pathway under your current reaction conditions. Standard solvents like ethanol often lead to poor regioselectivity.[5]

  • Suggested Solutions & Protocols:

    • Change the Solvent System: This is often the most effective and straightforward solution. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[5]

      • Causality: Fluorinated alcohols are highly polar and have strong hydrogen-bond-donating properties. They can selectively form a more stable hemiketal intermediate with the more electrophilic carbonyl group of the 1,3-dicarbonyl substrate. This effectively "blocks" that carbonyl, directing the initial attack of the substituted hydrazine to the other, now more available, carbonyl group, thus favoring one regioisomer.[5]

    • Modify the Reaction Sequence: A one-pot reaction may not be selective. A stepwise approach can provide greater control.[6] For instance, you can first form an intermediate like an enaminone or a N,S-thioketal before introducing the hydrazine. This pre-functionalization dictates the subsequent cyclization step.[6]

    • Utilize Catalysis: Depending on the specific substrates, certain catalysts can enhance regioselectivity. For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to be highly regioselective.[1] Multicomponent reactions using catalysts like (TBA)₂S₂O₈ have also demonstrated high regioselectivity under neutral conditions.[7]

Problem 2: The reaction is sluggish and yields are low, with the desired regioisomer as a minor product.

  • Potential Cause: The reaction conditions (temperature, solvent, catalyst) are not optimized for the formation of your target molecule. The activation energy for the desired pathway may be higher under the current setup.

  • Suggested Solutions & Protocols:

    • Temperature Optimization: Systematically screen the reaction temperature. While higher temperatures can increase reaction rates, they can sometimes decrease selectivity. A study on trifluoromethylated pyrazole synthesis found that raising the temperature to 60 °C improved yield, but further increases were detrimental.[1]

    • Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times, increase yields, and in some cases, improve selectivity by promoting a specific reaction pathway through rapid, uniform heating.[8][9]

    • Alternative Synthetic Routes: If the Knorr synthesis is consistently failing, consider a different approach entirely. [3+2] cycloaddition reactions, for example between sydnones and functionalized alkynes, can offer excellent and predictable regioselectivity under mild conditions.[10]

ConditionSolventTypical OutcomeRationaleReference
Standard Ethanol / MethanolMixture of regioisomersSimilar activation energies for both reaction pathways.[5]
Optimized TFE or HFIPHigh selectivity for one regioisomerPreferential formation of a hemiketal at the more electrophilic carbonyl directs the reaction.[5]
Alternative N,N-DimethylacetamideCan provide high regioselectivity at room temperature for certain substrates.Solvent effects on intermediate stability.[1]
Catalytic Various (e.g., AgOTf)Can lead to highly regioselective outcomes with specific substrates like ynones.Catalyst coordinates with substrates to favor a specific transition state.[1]

Table 1: Comparison of Reaction Conditions and Their Effect on Regioselectivity.

Key Experimental Protocol

Protocol for High-Regioselectivity Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from methodologies that leverage fluorinated alcohols to control the regioselective outcome of the reaction between a 1,3-diketone and a substituted hydrazine.[5]

Objective: To synthesize a single regioisomer of a substituted pyrazole by controlling the initial nucleophilic attack.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.1 equiv)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Standard laboratory glassware and magnetic stirrer

  • Reaction monitoring apparatus (TLC, LC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.2 M.

  • Reagent Addition: While stirring at room temperature, add the substituted hydrazine (1.1 equiv) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux (TFE boiling point: ~74 °C) as required. The optimal temperature may vary depending on the reactivity of the substrates.

    • Causality Note: The reaction is performed in TFE to exploit its ability to form a transient hemiketal with the more reactive carbonyl, thereby sterically and electronically directing the hydrazine to the alternate carbonyl site.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer.

  • Characterization: Confirm the identity and regiochemistry of the product using NMR spectroscopy (¹H, ¹³C, and particularly 2D-NOESY for unambiguous structural assignment), mass spectrometry, and melting point analysis.[6]

Fig 2. Troubleshooting workflow for regioselectivity issues.
References
  • Butini, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Pardal, V., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Chen, Y., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. organic-chemistry.org. [Link]

  • Kumar, A., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. [Link]

  • Katritzky, A. R., et al. (2003). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

  • ChemHelpASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • de la Cruz, P., et al. (2019). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Canadian Journal of Chemistry. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Canadian Journal of Chemistry. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. [Link]

Sources

Troubleshooting

Removal of colored impurities from aminopyrazole reactions

Introduction Welcome to the Technical Support Center for Aminopyrazole Synthesis. Aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Aminopyrazole Synthesis. Aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. However, their synthesis is often plagued by the formation of persistent and difficult-to-remove colored impurities, which can compromise product purity, impact downstream reactions, and complicate regulatory filings.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of why these impurities form and how to strategically prevent or remove them. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and quality of your aminopyrazole products.

Part 1: Frequently Asked Questions (FAQs) - Understanding Colored Impurities

This section addresses the fundamental questions regarding the origin and nature of colored impurities in aminopyrazole reactions.

Q1: What is the primary cause of the yellow, brown, or reddish color in my crude aminopyrazole product?

A1: The most common cause of coloration is the oxidation of the aminopyrazole ring . The exocyclic amino group is particularly susceptible to oxidation, which can occur through exposure to atmospheric oxygen, residual oxidizing agents, or metal catalysts used in the synthesis. This oxidation process can lead to the formation of highly conjugated, colored species.

A key class of colored impurities is azopyrazoles and azoxypyrazoles . These compounds are formed through the oxidative coupling of two aminopyrazole molecules, creating extended chromophores that absorb visible light.[1][2] The initial oxidation can form a nitroso intermediate, which then condenses with another aminopyrazole molecule.[1][2]

The general pathway can be visualized as follows:

G cluster_1 Purification Decision Workflow Crude Crude Aminopyrazole (Colored) Assess Assess Color Intensity Crude->Assess Mild Mild Coloration (Light Yellow) Assess->Mild Low Intense Intense Coloration (Dark Brown/Red) Assess->Intense High Recryst Direct Recrystallization (e.g., EtOH/H₂O) Mild->Recryst Carbon Activated Carbon Treatment Intense->Carbon Check Purity Check (TLC/LC-MS) Recryst->Check PostCarbon Decolorized Solution Carbon->PostCarbon PostCarbon->Recryst Column Column Chromatography Final Pure Product (Colorless Solid) Column->Final Check->Final Pure Fail Impurity Still Present Check->Fail Not Pure Fail->Column

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-Amino-1-methylpyrazole hydrochloride

Welcome to the technical support center for 3-Amino-1-methylpyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-1-methylpyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of achieving and maintaining the solubility of this compound in experimental assays. Here, we provide in-depth, field-proven insights and structured protocols to ensure your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with 3-Amino-1-methylpyrazole hydrochloride. Each answer provides a scientific rationale and actionable steps.

Q1: My 3-Amino-1-methylpyrazole hydrochloride isn't dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should check?

A1: Check the pH.

Causality: 3-Amino-1-methylpyrazole hydrochloride is the salt of a weak base (3-Amino-1-methylpyrazole) and a strong acid (hydrochloric acid). In solution, its solubility is highly dependent on the pH. The amino group on the pyrazole ring is protonated (positively charged) at acidic pH. This charged, ionized form is significantly more polar and, therefore, more soluble in aqueous solutions. As the pH increases towards and beyond the compound's pKa, the amino group becomes deprotonated, leading to the less soluble, neutral free base form, which can precipitate out of solution. Salt formation is a common and effective method for increasing the solubility of acidic and basic drugs.[1][2][3]

Troubleshooting Steps:

  • Measure the pH: After attempting to dissolve the compound, measure the pH of your solution. If it is neutral or alkaline, this is the likely cause of the insolubility.

  • Acidify the Solution: Lower the pH of your buffer. Add small aliquots of a dilute acid (e.g., 0.1 M HCl) while stirring and monitoring the pH. As the pH drops, you should observe the compound dissolving. For most amine hydrochlorides, a pH of 2 units below the pKa of the conjugate acid is a good starting point to ensure the compound is fully ionized.[4]

  • Verification: Once dissolved, visually inspect the solution for any remaining particulates. A clear solution indicates successful dissolution.

Pro-Tip: The pKa of the parent compound, 3-aminopyrazole, is predicted to be around 15 for the pyrazole NH, but the critical pKa for solubility is that of the protonated amino group, which is expected to be in the acidic to neutral range.[5][6] Always aim for a final buffer pH that is at least 1-2 units below this pKa to maintain solubility.

Q2: What is the best starting solvent to prepare a high-concentration stock solution?

A2: Start with an organic solvent like Dimethyl Sulfoxide (DMSO) or a polar protic solvent like ethanol.

Causality: Preparing a concentrated stock solution in a highly permissive solvent is a standard and effective laboratory practice.[7][8][9][10][11] This allows for the addition of a small volume of the stock to a larger volume of aqueous assay buffer, minimizing the impact of the organic solvent on the final assay conditions.

  • DMSO: As a potent, polar aprotic solvent, DMSO can dissolve a vast range of both polar and nonpolar compounds, making it a gold standard in biological research.[12][13][14][15] It is particularly effective for compounds that have both hydrophilic and hydrophobic regions.

  • Ethanol/Methanol: These polar protic solvents are also excellent choices.[16] They can form hydrogen bonds and have a lower polarity than water, which aids in dissolving many organic molecules.[17]

Recommended Solvent Screening Table

SolventTypeRecommended Starting ConcentrationAssay Compatibility & Notes
DMSO Polar Aprotic10-50 mMGold standard.[12][13] Keep final assay concentration ≤0.5% to avoid cytotoxicity or assay interference.[15]
Ethanol Polar Protic10-50 mMGood alternative to DMSO. Can be volatile. Keep final concentration low, typically <1%.
Methanol Polar Protic10-50 mMSoluble in Methanol.[5][6] More toxic than ethanol; ensure it is compatible with your cell type or assay components.
Water (acidified) Aqueous1-10 mMUse if organic solvents are prohibited. Adjust pH to < 4 with HCl for initial solubilization.

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Calculate Mass: Determine the mass of 3-Amino-1-methylpyrazole HCl needed. (Molecular Weight ≈ 133.58 g/mol ). For 1 mL of a 10 mM stock, you need 1.34 mg.

  • Weigh Compound: Accurately weigh the compound using a calibrated analytical balance.[9]

  • Dissolve: Add the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of high-purity DMSO (e.g., 1 mL).

  • Mix Thoroughly: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes to facilitate dissolution.

  • Verify & Store: Ensure the solution is clear and free of particulates. Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[18]

Q3: I'm seeing precipitation when I dilute my DMSO stock solution into the final aqueous assay buffer. How can I prevent this?

A3: This is a common issue caused by the compound crashing out when the solvent environment abruptly changes from organic to aqueous. There are several effective strategies to mitigate this.

Causality: When a concentrated organic stock is diluted into an aqueous buffer, the solvent polarity dramatically increases. If the final concentration of the compound in the aqueous buffer is above its aqueous solubility limit, it will precipitate.[19] This is especially true for compounds with high lipophilicity (LogP).

Troubleshooting Workflow:

Troubleshooting workflow for precipitation issues.

Detailed Methodologies:

  • pH Modification (Revisit Q1): The simplest solution is often the best. Ensure your final assay buffer is at an acidic pH where the compound is maximally soluble. This fundamentally increases the compound's solubility limit in the final medium.

  • Use of Co-solvents:

    • Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[16][20][21] This makes the environment more favorable for less polar molecules, effectively increasing their solubility.[17]

    • Protocol: Prepare your final assay buffer containing a small percentage (e.g., 5-10%) of a co-solvent like ethanol or propylene glycol before adding your DMSO stock. When adding the stock, pipette it directly into the liquid while vortexing to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.

  • Use of Solubility-Enhancing Excipients (Cyclodextrins):

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can encapsulate poorly soluble drug molecules, like the neutral form of your compound, within their hydrophobic core, forming an "inclusion complex."[24][25] This complex has a hydrophilic exterior, rendering the entire package water-soluble.[22][]

    • Protocol:

      • Dissolve a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your final assay buffer at a concentration of 1-10 mM.

      • Gently stir until the cyclodextrin is fully dissolved.

      • Add your DMSO stock solution to this cyclodextrin-containing buffer, again ensuring rapid mixing.

References

  • 3-Amino-1-methylpyrazole Properties.
  • Discussion on suitable solvents for biological activity testing. ResearchGate.
  • Pyrazol-3-ylamine | C3H5N3. PubChem, National Institutes of Health. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central, National Institutes of Health. Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central, National Institutes of Health. Available at: [Link]

  • Henderson–Hasselbalch equation. Wikipedia. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed, National Institutes of Health. Available at: [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. MDPI. Available at: [Link]

  • Henderson Hasselbalch Equation. AP Chemistry Study Guide, Save My Exams. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. The Journal of Physical Chemistry B, ACS Publications. Available at: [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds. PubMed Central, National Institutes of Health. Available at: [Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed, National Institutes of Health. Available at: [Link]

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm, RSC Publishing. Available at: [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate. Available at: [Link]

  • Henderson-Hasselbalch equation/derivation. WikiLectures. Available at: [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. Ovid. Available at: [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. FlexiPrep. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole Derivatives in Medicinal Chemistry: Spotlight on 3-Amino-1-methylpyrazole Hydrochloride

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile building block that has given rise to a multitude of clinically significant therapeutic agents. Its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile building block that has given rise to a multitude of clinically significant therapeutic agents. Its unique electronic properties and synthetic tractability have allowed for the development of compounds targeting a wide array of biological pathways with remarkable specificity and potency. This guide provides a comparative analysis of 3-Amino-1-methylpyrazole hydrochloride and other notable pyrazole derivatives, offering insights into their structure-activity relationships, therapeutic applications, and the experimental methodologies used for their evaluation.

The Pyrazole Core: A Foundation for Diverse Pharmacology

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique platform for drug design. This arrangement allows for a variety of intermolecular interactions, including hydrogen bonding and metal coordination, which are crucial for target engagement. The pyrazole ring is a key pharmacophore in several blockbuster drugs, demonstrating its broad therapeutic applicability.[1][2] Pyrazole derivatives have been successfully developed as anti-inflammatory agents, kinase inhibitors for cancer therapy, and treatments for erectile dysfunction, among other indications.[1][3]

3-Amino-1-methylpyrazole Hydrochloride: A Versatile Synthetic Intermediate

3-Amino-1-methylpyrazole hydrochloride serves as a crucial starting material in the synthesis of more complex and potent pharmaceutical agents. While direct biological activity data for this specific salt is not extensively reported in publicly available literature, its significance lies in its role as a versatile precursor for a range of bioactive molecules. The presence of the amino group at the 3-position and the methyl group at the 1-position of the pyrazole ring provides synthetic handles for further chemical modifications, enabling the exploration of vast chemical space in drug discovery programs.

Comparative Analysis of Prominent Pyrazole Derivatives

To understand the therapeutic potential of pyrazole-based compounds, it is instructive to compare 3-Amino-1-methylpyrazole hydrochloride's role as a building block with the established pharmacological profiles of several key pyrazole derivatives that have reached the market or are in advanced stages of development.

Anti-inflammatory Action: The Case of Celecoxib

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor, widely prescribed for the management of pain and inflammation in conditions like arthritis.[4][5][6] Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[2][7] This selectivity for COX-2 over COX-1 is a key feature that reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[6] The trifluoromethyl-substituted pyrazole core is a critical structural element for its high affinity and selectivity for the COX-2 active site.[2]

Kinase Inhibition in Oncology: The Example of Ruxolitinib

Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is approved for the treatment of myelofibrosis and polycythemia vera.[8][9][10][11] The pyrazole moiety in Ruxolitinib is part of a pyrrolo[2,3-d]pyrimidine scaffold, which serves as a hinge-binding motif, crucial for its interaction with the ATP-binding site of the JAK enzymes.[8] By inhibiting JAK signaling, Ruxolitinib effectively downregulates the downstream STAT pathway, which is aberrantly activated in these myeloproliferative neoplasms.[10]

Vasodilation through PDE5 Inhibition: The Story of Sildenafil

Sildenafil (Viagra®), a well-known treatment for erectile dysfunction and pulmonary arterial hypertension, features a pyrazolopyrimidinone core.[1][12][13][14] Its therapeutic effect is derived from the potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[12][13] By inhibiting PDE5, sildenafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation.[12][13]

Quantitative Comparison of Biological Activity

A direct quantitative comparison of 3-Amino-1-methylpyrazole hydrochloride with these drugs is challenging due to the lack of publicly available data on its direct biological activity and the fact that the other compounds have been extensively optimized for their respective targets. However, we can compare the reported potencies of the marketed drugs to illustrate the therapeutic efficacy that can be achieved with pyrazole-based scaffolds.

CompoundTarget(s)IC50/KiTherapeutic Area
Celecoxib COX-2IC50: ~40 nMAnti-inflammatory
Ruxolitinib JAK1, JAK2IC50: 3.3 nM (JAK1), 2.8 nM (JAK2)[8][11]Oncology
Sildenafil PDE5IC50: ~3.5 nMErectile Dysfunction, Pulmonary Hypertension

Note: IC50/Ki values can vary depending on the specific assay conditions.

Structure-Activity Relationships (SAR): The Key to Potency and Selectivity

The diverse biological activities of pyrazole derivatives are a direct consequence of the different substituents attached to the pyrazole core.

Caption: Generalized Structure-Activity Relationship for Pyrazole Derivatives.

For instance, in Celecoxib, the p-sulfamoylphenyl group at the N1 position and the p-tolyl group at the C5 position are crucial for its selective binding to the larger hydrophobic pocket of the COX-2 enzyme.[2] In kinase inhibitors like Ruxolitinib, the functional groups attached to the pyrazole ring are designed to form specific hydrogen bonds with the hinge region of the kinase domain, a common strategy to achieve high potency.[8]

Experimental Protocols for Evaluation

To facilitate the direct comparison of novel pyrazole derivatives, standardized and robust in vitro assays are essential. Below are representative protocols for evaluating the inhibitory activity of compounds against COX-2 and a generic kinase.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX-2 activity. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase activity reduces PGG2 to PGH2. This is coupled to the oxidation of a chromogenic substrate, allowing for spectrophotometric quantification of enzyme activity.[15]

Protocol Steps:

  • Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid solution, and the test compound dilutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Incubation: Add the test compound or vehicle control to the respective wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[16]

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Immediately add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

COX2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) Setup Set up reaction in 96-well plate Reagents->Setup Incubate Add inhibitor and incubate Setup->Incubate Initiate Initiate reaction with Arachidonic Acid Incubate->Initiate Detect Add colorimetric substrate & measure absorbance Initiate->Detect Calculate Calculate reaction rates and % inhibition Detect->Calculate Plot Plot % inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 value Plot->IC50

Caption: Workflow for an in vitro COX-2 inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to the kinase activity.

Protocol Steps:

  • Reagent Preparation: Prepare kinase reaction buffer, kinase, substrate, ATP, and test compound dilutions.

  • Reaction Setup: In a 96-well plate, add the kinase and the test compound or vehicle control.

  • Initiation of Reaction: Add a mixture of substrate and ATP to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Termination and Detection: Add a luciferase-based ATP detection reagent. This reagent stops the kinase reaction and initiates a luminescence reaction.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP, Test Compound) Setup Add kinase and inhibitor to 96-well plate Reagents->Setup Initiate Initiate reaction with Substrate and ATP Setup->Initiate Incubate Incubate at RT Initiate->Incubate Detect Add ATP detection reagent Incubate->Detect Measure Measure luminescence Detect->Measure Calculate Calculate % inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Sources

Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals.[1][2] The selection of a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals.[1][2] The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most prevalent and effective methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.

The Enduring Relevance of Classical Methods: Knorr and Paal-Knorr Syntheses

The traditional methods for pyrazole synthesis, namely the Knorr and Paal-Knorr syntheses, have remained staples in organic chemistry for their reliability and straightforwardness. These methods typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][4][5]

The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported by Ludwig Knorr in 1883, is a foundational method for pyrazole formation involving the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][6][7] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8][9]

A primary challenge in the Knorr synthesis is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can often lead to a mixture of isomeric products.[1][6][10]

The mechanism involves the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[7][8][9]

G cluster_0 Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate + Hydrazine Hydrazine Hydrazine Cyclic_Intermediate Cyclic Intermediate Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Dehydration)

Caption: General workflow of the Knorr pyrazole synthesis.

The Paal-Knorr Pyrazole Synthesis

Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a method for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[11] While the primary application is for five-membered heterocycles with one heteroatom, the underlying principle of cyclocondensation is analogous to pyrazole synthesis. In the context of pyrazoles, the Paal-Knorr approach can be considered a variation where a 1,4-dicarbonyl is reacted with hydrazine. The mechanism involves the formation of a di-imine intermediate which then undergoes cyclization and subsequent aromatization.[12]

Expanding the Synthetic Toolbox: Modern Methodologies

While classical methods are robust, modern organic synthesis has introduced a variety of innovative techniques for pyrazole construction, often offering improved efficiency, regioselectivity, and substrate scope.

Synthesis from α,β-Unsaturated Carbonyl Compounds

An alternative to 1,3-dicarbonyls, α,β-unsaturated aldehydes and ketones can serve as three-carbon synthons for the pyrazole ring.[6] The reaction with hydrazine proceeds via a Michael addition, followed by cyclization and oxidation to afford the pyrazole. This method is particularly useful for the synthesis of 3,5-diarylpyrazoles from chalcones.[1] An iodine-mediated, metal-free oxidative C-N bond formation provides an eco-friendly, one-pot protocol for the synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts.[13]

1,3-Dipolar Cycloadditions

1,3-dipolar cycloaddition reactions represent a powerful and highly regioselective method for constructing the pyrazole ring.[3] This approach typically involves the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne. The concerted nature of the [3+2] cycloaddition provides excellent control over the regiochemistry of the resulting pyrazole.[1]

G cluster_1 1,3-Dipolar Cycloaddition for Pyrazole Synthesis Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-dipole) Hydrazonoyl_Halide->Nitrile_Imine Base Pyrazole Pyrazole Nitrile_Imine->Pyrazole + Alkyne [3+2] Cycloaddition Alkyne Alkyne

Caption: Pathway for pyrazole synthesis via 1,3-dipolar cycloaddition.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single step.[3] For pyrazole synthesis, MCRs offer significant advantages in terms of atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.[3][4] A common MCR approach involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.[3]

Comparative Performance Analysis

The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, and the need for regiocontrol. The following table provides a comparative overview of the key pyrazole synthesis methods.

Synthesis MethodKey ReactantsAdvantagesDisadvantagesTypical Yields
Knorr Synthesis 1,3-Dicarbonyl, HydrazineHigh yields, simple procedure, readily available starting materials.[1]Poor regioselectivity with unsymmetrical substrates, often requires harsh conditions.[1][10]59-98%[6]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineGood for 3,5-diarylpyrazoles, utilizes readily available chalcones.[1]May require an additional oxidation step.Moderate to high.[10]
1,3-Dipolar Cycloaddition Hydrazonoyl Halide, AlkyneExcellent regioselectivity, good for polysubstituted pyrazoles.[1]Requires preparation of the hydrazonoyl halide precursor.Good to excellent.[14]
Multicomponent Reactions (MCRs) Aldehyde, 1,3-Dicarbonyl, HydrazineHigh efficiency, atom economy, suitable for library synthesis.[1][3]Optimization of reaction conditions can be complex.High.[3]

Experimental Protocols

To provide a practical context, detailed experimental protocols for the Knorr synthesis and a modern multicomponent reaction are presented below.

Protocol for Knorr Pyrazole Synthesis: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a procedure utilizing a nano-ZnO catalyst for a more environmentally friendly approach.[6]

Materials:

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Phenylhydrazine (1.08 g, 10 mmol)

  • Nano-ZnO (0.081 g, 1 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and nano-ZnO (1 mmol) in ethanol (20 mL) is stirred at room temperature for the appropriate time.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is then purified by recrystallization from ethanol to afford the pure product.

This method boasts an exceptional yield of up to 95% with a short reaction time and a straightforward work-up procedure.[6]

Protocol for a Multicomponent Synthesis of a Dihydropyrano[2,3-c]pyrazole

This protocol describes the synthesis of a fused pyrazole system using sodium gluconate as a biodegradable and reusable catalyst.[3]

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • β-ketoester (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Sodium gluconate (10 mol%)

  • Ethanol:Water (1:1, 10 mL)

Procedure:

  • A mixture of the aldehyde, malononitrile, β-ketoester, hydrazine hydrate, and sodium gluconate in a 1:1 ethanol:water solution is refluxed for the required time.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is filtered, washed with cold water, and then recrystallized from ethanol to give the pure dihydropyrano[2,3-c]pyrazole.

This method employs a non-toxic, biodegradable catalyst and demonstrates good recyclability and reusability.[3]

Conclusion and Future Outlook

The synthesis of pyrazoles is a mature field of organic chemistry, yet it continues to evolve with the development of more efficient, selective, and sustainable methodologies.[1][15] While classical methods like the Knorr synthesis remain valuable for their simplicity and reliability, modern approaches such as 1,3-dipolar cycloadditions and multicomponent reactions offer superior control and efficiency for the construction of complex and diverse pyrazole derivatives.[1] The increasing emphasis on green chemistry is driving the adoption of water-based syntheses, recyclable catalysts, and energy-efficient reaction conditions, paving the way for more environmentally benign routes to this important class of heterocycles.[16][17][18] For the modern researcher, a thorough understanding of this diverse synthetic landscape is crucial for selecting the optimal strategy to access the target pyrazole with the desired efficiency and structural complexity.

References

  • Zhang, X., Kang, J., Niu, P., Wu, J., Yu, W., & Chang, J. (2014). I2-Mediated Metal-Free Oxidative C–N Bond Formation Enables a Regioselective Pyrazole Synthesis. The Journal of Organic Chemistry, 79(21), 10170–10178. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6533. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (2021). The Journal of Organic Chemistry, 86(17), 11808–11813. [Link]

  • Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. (2018). Organic Letters, 20(15), 4569–4572. [Link]

  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2025). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2025). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2013). Organic & Biomolecular Chemistry, 11(37), 6250-6254. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). ResearchGate. [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Unknown Source. [Link]

Sources

Validation

The Chemist's Compass: Navigating Pyrazole Synthesis via Knorr's Legacy and Multicomponent Innovations

A Senior Application Scientist's Guide to Strategic Synthesis of a Privileged Scaffold The pyrazole nucleus is a cornerstone of modern medicinal chemistry, embedded in the core of blockbuster drugs like the anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Synthesis of a Privileged Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, embedded in the core of blockbuster drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] For researchers, scientists, and drug development professionals, the efficient and strategic synthesis of this privileged scaffold is a critical endeavor. The choice of synthetic route directly impacts not only yield and purity but also the accessible chemical space for analog generation and lead optimization.

This guide provides an in-depth, objective comparison of the classical Knorr pyrazole synthesis and the increasingly popular multicomponent reaction (MCR) strategies. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these two major synthetic philosophies, supported by experimental data to inform your selection of the optimal path to your target pyrazole.

The Enduring Legacy: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this foundational reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic or thermal conditions.[2] Its enduring prevalence is a testament to its reliability and the ready availability of starting materials.

Mechanistic Rationale

The Knorr synthesis proceeds through a well-established cyclocondensation pathway. The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that yields the stable, aromatic pyrazole ring.[3]

A significant consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, two regioisomeric products can be formed, depending on which carbonyl group undergoes the initial nucleophilic attack.[4] This can necessitate tedious separation of the resulting isomers, impacting the overall efficiency of the synthesis.

Knorr Pyrazole Synthesis Mechanism cluster_0 Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine (Acid Catalyst) Hydrazine Hydrazine Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole - H2O (Dehydration)

Caption: General mechanism of the Knorr pyrazole synthesis.

The Rise of Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, have emerged as a powerful strategy in modern organic synthesis.[5] For pyrazole synthesis, MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse molecules.[2]

Mechanistic Diversity and Advantages

MCRs for pyrazole synthesis often proceed through pathways that circumvent the regioselectivity issues of the Knorr synthesis. Many MCRs are designed to generate a key intermediate in situ, which then undergoes a subsequent cyclization. For instance, a common three-component approach involves the reaction of an aldehyde, a ketone, and a hydrazine.[6] In this case, the aldehyde and ketone can first react to form an α,β-unsaturated carbonyl compound, which then undergoes a Michael addition with the hydrazine followed by cyclization and aromatization.

The key advantages of MCRs include:

  • Operational Simplicity: Combining multiple steps into a single pot reaction reduces the need for intermediate purification, saving time and resources.

  • Atom Economy: MCRs are designed to incorporate most of the atoms from the starting materials into the final product, minimizing waste.

  • Diversity-Oriented Synthesis: By simply varying the individual components, a wide range of structurally diverse pyrazoles can be synthesized, which is highly advantageous for drug discovery programs.

  • Improved Regioselectivity: Many MCRs are designed to be highly regioselective, providing a single product and avoiding the formation of isomeric mixtures.[6]

Three-Component Pyrazole Synthesis Workflow cluster_1 Three-Component Pyrazole Synthesis Aldehyde Aldehyde One-Pot Reaction One-Pot Reaction Aldehyde->One-Pot Reaction Ketone Ketone Ketone->One-Pot Reaction Hydrazine Hydrazine Hydrazine->One-Pot Reaction Pyrazole Pyrazole One-Pot Reaction->Pyrazole Tandem Reactions (e.g., Condensation, Cyclization, Oxidation)

Caption: A simplified workflow for a one-pot, three-component pyrazole synthesis.

Head-to-Head Comparison: Knorr Synthesis vs. Multicomponent Reactions

The choice between the Knorr synthesis and an MCR approach depends on the specific goals of the synthesis, the available starting materials, and the desired complexity of the final product. The following table provides a comparative overview of key performance indicators.

FeatureKnorr Pyrazole SynthesisMulticomponent Reactions (MCRs)
Generality Well-established and widely applicable.Highly versatile, with numerous variations.
Starting Materials Hydrazines and 1,3-dicarbonyl compounds.Diverse and readily available (e.g., aldehydes, ketones, hydrazines, alkynes).
Regioselectivity Can be poor with unsymmetrical substrates, leading to isomeric mixtures.[4]Often designed for high regioselectivity, yielding a single major product.[6]
Atom Economy Moderate, with the loss of two water molecules.Generally high, as most atoms from the starting materials are incorporated into the product.
Operational Simplicity Typically a two-step process (condensation and cyclization).One-pot reactions, reducing workup and purification steps.
Reaction Time Can range from a few hours to overnight.Often faster, with some reactions completed in minutes to a few hours.[7]
Yield Generally good to excellent, but can be lowered by the formation of side products.Often provides good to excellent yields of the desired product.[7]
Green Chemistry Can require harsh acidic conditions and organic solvents.Often amenable to greener conditions, such as the use of water as a solvent or catalyst-free reactions.

Experimental Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for both the Knorr pyrazole synthesis and a three-component reaction.

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). The addition may be exothermic and should be done with caution.

  • Heat the mixture under reflux for 1 hour.

  • Cool the resulting viscous syrup in an ice bath.

  • Add a small amount of diethyl ether and stir vigorously to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • The pure product can be obtained by recrystallization from ethanol.

Protocol 2: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ketone (1.2 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol

  • Catalyst (e.g., a few drops of acetic acid or a Lewis acid, if required)

Procedure:

  • To a solution of the aromatic aldehyde and ketone in ethanol, add the hydrazine hydrate.

  • If a catalyst is used, add it to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Case Study: Synthesis of Celecoxib

The non-steroidal anti-inflammatory drug (NSAID) Celecoxib provides an excellent case study for comparing these synthetic strategies. The traditional synthesis of Celecoxib involves a Knorr-type condensation of a trifluoromethyl-β-diketone with 4-sulfonamidophenylhydrazine.[8] While effective, this route can be challenging due to the preparation of the diketone precursor.

More recently, multicomponent strategies for the synthesis of Celecoxib and its analogs have been developed. These approaches often offer a more convergent and efficient route to the desired product. For instance, a three-component reaction of 4-methylacetophenone, ethyl trifluoroacetate, and 4-sulfonamidophenylhydrazine can be employed to construct the pyrazole core of Celecoxib in a single step.

Conclusion and Future Outlook

Both the Knorr pyrazole synthesis and multicomponent reactions are powerful tools in the synthetic chemist's arsenal for the construction of pyrazoles. The Knorr synthesis remains a reliable and straightforward method, particularly for simpler, symmetrical pyrazoles. However, for the synthesis of complex, highly substituted pyrazoles, and for the rapid generation of compound libraries for drug discovery, multicomponent reactions often offer a superior approach in terms of efficiency, atom economy, and operational simplicity.

As the principles of green chemistry become increasingly important in drug development and manufacturing, the trend towards the adoption of MCRs is likely to continue.[9] The development of new MCRs that utilize benign solvents, renewable starting materials, and catalytic systems will further enhance the synthetic chemist's ability to construct this vital heterocyclic scaffold in a sustainable and efficient manner. The ultimate choice of synthetic strategy will always depend on the specific target and the resources available, but a thorough understanding of the strengths and weaknesses of each approach is essential for making an informed and strategic decision.

References

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. (2024).
  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega.
  • Comparison of metrics for different chemistries.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
  • Knorr pyrazole synthesis from a ketoester - labor
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. (2024).
  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Benchchem.
  • A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines.
  • Synthesis of Celecoxib and Structural Analogs- A Review.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. PubMed Central. (2022).
  • Green Chemistry Metrics, A Review. MDPI. (2022).
  • Comparative graphical plot of green chemistry metrics calculated for...
  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. (2020).
  • Quantitative comparison of green chemistry metrics for this work and...
  • The Journal of Organic Chemistry Ahead of Print.
  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applic
  • Plot of reaction times vs. the reaction entries under methods B and C.

Sources

Comparative

A Researcher's Comparative Guide to Validating the Biological Activity of 3-Amino-1-methylpyrazole hydrochloride

For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging.[1][2] This guide provides an in-depth, experience-driven f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging.[1][2] This guide provides an in-depth, experience-driven framework for characterizing the biological activity of 3-Amino-1-methylpyrazole hydrochloride, a compound with a pyrazole core that suggests a rich potential for biological interaction.[3] While public data on the specific activity of this molecule is sparse, its structural motifs are common in compounds with a wide range of pharmacological effects, including kinase inhibition and anticancer properties.[4][5][6]

This guide is structured to provide a logical, stepwise validation workflow, from initial broad-spectrum screening to more targeted mechanistic studies. We will compare the hypothetical performance of 3-Amino-1-methylpyrazole hydrochloride against relevant alternatives, supported by detailed experimental protocols and data interpretation insights.

Section 1: Hypothesis Generation and Comparative Compound Selection

Given the 3-aminopyrazole core, a logical starting point is to hypothesize its role as a kinase inhibitor. This scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases.[3][4] Therefore, our validation strategy will initially focus on this target class.

Alternative Compounds for Comparison:

For a robust comparative analysis, we will benchmark 3-Amino-1-methylpyrazole hydrochloride against two compounds:

  • Staurosporine: A potent, non-selective kinase inhibitor. This will serve as a positive control to validate our kinase screening assays.

  • 4-Methylpyrazole (Fomepizole): A structurally related pyrazole derivative, known to be an alcohol dehydrogenase inhibitor.[7] This will act as a structural analog control to assess the specificity of any observed kinase activity.

CompoundStructureRationale for Inclusion
3-Amino-1-methylpyrazole hydrochloride C₄H₈ClN₃Test compound with hypothesized kinase inhibitory activity.
Staurosporine C₂₈H₂₆N₄O₃Positive control; broad-spectrum kinase inhibitor.
4-Methylpyrazole (Fomepizole) C₄H₆N₂Structural analog control; known non-kinase inhibitor.[7]

Section 2: Experimental Workflow for Biological Activity Validation

The validation process should follow a tiered approach, starting with broad screening and progressively narrowing down to specific targets and mechanisms.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanism of Action A Kinase Panel Screening C IC50 Determination A->C Identified Hits B Cytotoxicity Assay B->C Therapeutic Index D Cellular Target Engagement Assay C->D Confirmed Potency E Downstream Signaling Analysis D->E Validated Cellular Activity F Cell Cycle Analysis E->F Pathway Modulation

Caption: A tiered experimental workflow for validating the biological activity of a novel small molecule.

Section 3: Detailed Experimental Protocols and Data Interpretation

A. Kinase Panel Screening

  • Objective: To identify which kinases, if any, are inhibited by 3-Amino-1-methylpyrazole hydrochloride.

  • Methodology: A broad in-vitro kinase panel (e.g., 100 kinases) should be used. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

    • Prepare a stock solution of 3-Amino-1-methylpyrazole hydrochloride in DMSO.

    • Screen the compound at a single high concentration (e.g., 10 µM) against the kinase panel.

    • Include Staurosporine (1 µM) as a positive control and 4-Methylpyrazole (10 µM) as a negative control.

    • Measure kinase activity, typically via fluorescence or luminescence detection of ATP consumption or substrate phosphorylation.

  • Data Interpretation:

    • Expected Outcome for Test Compound: Inhibition of a subset of kinases by >50% would be considered a "hit."

    • Staurosporine Control: Should show broad inhibition across the panel, validating the assay.

    • 4-Methylpyrazole Control: Should show minimal to no inhibition, indicating that the pyrazole core alone is insufficient for kinase activity.

B. Cytotoxicity Assay

  • Objective: To determine the general toxicity of the compound to cells and establish a therapeutic window.

  • Methodology: A standard MTT or resazurin-based assay using a panel of cancer cell lines (e.g., MCF-7, A549, K562) is appropriate.[5][8]

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of 3-Amino-1-methylpyrazole hydrochloride (e.g., 0.1 to 100 µM) for 48-72 hours.[9]

    • Add MTT or resazurin reagent and incubate.

    • Measure absorbance or fluorescence to determine cell viability.

  • Data Interpretation: Calculate the GI50 (concentration for 50% growth inhibition). A potent compound will have a low GI50. Comparing this value to the kinase inhibition data provides an initial assessment of a potential therapeutic index.

A. IC50 Determination

  • Objective: To quantify the potency of 3-Amino-1-methylpyrazole hydrochloride against the "hit" kinases identified in the initial screen.

  • Methodology:

    • Perform a dose-response kinase inhibition assay for each hit kinase.

    • Use a 10-point serial dilution of the compound (e.g., from 100 µM down to 1 nM).

    • Measure kinase activity at each concentration.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Data Presentation:

CompoundTarget KinaseIC50 (nM)
3-Amino-1-methylpyrazole hydrochloride Kinase XHypothetical Value
3-Amino-1-methylpyrazole hydrochloride Kinase YHypothetical Value
Staurosporine Kinase X5
Staurosporine Kinase Y8

B. Cellular Target Engagement Assay

  • Objective: To confirm that the compound can enter cells and bind to its intended kinase target.

  • Methodology: A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the supernatant by Western blot for the target kinase.

  • Data Interpretation: Binding of the compound will stabilize the target kinase, resulting in less aggregation at higher temperatures compared to the vehicle control. This provides direct evidence of target engagement in a cellular context.

A. Downstream Signaling Analysis

  • Objective: To determine if inhibition of the target kinase leads to the expected downstream biological effects.

  • Methodology:

    • Treat cells with the compound at a concentration near its cellular IC50.

    • Lyse the cells at various time points.

    • Perform Western blotting to analyze the phosphorylation status of known substrates of the target kinase.

  • Data Interpretation: A decrease in the phosphorylation of a known substrate following treatment with the compound provides strong evidence for its mechanism of action.

G Compound 3-Amino-1-methylpyrazole hydrochloride Kinase Target Kinase Compound->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) pSubstrate->Response Activates Pathway

Caption: A simplified signaling pathway illustrating kinase inhibition.

B. Cell Cycle Analysis

  • Objective: To assess the functional consequence of target inhibition on cell proliferation.

  • Methodology:

    • Treat cells with the compound for 24-48 hours.

    • Fix the cells and stain them with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry.

  • Data Interpretation: Many kinase inhibitors induce cell cycle arrest at specific phases (e.g., G1/S or G2/M).[4] Observing a significant accumulation of cells in a particular phase would be consistent with the inhibition of a cell cycle-regulating kinase.

Section 4: Concluding Remarks

This guide outlines a rigorous, multi-faceted approach to validating the biological activity of 3-Amino-1-methylpyrazole hydrochloride. By starting with a broad, hypothesis-driven screen and progressively refining the investigation through hit validation and mechanistic studies, researchers can build a comprehensive and compelling data package. The key to success lies in the logical progression of experiments, the use of appropriate controls, and a deep understanding of the underlying biology. This structured approach not only de-risks the early stages of drug discovery but also provides the robust, reproducible data required for further development.

References

  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 8(5), 779–788. [Link]

  • Deswal, S., Kumar, A., & Singh, N. (2022). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Journal of Chemistry, 2022, 1-16. [Link]

  • Fomepizole. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Gao, C., Wang, Y., Zhang, Y., & Zhang, J. (2022). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 27(15), 4987. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • Schenone, M., Dancík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232–240. [Link]

  • Singh, N., & Kumar, A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3127. [Link]

  • Talele, T. T. (2023). Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. Journal of Medicinal Chemistry, 66(15), 10195–10222. [Link]

  • Van der Poel, M., Sledz, P., & Workman, P. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 66(15), 10474–10495. [Link]

  • Venter, C., Smith, C., & Shubber, S. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 10985–10999. [Link]

  • Wang, Z., Chen, Y., & Zhang, J. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Chemistry, 11, 1290899. [Link]

  • Xu, Y., & MacKerell, A. D., Jr. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS applied bio materials, 4(3), 2206–2219. [Link]

Sources

Validation

A Researcher's Guide to the Biological Evaluation of Novel Aminopyrazole Derivatives

For drug discovery researchers, the pyrazole scaffold is a well-established and fruitful starting point for the development of novel therapeutics. Among its various functionalized forms, aminopyrazole derivatives have ga...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers, the pyrazole scaffold is a well-established and fruitful starting point for the development of novel therapeutics. Among its various functionalized forms, aminopyrazole derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides an in-depth comparison of the anticancer, antimicrobial, and anti-inflammatory properties of novel aminopyrazole derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The versatility of the aminopyrazole core allows for extensive chemical modification, leading to a diverse array of compounds with distinct biological profiles. Understanding the structure-activity relationships (SAR) is paramount in rationally designing more potent and selective drug candidates. This guide will delve into the key structural features that govern the biological efficacy of these derivatives.

Unveiling the Anticancer Potential

Aminopyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of critical cellular processes such as cell proliferation and survival.

Comparative Anticancer Activity

The efficacy of novel aminopyrazole derivatives is typically evaluated against standard chemotherapeutic drugs to benchmark their performance. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Derivative/DrugCancer Cell LineIC50 (µM)Reference
Aminopyrazole Derivative 1 MCF-7 (Breast)3.5 ± 0.3[1]
Aminopyrazole Derivative 2 PC-3 (Prostate)4.0 ± 0.4[1]
Aminopyrazole Derivative 3 HCT-116 (Colon)11.51 ± 0.35[2]
Doxorubicin (Standard) MCF-7 (Breast)Varies[3]
Imatinib (Standard) K562 (Leukemia)7.0[4]

Note: IC50 values can vary between studies depending on the specific assay conditions.

The data clearly indicates that certain aminopyrazole derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or even exceeding that of some standard drugs.[1][4] For instance, the substitution pattern on the pyrazole and the nature of the amino group substituent play a crucial role in determining the cytotoxic potency.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with aminopyrazole derivatives at various concentrations B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A generalized workflow for determining the cytotoxicity of aminopyrazole derivatives using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the aminopyrazole derivatives and a standard drug (e.g., doxorubicin) in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.

Combating Microbial Threats

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Aminopyrazole derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.

Comparative Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. The diameter of the zone of inhibition around the well containing the test compound is indicative of its antimicrobial potency.

Derivative/DrugBacterial StrainZone of Inhibition (mm)Reference
Aminopyrazole Derivative 4 Staphylococcus aureus26 ± 0.58[6]
Aminopyrazole Derivative 5 Escherichia coli20 ± 0.58[6]
Aminopyrazole Derivative 6 Bacillus subtilis15 ± 0.00[6]
Ciprofloxacin (Standard) Staphylococcus aureus25 ± 0.58[6]
Chloramphenicol (Standard) Escherichia coli30 ± 1.73[6]

Note: The diameter of the zone of inhibition can be influenced by factors such as the agar medium, inoculum size, and incubation conditions.

The results highlight that specific aminopyrazole derivatives can exhibit potent antibacterial activity, in some cases comparable to standard antibiotics like ciprofloxacin.[6] The nature and position of substituents on the aminopyrazole ring are critical for determining the spectrum and potency of antimicrobial action. For instance, the presence of a carbothiohydrazide moiety has been shown to enhance the activity of certain pyrazole derivatives.[6]

Experimental Protocol: Agar Well Diffusion Assay

This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium to inhibit the growth of a lawn of microorganisms.

Workflow for Agar Well Diffusion Assay

AgarWell_Workflow A Prepare Mueller-Hinton agar plates B Inoculate the agar surface with the test microorganism A->B C Create wells in the agar using a sterile borer B->C D Add aminopyrazole derivative solutions to the wells C->D E Incubate the plates at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: A streamlined workflow for assessing the antimicrobial activity of aminopyrazole derivatives.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the aminopyrazole derivative solution (at a known concentration) and a standard antibiotic into the wells. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Taming the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Aminopyrazole derivatives have shown significant potential in mitigating inflammatory responses.

Comparative Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds. The reduction in paw volume after treatment with the test compound is a measure of its anti-inflammatory effect.

Derivative/DrugDose (mg/kg)Paw Edema Inhibition (%)Reference
Aminopyrazole Derivative 7 5096[7]
Aminopyrazole Derivative 8 5087[7]
Pyrazole-pyrazoline Derivative 9 -28.6-30.9[8]
Indomethacin (Standard) 1057.66 (at 4h)[9]
Celecoxib (Standard) 5086.66[10]

Note: The percentage of inhibition can vary depending on the animal model, the dose of the compound, and the time of measurement.

The data demonstrates the potent anti-inflammatory properties of certain aminopyrazole derivatives, with some compounds showing higher efficacy than the standard drug celecoxib.[7][10] The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[11] Structure-activity relationship studies have shown that specific substitutions on the pyrazole ring can enhance COX-2 selectivity, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay induces an acute and localized inflammatory response that can be quantified by measuring the increase in paw volume.

Workflow for Carrageenan-Induced Paw Edema Assay

PawEdema_Workflow A Acclimatize animals (rats or mice) B Measure initial paw volume (V₀) A->B C Administer aminopyrazole derivatives or standard drug orally or intraperitoneally B->C D Inject carrageenan into the subplantar region of the right hind paw C->D E Measure paw volume (Vt) at different time intervals (e.g., 1, 2, 3, 4, 5 hours) D->E F Calculate the percentage inhibition of edema E->F

Caption: A schematic representation of the experimental workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Handling: Use healthy adult rats or mice, and allow them to acclimatize to the laboratory conditions for at least a week.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the aminopyrazole derivatives, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle to different groups of animals. The administration can be oral or intraperitoneal.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following drug administration, inject a 1% solution of carrageenan in saline into the subplantar tissue of the right hind paw.[12]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Structure-Activity Relationship (SAR): The Guiding Principle

The biological activity of aminopyrazole derivatives is intrinsically linked to their chemical structure. Understanding these relationships is crucial for the rational design of more effective and selective compounds.

Key SAR Insights:

  • Anticancer Activity: The nature of the substituent at the N1 position of the pyrazole ring and the groups attached to the amino function significantly influence cytotoxicity. Aromatic or heteroaromatic rings at these positions are often associated with enhanced activity.[5][13]

  • Antimicrobial Activity: The presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the pyrazole core can modulate the antimicrobial spectrum and potency. Additionally, the incorporation of other heterocyclic moieties can lead to synergistic effects.

  • Anti-inflammatory Activity: For COX-2 inhibition, the presence of a sulfonamide or a similar group at the para-position of a phenyl ring attached to the pyrazole is a key structural feature, mimicking the binding mode of celecoxib.[11] The overall lipophilicity of the molecule also plays a role in its anti-inflammatory efficacy.[14]

Logical Relationship in SAR Analysis

SAR_Logic A Aminopyrazole Core Scaffold B Chemical Modification (Substituent Variation) A->B C Biological Screening (In vitro/In vivo assays) B->C D Data Analysis (IC50, Zone of Inhibition, % Inhibition) C->D E Identification of Structure-Activity Relationship (SAR) D->E F Rational Design of Novel, More Potent Derivatives E->F F->B Iterative Optimization

Caption: The iterative cycle of structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This guide has provided a comprehensive overview of the biological evaluation of novel aminopyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. The comparative data presented, alongside detailed experimental protocols, serves as a valuable resource for researchers in the field of drug discovery. The exploration of structure-activity relationships further underscores the importance of rational drug design in harnessing the full therapeutic potential of the versatile aminopyrazole scaffold. Continued investigation into this promising class of compounds is warranted to develop next-generation therapeutics for a range of human diseases.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH. [Link]

  • Inhibition Zone in (mm) as a Criterion of Antimicrobial Activity of Some Newly Synthesized Compounds (46-53). ResearchGate. [Link]

  • Relationship between experimental IC50 values, predicted IC50 values of... ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]

  • IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

  • inhibition (%I) of inflammation by carrageenan induced rat paw edema. ResearchGate. [Link]

  • (PDF) Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. ResearchGate. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH. [Link]

  • Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. NIH. [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • (PDF) Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. [Link]

  • The Impact of Correct Zone of Inhibition Testing Techniques on Drug Development. MIS. [Link]

  • Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. NIH. [Link]

  • Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. PMC - PubMed Central. [Link]

  • Study of anti-inflammatory activity of aqueous and methanolic extracts of fresh rhizome of Zingiber Officinale in Wistar rats. Neliti. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. NIH. [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory. [Link]

  • Agar well diffusion assay. YouTube. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]

  • Zone of Inhibition explained. Singer Instruments. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Aminopyrazole-Based Kinase Inhibitors

This guide provides a comprehensive comparison of the efficacy of aminopyrazole-based kinase inhibitors, a prominent class of small molecules in targeted cancer therapy. By leveraging their structural motif to mimic ATP,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of aminopyrazole-based kinase inhibitors, a prominent class of small molecules in targeted cancer therapy. By leveraging their structural motif to mimic ATP, these inhibitors effectively target the catalytic activity of various kinases, playing a crucial role in regulating cellular processes frequently dysregulated in cancer. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of key aminopyrazole-based inhibitors, their target profiles, and the experimental data supporting their therapeutic potential.

Introduction: The Aminopyrazole Scaffold in Kinase Inhibition

The aminopyrazole core is a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase active site provides a strong foundation for developing potent and selective inhibitors. This guide will delve into the comparative efficacy of aminopyrazole-based inhibitors targeting three critical classes of kinases: Aurora kinases, Fibroblast Growth Factor Receptors (FGFR), and Heat Shock Protein 90 (HSP90).

We will explore the nuances of their mechanisms of action, compare their biochemical and cellular potencies, and discuss the preclinical and clinical findings that define their therapeutic promise and limitations.

Comparative Analysis of Aminopyrazole-Based Aurora Kinase Inhibitors

Aurora kinases are essential for the regulation of mitosis, and their overexpression is a common feature in many cancers. Aminopyrazole-based inhibitors have emerged as potent modulators of Aurora kinase activity. Here, we compare two prominent examples: AT9283 and Danusertib (PHA-739358).

Mechanism of Action and Target Selectivity

Both AT9283 and Danusertib are ATP-competitive inhibitors that target the Aurora kinases. However, their selectivity profiles differ significantly, which has profound implications for their biological effects and clinical applications.

  • AT9283 is a multi-targeted inhibitor with potent activity against both Aurora A and Aurora B kinases.[1] Beyond the Aurora family, it also demonstrates potent inhibition of other kinases, including JAK2, JAK3, and Abl (including the T315I mutant).[1][2] This broad-spectrum activity can be a double-edged sword, potentially leading to enhanced anti-tumor efficacy through the simultaneous inhibition of multiple oncogenic pathways, but also increasing the risk of off-target toxicities.

  • Danusertib (PHA-739358) is a pan-Aurora kinase inhibitor with a preference for Aurora A and B.[3][4] It also inhibits the Abl kinase, including the T315I mutant, making it a potential therapeutic option for resistant chronic myeloid leukemia (CML).[3]

The following diagram illustrates the central role of Aurora kinases in mitosis and the points of intervention for these inhibitors.

Aurora_Kinase_Pathway Figure 1: Aurora Kinase Signaling in Mitosis cluster_mitosis Mitosis cluster_aurora Key Mitotic Events Regulated by Aurora Kinases Prophase Prophase Metaphase Metaphase Prophase->Metaphase Centrosome_Separation Centrosome Separation (Aurora A) Anaphase Anaphase Metaphase->Anaphase Spindle_Assembly Spindle Assembly (Aurora A) Chromosome_Alignment Chromosome Alignment (Aurora B) Cytokinesis Cytokinesis Anaphase->Cytokinesis Cytokinesis_Completion Cytokinesis (Aurora B) AT9283 AT9283 AT9283->Centrosome_Separation Inhibits AT9283->Spindle_Assembly Inhibits AT9283->Chromosome_Alignment Inhibits AT9283->Cytokinesis_Completion Inhibits Danusertib Danusertib Danusertib->Centrosome_Separation Inhibits Danusertib->Spindle_Assembly Inhibits Danusertib->Chromosome_Alignment Inhibits Danusertib->Cytokinesis_Completion Inhibits

Caption: Simplified signaling pathway of Aurora kinases in mitosis.

Comparative Efficacy: In Vitro Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for AT9283 and Danusertib against various kinases.

InhibitorTarget KinaseIC50 (nM)Reference
AT9283 Aurora A3[1]
Aurora B3[1]
JAK21.2[1]
JAK31.1[1]
Abl (T315I)4[1]
Syk~580[5]
Danusertib Aurora A13[4]
Aurora B79[4]
Aurora C61[4]

Key Insights:

  • AT9283 demonstrates potent, low nanomolar inhibition of both Aurora A and B, with slightly greater potency than Danusertib.

  • The multi-targeted nature of AT9283 is evident from its potent inhibition of JAK kinases and the Abl T315I mutant.

  • Danusertib shows a preference for Aurora A over Aurora B and C.

In cellular assays, both inhibitors induce a characteristic polyploid phenotype, a hallmark of Aurora B inhibition, leading to cell cycle arrest and apoptosis. For instance, AT9283 inhibits the proliferation of aggressive B-cell lymphoma cell lines with an IC50 of less than 1 µM and induces a polyploid phenotype in HCT116 cells with an IC50 of 30 nM.[6][7] Danusertib has been shown to inhibit the growth of gastric cancer cell lines AGS and NCI-N78 with IC50 values of 1.45 µM and 2.77 µM, respectively.[3]

Aminopyrazole-Based FGFR Inhibitors: Targeting Aberrant Signaling

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling, often due to mutations or gene amplifications, is a known driver in various cancers. Aminopyrazole-based inhibitors have been developed to specifically target this pathway.

Covalent Inhibition: A Strategy to Overcome Resistance

A significant challenge in FGFR inhibitor development is the emergence of resistance mutations, particularly at the "gatekeeper" residue. To address this, covalent inhibitors have been designed. These molecules form an irreversible bond with a cysteine residue near the ATP-binding pocket, leading to sustained inhibition.[8][9]

A series of aminopyrazole-based covalent inhibitors have been developed that show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3.[8][9]

The diagram below illustrates the FGFR signaling cascade and the mechanism of covalent inhibition.

FGFR_Pathway Figure 2: FGFR Signaling and Covalent Inhibition FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binds Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Covalent Aminopyrazole FGFR Inhibitor Inhibitor->FGFR Covalently Binds & Irreversibly Inhibits

Caption: FGFR signaling and the mechanism of covalent aminopyrazole inhibitors.

Preclinical Efficacy

Preclinical studies have demonstrated the potential of these covalent aminopyrazole FGFR inhibitors. For example, futibatinib, a covalent pan-FGFR inhibitor, is in late-stage clinical trials for cholangiocarcinoma with FGFR2 gene rearrangements.[10] In preclinical models, these inhibitors have shown the ability to overcome resistance conferred by gatekeeper mutations.[8]

Onalespib (AT13387): An Aminopyrazole-Based HSP90 Inhibitor

Heat Shock Protein 90 (HSP90) is a molecular chaperone responsible for the proper folding and stability of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. Inhibition of HSP90 leads to the degradation of these client proteins, providing a multi-pronged attack on cancer cells.[11][12]

Mechanism of Action

Onalespib (AT13387) is a potent, second-generation, non-ansamycin HSP90 inhibitor that binds to the N-terminal ATP-binding pocket of HSP90.[11][13] This competitive inhibition prevents the chaperone from functioning, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins, which include EGFR, AKT, and ERK.[14]

HSP90_Inhibition Figure 3: Mechanism of Onalespib (HSP90 Inhibitor) cluster_chaperone HSP90 Chaperone Cycle HSP90 HSP90 Folded_Protein Properly Folded Oncogenic Protein HSP90->Folded_Protein Promotes Folding Degradation Proteasomal Degradation HSP90->Degradation Leads to Client Protein Degradation Client_Protein Misfolded Oncogenic Protein Client_Protein->HSP90 Binds Onalespib Onalespib (AT13387) Onalespib->HSP90 Inhibits ATP Binding

Caption: Mechanism of action of the HSP90 inhibitor Onalespib.

Preclinical and Clinical Landscape

Onalespib has a dissociation constant (Kd) of 0.71 nM for HSP90.[13] Preclinical studies have shown its efficacy in various cancer models. In xenograft models of EGFR-driven non-small cell lung cancer, an upfront combination of onalespib with erlotinib delayed the emergence of resistance.[12] Onalespib monotherapy has also demonstrated tumor growth inhibition in human xenograft models.[11]

Clinically, Onalespib has been evaluated in several Phase I and II trials for advanced solid tumors.[11][15][16] While some patients experienced disease stabilization, objective responses have been limited.[11][15][16] Common toxicities include diarrhea, fatigue, and visual disturbances.[11][16] The combination of onalespib with other agents, such as paclitaxel in triple-negative breast cancer, has shown an acceptable toxicity profile and some anti-tumor activity.[17]

Experimental Methodologies

The evaluation of kinase inhibitor efficacy relies on a standardized set of robust experimental protocols. Below are detailed, step-by-step methodologies for key assays discussed in this guide.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.

Biochemical_Assay_Workflow Figure 4: Workflow for Biochemical IC50 Determination Start Start Prepare Prepare Reagents: - Purified Kinase - Substrate (e.g., peptide) - ATP ([gamma]-32P-ATP for radiometric) - Inhibitor Dilution Series Start->Prepare Incubate Incubate Kinase, Substrate, and Inhibitor Prepare->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Stop Stop Reaction (e.g., with EDTA) Initiate->Stop Detect Detect Phosphorylation (e.g., Scintillation Counting, Fluorescence) Stop->Detect Analyze Analyze Data: Plot % Inhibition vs. [Inhibitor] and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the aminopyrazole inhibitor in DMSO.

    • Prepare a reaction buffer containing the purified kinase and its specific substrate peptide.

    • Prepare an ATP solution, often containing a radiolabeled ATP (e.g., [γ-³²P]ATP) for sensitive detection.

  • Reaction Setup:

    • In a microplate, add the inhibitor dilutions to the wells.

    • Add the kinase/substrate mixture to each well.

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.

    • Transfer a portion of the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.[18][19][20][21][22]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the aminopyrazole inhibitor and incubate for a specified period (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[20][21] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18][21]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Target Modulation

Western blotting is used to assess the effect of the inhibitor on the phosphorylation status of the target kinase and its downstream substrates in cells.[23][24][25][26]

Protocol:

  • Cell Lysis:

    • Treat cells with the aminopyrazole inhibitor for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).[25]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Xenograft_Workflow Figure 5: Workflow for In Vivo Xenograft Studies Start Start Implant Implant Human Tumor Cells Subcutaneously into Immunocompromised Mice Start->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice into Treatment and Control Groups when Tumors Reach a Specific Size Monitor->Randomize Treat Administer Inhibitor or Vehicle According to Dosing Schedule Randomize->Treat Measure Measure Tumor Volume and Body Weight Regularly Treat->Measure Endpoint Continue Until Predefined Endpoint (e.g., Tumor Size, Time) Measure->Endpoint Analyze Analyze Data: - Tumor Growth Inhibition (%TGI) - Survival Analysis Endpoint->Analyze End End Analyze->End

Caption: Workflow for in vivo tumor xenograft studies.

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. Tumor volume is often calculated using the formula: (length × width²) / 2.[27]

    • When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the aminopyrazole inhibitor via an appropriate route (e.g., oral gavage, intravenous injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

  • Endpoint and Analysis:

    • The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

    • Calculate the Tumor Growth Inhibition (TGI) as a percentage: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.[28]

Conclusion and Future Perspectives

Aminopyrazole-based kinase inhibitors represent a versatile and potent class of targeted therapies. Their efficacy is dictated by their specific kinase selectivity profiles, which in turn influences their clinical utility and potential toxicities. Multi-targeted inhibitors like AT9283 offer the potential for broader anti-cancer activity but may come with a higher risk of off-target effects. More selective inhibitors, or those with unique mechanisms like covalent binding, may provide a more favorable therapeutic window.

The continued development of novel aminopyrazole derivatives, coupled with a deeper understanding of the complex signaling networks they modulate, will be crucial for optimizing their therapeutic potential. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to these targeted agents and on rational combination strategies to overcome resistance and enhance clinical benefit.

References

  • Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. Journal of Clinical Oncology.
  • The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach. Cancer Letters.
  • Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer. Therapeutic Advances in Medical Oncology.
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry.
  • The HSP90 inhibitor, onalespib (AT13387), delays the emergence of resistance to erlotinib in an EGFR-driven xenograft model. Astex Pharmaceuticals.
  • Onalespib (AT13387) | Hsp90 Inhibitor | MedChemExpress. MedChemExpress.
  • Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G
  • Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors.
  • Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prost
  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells. PubMed Central.
  • MTT assay protocol | Abcam. Abcam.
  • A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. PubMed Central.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas.
  • MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • How can one calculate tumor growth inhibition?.
  • Danusertib (PHA-739358) | Aurora Kinase Inhibitor. MedchemExpress.com.
  • Western blot for phosphoryl
  • A Structure-guided Approach to Cre
  • AT9283 | JAK inhibitor | CAS 896466-04-9. Selleck Chemicals.
  • The Development of FGFR Inhibitors | Targeted Oncology.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Kinase assays | BMG LABTECH. BMG LABTECH.
  • Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One. PLOS One.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • Protocol for Cell Viability Assays. BroadPharm.
  • STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C R
  • Western blot analysis of components of the class I PI3K and ERK...
  • AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d]Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Biomolecules & Therapeutics.
  • FGFR Pathway Inhibition in Gastric Cancer: The Golden Era of an Old Target?. MDPI.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Kinase Selectivity Panels. Reaction Biology.
  • Inhibition of the fibroblast growth factor receptor (FGFR)
  • AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. PubMed.

Sources

Validation

A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The classical approach to synthesizing these vi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The classical approach to synthesizing these vital heterocyclic compounds, the Knorr pyrazole synthesis, has long relied on the reaction of a 1,3-dicarbonyl compound with hydrazine.[1][2] While effective, the landscape of chemical synthesis is continually evolving, driven by the principles of green chemistry, efficiency, and the need for novel substitution patterns. This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of substituted pyrazoles, offering field-proven insights and experimental data to inform your research.

The Classical Approach and Its Modern Variations: The Knorr and Paal-Knorr Syntheses

The traditional Knorr synthesis involves the condensation of a β-ketoester with a hydrazine, a reaction known for its speed and generally high yields due to the formation of a stable aromatic product.[2] A closely related method, the Paal-Knorr synthesis, utilizes a 1,4-dicarbonyl compound.[3]

Causality Behind Experimental Choices: The regioselectivity of the Knorr synthesis is a key consideration. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible regioisomers. The outcome is influenced by the electronic and steric properties of the substituents on both reactants.[4] For instance, when an aryl group and an alkyl group are present on the dicarbonyl compound, the reaction typically favors the formation of the regioisomer where the aryl group is adjacent to the substituted nitrogen of the pyrazole ring.[4]

Modern Catalysis in Paal-Knorr Synthesis: To improve efficiency and sustainability, various catalysts have been explored for the Paal-Knorr synthesis. These include recyclable heterogeneous catalysts like cationic exchange resins (e.g., Amberlite IR 120), which can facilitate the reaction under solvent-free conditions.[5] Other eco-friendly catalysts such as vitamin B1 and β-cyclodextrin have also been successfully employed.[5]

Visualizing the General Synthetic Pathway:

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation & Cyclization Condensation & Cyclization 1,3-Dicarbonyl->Condensation & Cyclization Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Condensation & Cyclization Substituted Pyrazole Substituted Pyrazole Condensation & Cyclization->Substituted Pyrazole

Caption: General workflow for pyrazole synthesis.

Moving Beyond Traditional Hydrazines: Alternative Nucleophiles and Cycloaddition Strategies

While hydrazine and its simple derivatives are effective, concerns about their potential toxicity and the desire for more diverse substitution patterns have spurred the development of alternative reagents.

a) Tosylhydrazones and N-Isocyanoiminotriphenylphosphorane:

Tosylhydrazones, derived from aldehydes and ketones, serve as versatile precursors in pyrazole synthesis.[6] They can undergo [3+2] cycloaddition reactions with various partners. For example, a one-pot, three-component reaction involving an aromatic aldehyde, tosylhydrazine, and a terminal alkyne efficiently yields 3,5-disubstituted 1H-pyrazoles.[6]

A notable alternative to hydrazine is N-isocyanoiminotriphenylphosphorane, a stable and odorless solid.[6] This reagent participates in a silver-mediated [3+2] cycloaddition with terminal alkynes to produce pyrazoles under mild conditions with broad substrate scope.[6]

b) Multi-Component Reactions (MCRs): A Paradigm of Efficiency

MCRs offer a powerful strategy for constructing complex molecules in a single step, aligning with the principles of green chemistry by reducing waste and improving atom economy.[7]

  • One-Pot Synthesis from Aldehydes, Malononitrile, and Pyrazolones: A straightforward and efficient protocol for the synthesis of pyranopyrazoles involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and 3-methyl-1H-pyrazol-5(4H)-one in an aqueous medium using triethanolamine as a catalyst.[8]

  • Enzyme-Catalyzed Synthesis: A regioselective, enzyme-catalyzed one-pot synthesis of 1,3,5-trisubstituted pyrazoles has been developed using phenyl hydrazines, nitroolefins, and benzaldehydes. This method utilizes an immobilized lipase and achieves yields ranging from 49% to 90%.[9]

c) Transition-Metal-Catalyzed Approaches:

Transition-metal catalysis has opened new avenues for pyrazole synthesis, often enabling reactions that are not feasible through traditional methods.

  • Ruthenium-Catalyzed Dehydrogenative Coupling: Low loadings of a ruthenium catalyst can facilitate the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines in good yields. This reaction is highly selective and produces only water and hydrogen gas as byproducts.[6]

  • Copper-Promoted Aerobic Oxidative Cycloaddition: A copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates offers a convenient and atom-economical route to substituted pyrazoles. In this method, inexpensive Cu₂O acts as the promoter, and air serves as the green oxidant.[6]

The Rise of Green Chemistry in Pyrazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This has led to the development of methodologies that utilize environmentally benign solvents, catalysts, and energy sources.[10][11]

a) Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[12] Microwave-assisted pyrazole synthesis often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[13][14] For instance, a solvent-free, microwave-assisted one-pot protocol for preparing 4-arylidenepyrazolone derivatives from commercially available reagents has been reported to give good to excellent yields (51–98%).[15]

b) Aqueous and Solvent-Free Conditions:

Water, as an abundant and non-toxic solvent, is an attractive medium for organic synthesis.[16] Several methods for pyrazole synthesis in aqueous media have been developed, often employing surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction.[16]

Solvent-free reactions represent an even greener approach. An inexpensive and environmentally friendly method for synthesizing pyrazole derivatives involves the reaction of 1,2-dibenzoylhydrazines with dialkyl acetylenedicarboxylates and isocyanides in the presence of tetrabutylammonium bromide (TBAB) at room temperature, with product yields ranging from 75-86%.[17]

Comparative Performance of Alternative Reagents

The choice of reagent and methodology for pyrazole synthesis depends on several factors, including the desired substitution pattern, substrate scope, and desired reaction conditions (e.g., greenness, efficiency). The following table provides a comparative overview of various methods.

Method Key Reagents Typical Conditions Advantages Limitations Yields
Knorr Synthesis 1,3-Dicarbonyl, HydrazineOften requires acidic or basic catalysisWell-established, generally high yields.[2]Potential for regioisomers, use of hydrazine.[4]High
Paal-Knorr Synthesis 1,4-Dicarbonyl, Amine/HydrazineAcid-catalyzedVersatile for pyrroles and furans as well.[3]Requires specific dicarbonyl starting materials.Good to Excellent
[3+2] Cycloaddition Tosylhydrazones, AlkynesVaries (e.g., AlCl₃)Good regioselectivity, broad substrate scope.[6]May require metal catalysts.Good
Multi-Component Reactions Aldehydes, active methylenes, etc.Often one-pot, can be catalyzedHigh efficiency, atom economy, diversity.[7]Optimization can be complex.Moderate to Excellent
Microwave-Assisted VariousMicrowave irradiation, often solvent-freeRapid reaction times, high yields.[13][15]Requires specialized equipment.Good to Excellent
Aqueous Synthesis VariousWater as solvent, often with catalystsEnvironmentally friendly, safe.[16]Substrate solubility can be an issue.Good
Experimental Protocols

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone [15]

  • In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).

  • Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.

  • After cooling, triturate the resulting solid with ethyl acetate.

  • Collect the product by suction filtration to afford the desired pyrazolone as an orange solid (yield: 83%).

Protocol 2: Solvent-Free Synthesis of Pyrazole Systems using TBAB [17]

  • Thoroughly grind a mixture of 1,2-dibenzoylhydrazine (1.0 mmol) and tetrabutylammonium bromide (TBAB) (1.0 mmol).

  • Add dialkyl acetylenedicarboxylate (1.0 mmol) followed by an isocyanide (1.0 mmol) and mix thoroughly with a glass rod.

  • Allow the resulting mixture to stand at room temperature. A brown, thick solution will form after a few minutes.

  • Keep the reaction flask at room temperature for the time stipulated (monitor by TLC).

  • Upon completion, add chloroform (15 mL) and stir to dissolve the crude mixture.

  • Recover the TBAB by washing the chloroform solution with water (3 x 20 mL).

  • Dry the organic layer and concentrate under vacuum to obtain the pyrazole product.

Visualizing the Multi-Component Reaction Logic:

G Component A Component A One-Pot Reaction One-Pot Reaction Component A->One-Pot Reaction Component B Component B Component B->One-Pot Reaction Component C Component C Component C->One-Pot Reaction Complex Pyrazole Complex Pyrazole One-Pot Reaction->Complex Pyrazole

Caption: Logic of a three-component pyrazole synthesis.

Conclusion

The synthesis of substituted pyrazoles has evolved significantly from its classical roots. Modern methodologies offer a diverse toolkit for researchers, enabling the creation of novel pyrazole derivatives with improved efficiency, safety, and environmental compatibility. The choice of the optimal synthetic route will depend on the specific target molecule and the desired experimental parameters. By understanding the advantages and limitations of each approach, scientists can make informed decisions to advance their research in drug discovery and development.

References

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Thieme. (2023, July 5). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Retrieved from [Link]

  • PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, October 31). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ACS Omega. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]

  • Taylor & Francis Online. (2017, May 26). Full article: Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • The UNC Asheville Journal of Undergraduate Scholarship. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Solid support synthesis of highly functionalized pyrazoles and isoxazoles; Scaffolds for molecular diversity. Retrieved from [Link]

  • ACS Omega. (n.d.). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2024, November 3). Full article: Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • ResearchGate. (2019, September 14). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Retrieved from [Link]

  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Vinayakrao Patil Mahavidyalaya, Vaijapur. (2018, June 5). An Efficient Protocol for the One Pot Synthesis of Pyranopyrazoles in Aqueous Medium using Triethanolamine as a Catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • The Pharma Innovation. (2017, December 17). Synthesis of series of chalcone and pyrazoline derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • PMC - NIH. (2020, September 24). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Retrieved from [Link]

  • IJIRT Journal. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Benchmarking 3-Amino-1-methylpyrazole hydrochloride Against Established Anti-inflammatory Standards

For researchers and drug development professionals navigating the landscape of novel anti-inflammatory compounds, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel anti-inflammatory compounds, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking 3-Amino-1-methylpyrazole hydrochloride against known standards, with a focus on its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and well-validated comparison. We will delve into the mechanism of action of relevant standards, provide detailed protocols for in vitro assays, and present a clear structure for data analysis and interpretation.

The Scientific Rationale: Targeting COX-2 in Inflammation

Inflammation is a complex biological response, and at its core lies the production of prostaglandins, lipid compounds that mediate pain, fever, and swelling.[1] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[2]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastric mucosa and maintain normal platelet function.[2]

  • COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli such as cytokines and growth factors.[2][3] This isoform is primarily responsible for the production of prostaglandins that mediate inflammatory responses.[2]

The differential roles of these isoforms form the basis for the development of selective COX-2 inhibitors. These drugs aim to reduce inflammation by targeting COX-2 while sparing the protective functions of COX-1, thereby minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][4]

Selecting the Gold Standard: Celecoxib as a Benchmark

To objectively evaluate the anti-inflammatory potential of 3-Amino-1-methylpyrazole hydrochloride, a well-established and selective COX-2 inhibitor is required as a benchmark. Celecoxib (marketed as Celebrex) is an ideal candidate. It is a pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for inhibiting COX-2 over COX-1.[4][5]

Mechanism of Action of Celecoxib: Celecoxib acts by selectively binding to and inhibiting the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor of various pro-inflammatory prostaglandins.[5] This selective inhibition leads to a reduction in pain and inflammation.

Experimental Workflow for Comparative Analysis

The following workflow outlines the key steps for a comprehensive in vitro comparison of 3-Amino-1-methylpyrazole hydrochloride and Celecoxib.

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solutions (3-Amino-1-methylpyrazole HCl & Celecoxib) cox1_assay COX-1 Inhibition Assay prep_compound->cox1_assay Test Compounds cox2_assay COX-2 Inhibition Assay prep_compound->cox2_assay Test Compounds pge2_assay PGE2 Measurement Assay (Cell-based) prep_compound->pge2_assay Test Compounds prep_enzyme Prepare COX-1 and COX-2 Enzymes prep_enzyme->cox1_assay Enzymes prep_enzyme->cox2_assay Enzymes prep_reagents Prepare Assay Buffers and Reagents prep_reagents->cox1_assay Reagents prep_reagents->cox2_assay Reagents prep_reagents->pge2_assay Reagents calc_ic50 Calculate IC50 Values cox1_assay->calc_ic50 cox2_assay->calc_ic50 compare Comparative Analysis pge2_assay->compare calc_si Determine Selectivity Index (SI) calc_ic50->calc_si calc_si->compare G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Liberated by PLA2 pla2 Phospholipase A2 (PLA2) pgh2 Prostaglandin H2 (PGH2) arachidonic_acid->pgh2 Converted by COX-2 cox2 COX-2 pge2 Prostaglandin E2 (PGE2) pgh2->pge2 Converted by PGES pges Prostaglandin E Synthase inflammation Inflammation (Pain, Fever, Swelling) pge2->inflammation Mediates inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) inflammatory_stimuli->pla2 Activates celecoxib Celecoxib / 3-Amino-1-methylpyrazole HCl celecoxib->cox2 Inhibits

Caption: COX-2 signaling pathway in inflammation.

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2. [6]COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized to various prostaglandins, including PGE2. [1][6]PGE2 is a key mediator of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nociceptors, leading to the classic signs of inflammation: redness, swelling, heat, and pain. [1]Selective COX-2 inhibitors like Celecoxib, and potentially 3-Amino-1-methylpyrazole hydrochloride, exert their anti-inflammatory effects by blocking the action of COX-2, thereby reducing the production of these pro-inflammatory prostaglandins.

Conclusion

This guide provides a robust framework for the systematic benchmarking of 3-Amino-1-methylpyrazole hydrochloride as a potential anti-inflammatory agent. By employing the detailed protocols and established standards outlined herein, researchers can generate reliable and comparative data to assess its potency and selectivity as a COX-2 inhibitor. A thorough understanding of the underlying scientific principles and a commitment to rigorous experimental design are essential for the successful evaluation of novel therapeutic candidates.

References

  • Jan, M. U., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Wurm, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Available at: [Link]

  • Abdel-Aziz, M., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central. Available at: [Link]

  • Vane, J. R. (1998). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Available at: [Link]

  • Ueno, A., et al. (2017). Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations. World Journal of Gastroenterology. Available at: [Link]

  • Riendeau, D., et al. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay. ResearchGate. Available at: [Link]

  • Henderson, C., et al. (2021). Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair. International Journal of Molecular Sciences. Available at: [Link]

  • Z-H. Wang, et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]

  • Rather, I. A., et al. (2016). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology. Available at: [Link]

  • Wurm, M., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available at: [Link]

  • de Oliveira, A. M., et al. (2024). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI. Available at: [Link]

  • CV Pharmacology. (n.d.). Phosphodiesterase Inhibitors. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. PubMed. Available at: [Link]

  • Diaz-Rengifo, D. F., et al. (2023). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Frontiers in Endocrinology. Available at: [Link]

  • Abás, S., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the... Available at: [Link]

  • St-Onge, M., et al. (2021). The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. MDPI. Available at: [Link]

  • Chen, L. S., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available at: [Link]

  • Wang, Z. H., et al. (2011). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. Available at: [Link]

  • Park, S. H., et al. (2020). Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A 2 and Thromboxane A 2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. MDPI. Available at: [Link]

  • Chen, L. (2018). Current trends in PGE2 targeting for anti-inflammatory therapy. Open Access Journals. Available at: [Link]

  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... Available at: [Link]

  • ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Available at: [Link]

  • ResearchGate. (n.d.). COX-2 in Inflammation and Resolution. Available at: [Link]

  • Simkova, V., et al. (2007). Metabolic Effects of Phosphodiesterase III Inhibitors: Another Reason to Promote Their Use?. PubMed. Available at: [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Amino-1-methylpyrazole-based Compounds

Introduction: The Specificity Challenge of the Pyrazole Scaffold The 3-amino-1-methylpyrazole core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of potent the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge of the Pyrazole Scaffold

The 3-amino-1-methylpyrazole core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a multitude of potent therapeutic agents, particularly kinase inhibitors.[1] Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for drug discovery programs.[2][3] However, this structural utility also presents a significant challenge: the potential for cross-reactivity. An antibody or protein target developed against a specific 3-amino-1-methylpyrazole derivative may exhibit unintended binding to structurally similar analogs or metabolites.

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this important class of compounds. We will move beyond rote protocols to explore the underlying principles of experimental design, offering insights honed from field experience to ensure the generation of reliable and publication-quality data. The methodologies discussed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a trustworthy roadmap to rigorously assess the specificity of their compounds.

Part 1: Strategic Selection of Potential Cross-Reactants

A cross-reactivity study is only as informative as the compounds selected for evaluation. The goal is to challenge the specificity of your assay with a rationally chosen panel of molecules that are most likely to interfere. This panel should always include:

  • Structural Analogs: These are compounds with minor chemical modifications to the parent molecule. Small changes, especially to the pyrazole ring, can have significant effects on selectivity.[4] For the 3-amino-1-methylpyrazole scaffold, this includes variations in substituent groups at different positions of the pyrazole ring or modifications to any appended side chains.

  • Metabolites: In vivo, the parent drug is often metabolized into various forms. These metabolites may be present in patient samples and could potentially cross-react in an immunoassay. Common metabolic pathways for N-heterocyclic compounds include demethylation and acylation, which can produce cross-reactive species.[5][6]

  • Precursor Molecules: Intermediates from the synthetic pathway, such as 3-amino-5-methylpyrazole, should be included to ensure the final assay is specific to the fully elaborated product.[7]

The logical workflow for a comprehensive cross-reactivity assessment is outlined below.

G cluster_0 Phase 1: Planning & Selection cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Data Analysis A Identify Lead Compound (3-Amino-1-methylpyrazole derivative) B Synthesize or Procure Structural Analogs A->B based on SAR C Predict & Synthesize Key Metabolites A->C based on SAR D Select Test Panel B->D C->D E Primary Screen: Competitive ELISA D->E F Kinetic Analysis: Surface Plasmon Resonance (SPR) E->F Confirm hits & quantify kinetics G Cellular Confirmation: Target Engagement Assays (e.g., NanoBRET) F->G Validate in biologically relevant context H Calculate IC50 / % Cross-Reactivity K Comparative Analysis & Reporting H->K I Determine Kinetic Constants (ka, kd, KD) I->K J Determine Cellular Potency (EC50) J->K

Caption: Workflow for Cross-Reactivity Assessment.

Part 2: Core Methodologies for Quantifying Cross-Reactivity

No single technique can fully capture the nuance of molecular interactions. A multi-pronged approach, combining high-throughput screening with detailed biophysical and cellular characterization, provides the most robust assessment of specificity.

Immunoassay Screening: The Competitive ELISA

For small molecules (haptens) like 3-amino-1-methylpyrazole derivatives, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for initial cross-reactivity screening.[8] Unlike a sandwich ELISA, which requires two antibodies to bind the target, a competitive assay relies on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.[9] This format is ideal because the signal generated is inversely proportional to the concentration of the analyte, allowing for sensitive quantification.[10]

Causality Behind the Method: The choice of a competitive format is dictated by the small size of the target molecule. A 3-amino-1-methylpyrazole derivative is too small to accommodate the simultaneous binding of two distinct antibodies (a capture and a detection antibody), which is the basis of a sandwich assay. Therefore, a competition-based format is the most logical and effective immunoassay design.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Ab Antibody Analyte Free Analyte (from sample) Ab->Analyte Binding Favored Result1 Result: Low Signal LabeledAnalyte Labeled Analyte (HRP-conjugate) Ab2 Antibody LabeledAnalyte2 Labeled Analyte (HRP-conjugate) Ab2->LabeledAnalyte2 Binding Favored Analyte2 Free Analyte (from sample) Result2 Result: High Signal

Caption: Principle of Competitive ELISA for Small Molecules.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

  • Coating: Dilute a capture antibody specific to the 3-amino-1-methylpyrazole derivative in a coating buffer (e.g., 1X PBS, pH 7.4) to a final concentration of 1-10 µg/mL. Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in 1X PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).

  • Washing: Repeat the wash step as in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the lead compound (standard curve) and each potential cross-reactant in Assay Diluent (e.g., 0.5% BSA, 0.025% Tween-20 in 1X PBS).

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of a fixed concentration of the hapten-enzyme conjugate (e.g., 3-amino-1-methylpyrazole-HRP).

    • Transfer 100 µL of this mixture to the antibody-coated and blocked assay plate.

    • Incubate for 1-2 hours at RT with gentle shaking.

  • Washing: Repeat the wash step as in step 2, but increase to 5 washes to remove all unbound reagents.

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate in the dark at RT for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the concentration for the standard and each cross-reactant. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each compound.

Biophysical Analysis: Surface Plasmon Resonance (SPR)

While ELISA provides a robust measure of binding inhibition (IC50), it is an endpoint assay that doesn't reveal the dynamics of the interaction. Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time, providing critical kinetic data on how quickly a compound binds to its target (association rate, kₐ) and how quickly it dissociates (dissociation rate, kₑ).[11][12] The ratio of these rates determines the equilibrium dissociation constant (KD), a true measure of binding affinity.[13]

Why it's a Self-Validating System: An SPR experiment includes multiple checks. The sensorgram shape itself is indicative of a specific 1:1 binding event versus non-specific binding or aggregation. Furthermore, running a concentration series and fitting the data to a specific binding model (e.g., 1:1 Langmuir) provides a statistical measure of confidence (Chi-squared value) in the calculated kinetic constants.[14]

Experimental Workflow: SPR for Kinetic Analysis

  • Target Immobilization: The protein target (e.g., the kinase that the pyrazole compound is designed to inhibit) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 dextran chip).

  • Analyte Injection: A precise concentration of the 3-amino-1-methylpyrazole derivative (the analyte) is injected across the sensor surface in a continuous flow.

  • Association Phase: The binding of the analyte to the immobilized target is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).

  • Dissociation Phase: The analyte solution is replaced with buffer, and the dissociation of the compound from the target is monitored as a decrease in the SPR signal.

  • Regeneration: A specific solution is injected to strip the remaining bound analyte, returning the sensor surface to its baseline state for the next injection.

  • Data Analysis: The resulting sensorgrams from a series of analyte concentrations are globally fitted to a kinetic binding model to calculate kₐ, kₑ, and the overall affinity, KD.

Caption: Conceptual Representation of an SPR Sensorgram.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from multiple assays into a clear and objective comparison. A well-structured table is the most effective way to present these findings.

Hypothetical Cross-Reactivity Data for 3-Amino-1-methylpyrazole Derivatives

Compound IDStructural Modification from LeadELISA IC50 (nM)SPR KD (nM)Cellular EC50 (nM)% Cross-Reactivity (ELISA)
LEAD-01 (Parent Compound) 15.2 12.5 33.4 100%
ANALOG-02Methyl to Cyclopropyl at R¹18.515.138.082.2%
ANALOG-03Phenyl to Pyridyl at R²450.8512.3> 10003.4%
ANALOG-04N-demethylated metabolite33.129.8152.045.9%
ANALOG-05Chloro addition to pyrimidine> 10,000> 10,000> 10,000< 0.1%

% Cross-Reactivity = (IC50 of LEAD-01 / IC50 of Analog) x 100

Interpreting the Results:

  • LEAD-01 & ANALOG-02: These compounds show high affinity and potency across all platforms. The structural change from methyl to cyclopropyl had a minimal impact on binding, indicating the assay would detect both.[4]

  • ANALOG-03: This compound shows significantly weaker binding in both the biochemical (ELISA) and biophysical (SPR) assays, with no activity in the cellular context. This indicates good specificity of the target for the phenyl group over the pyridyl group.

  • ANALOG-04: The N-demethylated metabolite retains considerable activity. This is a critical finding, as it suggests that in a biological sample, both the parent drug and this metabolite would contribute to the measured result, potentially leading to an overestimation of the parent drug's concentration.[5]

  • ANALOG-05: The addition of a bulky chloro group completely abolishes binding. This demonstrates high specificity and suggests this position is critical for the molecular interaction.[1]

Conclusion

The rigorous evaluation of cross-reactivity is a non-negotiable step in the development of drugs and diagnostic assays based on the 3-amino-1-methylpyrazole scaffold. A superficial study can lead to misleading data, failed clinical trials, or inaccurate diagnostic results. By employing a multi-faceted approach that combines high-throughput immunoassays for initial screening, detailed biophysical methods like SPR for kinetic validation, and cell-based assays for contextual confirmation, researchers can build a comprehensive and trustworthy specificity profile. This methodical approach, grounded in an understanding of the causality behind each experimental choice, ensures that only the most specific and promising lead candidates are advanced, ultimately saving time, resources, and accelerating the path to clinical success.

References

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]

  • Title: Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays Source: Quanterix URL: [Link]

  • Title: Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay Source: ACS Publications URL: [Link]

  • Title: Antibody Cross Reactivity And How To Avoid It? Source: ELISA kit URL: [Link]

  • Title: Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays Source: ACS Publications URL: [Link]

  • Title: Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Process for the preparation of 3-amino-5-methylpyrazole Source: Google Patents URL
  • Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: MDPI URL: [Link]

  • Title: Two 3-amino-1H-pyrazol-2-ium salts containing organic anions, and an orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats Source: MDPI URL: [Link]

  • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: MDPI URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1-Methyl-3-aminopyrazole | C4H7N3 Source: PubChem URL: [Link]

  • Title: Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping Source: PubMed URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL: [Link]

  • Title: SPR Service - Antibody-Antigen Interaction Analysis Source: Rapid Novor URL: [Link]

  • Title: Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II) Source: ResearchGate URL: [Link]

  • Title: The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems Source: Reichert Technologies URL: [Link]

  • Title: Measuring Antibody–Antigen Binding Kinetics Using Surface Plasmon Resonance Source: ResearchGate URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation for Aminopyrazole Compounds

For researchers, scientists, and drug development professionals, the journey of bringing a new therapeutic to market is paved with rigorous testing and validation. Among the myriad of compound classes, aminopyrazoles hav...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of bringing a new therapeutic to market is paved with rigorous testing and validation. Among the myriad of compound classes, aminopyrazoles have emerged as a versatile scaffold in medicinal chemistry, with applications ranging from kinase inhibitors for oncology to agents targeting other key cellular pathways.[1][2][3] This guide provides an in-depth, experience-driven comparison of in vitro assay methodologies for the validation of aminopyrazole compounds, focusing on the critical choice between biochemical and cell-based assay formats. Our objective is to equip you with the rationale and practical steps to design and validate robust assays that are fit for purpose, ensuring the integrity of your drug discovery program.

The Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

Aminopyrazoles are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their ability to form key interactions with a variety of biological targets.[2][3] A significant portion of aminopyrazole-based drug candidates are designed as kinase inhibitors, targeting the ATP-binding pocket of these enzymes.[1][2] The structural features of the aminopyrazole core allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Given their prevalence as kinase inhibitors, this guide will focus on assay validation strategies pertinent to this mechanism of action, while also providing principles applicable to other targets.

The Cornerstone of Drug Discovery: Why Robust Assay Validation Matters

The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[4][5] For in vitro assays in a drug discovery context, this means generating reliable, reproducible data that accurately reflects the compound's biological activity. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for analytical method validation, which, while originally intended for later-stage drug development, provide a crucial framework for ensuring data quality from the earliest stages of research.[6][7][8][9][10] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[11]

A well-validated assay provides confidence in structure-activity relationship (SAR) studies, hit-to-lead optimization, and candidate selection. Conversely, a poorly validated assay can lead to costly false positives or negatives, derailing promising drug discovery programs.

Choosing Your Weapon: A Comparative Analysis of Biochemical and Cell-Based Assays

A fundamental decision in the in vitro characterization of aminopyrazole compounds is the choice between a biochemical and a cell-based assay format. These two approaches provide different, yet complementary, information about the compound's activity.[12][13][14]

FeatureBiochemical AssaysCell-Based Assays
Principle Measure direct interaction with a purified molecular target (e.g., enzyme inhibition).Measure a compound's effect in a living cellular context, often on a specific signaling pathway.[15]
Physiological Relevance Lower. Lacks the complexity of a cellular environment.Higher. Provides insights into cell permeability, off-target effects, and cytotoxicity.[12][13][15]
Throughput Generally higher and more amenable to high-throughput screening (HTS).Can be adapted for HTS, but often with more complex workflows.
Data Interpretation More straightforward; directly measures target engagement (e.g., IC50).More complex; the readout is a downstream consequence of target engagement and can be influenced by multiple factors.
Artifact Potential Susceptible to artifacts like compound aggregation or interference with the detection technology.[16]Can be affected by compound cytotoxicity or off-target effects that influence the readout.
Cost Can be lower, depending on the cost of recombinant protein and reagents.Can be higher due to cell culture maintenance and more complex reagent needs.
When to Use Biochemical Assays

Biochemical assays are indispensable in early-stage drug discovery for:

  • Primary screening: To identify initial hits from large compound libraries.

  • SAR studies: To rapidly assess the impact of chemical modifications on target potency.

  • Mechanism of action studies: To confirm direct inhibition of the target enzyme.

When to Use Cell-Based Assays

Cell-based assays are critical for:

  • Secondary screening and hit confirmation: To verify that the activity observed in a biochemical assay translates to a cellular context.

  • Lead optimization: To evaluate cell permeability, potency in a more physiologically relevant setting, and potential cytotoxicity.[17]

  • Pathway analysis: To confirm that the compound modulates the intended signaling pathway downstream of the target.

The following diagram illustrates the logical flow of employing these assays in a typical drug discovery project.

G cluster_0 Early Discovery cluster_1 Hit-to-Lead & Lead Optimization cluster_2 Preclinical Development HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) (Biochemical Assay) Hit_ID->SAR Cell_Potency Cellular Potency & Permeability (Cell-Based Assay) SAR->Cell_Potency Selectivity Selectivity Profiling (Biochemical & Cell-Based) Cell_Potency->Selectivity MOA Mechanism of Action Confirmation (Cell-Based Assay) Selectivity->MOA In_Vivo In Vivo Efficacy & PK/PD MOA->In_Vivo

Caption: Drug discovery workflow integrating biochemical and cell-based assays.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for a representative biochemical and cell-based assay for an aminopyrazole kinase inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

Principle: This assay measures the inhibition of a purified kinase by an aminopyrazole compound. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method that relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this assay, a biotinylated substrate peptide is phosphorylated by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-allophycocyanin (acceptor) conjugate are added. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a high TR-FRET signal. Inhibition of the kinase reduces the signal.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the aminopyrazole compound in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

    • Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • Add the diluted aminopyrazole compound or vehicle (DMSO) to a 384-well assay plate.

    • Add the kinase and biotinylated substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA and the TR-FRET detection reagents (europium-labeled antibody and streptavidin-APC).

    • Incubate the plate at room temperature for the detection equilibration time (e.g., 60 minutes).

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Protocol 2: Cell-Based Phosphorylation Assay (e.g., Western Blot or In-Cell ELISA)

Principle: This assay measures the ability of an aminopyrazole compound to inhibit the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Methodology:

  • Cell Culture and Seeding:

    • Culture the selected cell line, which should express the target kinase and its downstream signaling pathway, under standard conditions.[15]

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the aminopyrazole compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate the cells for a predetermined time to allow for compound uptake and target engagement (e.g., 1-2 hours).

  • Pathway Stimulation (if necessary):

    • If the target pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand to induce phosphorylation of the downstream substrate.

  • Cell Lysis and Detection:

    • For Western Blot:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

      • Determine the protein concentration of the lysates.

      • Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated substrate and the total substrate (as a loading control).

      • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

    • For In-Cell ELISA:

      • Fix the cells with a suitable fixative (e.g., formaldehyde).

      • Permeabilize the cells to allow for antibody entry.

      • Block non-specific antibody binding.

      • Incubate with a primary antibody against the phosphorylated substrate.

      • Incubate with a labeled secondary antibody.

      • Add a detection substrate and read the signal (e.g., colorimetric or fluorescent) on a plate reader.

  • Data Analysis:

    • Quantify the signal for the phosphorylated substrate and normalize it to the total substrate (for Western blot) or a cell staining dye (for In-Cell ELISA).

    • Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay Validation: The Self-Validating System

A robust assay is a self-validating system. This means that the assay itself includes controls and parameters that demonstrate its performance on a per-plate basis. According to ICH Q2(R1) guidelines, key validation characteristics include accuracy, precision, linearity, range, and robustness.[4][6]

Key Validation Parameters and Acceptance Criteria
ParameterDefinitionAcceptance Criteria (Example)
Accuracy The closeness of the measured value to the true value.The mean value should be within ±20% of the nominal value.
Precision The degree of scatter between a series of measurements. Assessed at intra-assay (within a plate) and inter-assay (between plates) levels.Coefficient of variation (CV) ≤ 20%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R-squared value of the linear regression > 0.95.[19]
Range The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]Defined by the linear portion of the dose-response curve.
Robustness The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[20]Assay performance remains within acceptance criteria when parameters like incubation time or temperature are slightly varied.
Signal Window (Z'-factor) A statistical measure of the quality of a high-throughput screening assay.Z' > 0.5 indicates an excellent assay.

The following diagram outlines the workflow for validating an in vitro assay.

G Assay_Dev Assay Development & Optimization Pre_Val Pre-Validation (Initial assessment of parameters) Assay_Dev->Pre_Val Validation_Protocol Write Validation Protocol (Define experiments & acceptance criteria) Pre_Val->Validation_Protocol Execute_Val Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Validation_Protocol->Execute_Val Analyze_Data Analyze Data & Compare to Acceptance Criteria Execute_Val->Analyze_Data Validation_Report Write Validation Report (Summarize findings) Analyze_Data->Validation_Report SOP Implement Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: Workflow for in vitro assay validation.

Conclusion

The successful advancement of aminopyrazole compounds from hit to clinical candidate relies on high-quality in vitro data. The choice between biochemical and cell-based assays is not a matter of one being superior to the other, but rather of deploying the right assay at the right stage of the drug discovery process. Biochemical assays provide a direct and sensitive measure of target engagement, ideal for primary screening and SAR, while cell-based assays offer a more physiologically relevant context to confirm cellular activity and inform on properties like membrane permeability.

By adhering to the principles of assay validation outlined in this guide and grounding your experimental design in the established guidelines from regulatory bodies, you can ensure the generation of reliable and reproducible data. This commitment to scientific integrity is the bedrock upon which successful drug discovery programs are built.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Pharmaceutical Review. Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]

  • Bioanalysis Zone. FDA releases draft of bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. In Vitro Diagnostics. [Link]

  • National Institutes of Health. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • National Institutes of Health. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. Recent developments in aminopyrazole chemistry. [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Skanda Life Sciences. Cell based assays – Assay Development and Validation. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

  • BioAgilytix. Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • National Institutes of Health. Assay Development for Protein Kinase Enzymes. [Link]

  • Semantic Scholar. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • ResearchGate. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Sterling Pharma Solutions. Applying analytical method validation to cell-based potency assays. [Link]

  • PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

  • Marin Biologic Laboratories. Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • ACS Publications. Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • ResearchGate. 33 questions with answers in IN VITRO KINASE ASSAY | Science topic. [Link]

  • BioPharm International. FDA Updates Analytical Validation Guidance. [Link]

  • BMG LABTECH. Cell-based assays on the rise. [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

  • PubMed. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Aminopyrazole Analogs as CDK2 Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an in-depth, practical walkthrough of a comparative molecular docking study. We will focus on a series of aminopyrazole analogs targeti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, practical walkthrough of a comparative molecular docking study. We will focus on a series of aminopyrazole analogs targeting Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a significant target in oncology research. This guide is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each step, ensuring scientific integrity and reproducibility.

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of various kinases.[1] Dysregulation of CDK2 is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding mode and affinity. By comparing the docking scores of a series of analogs with their experimental biological activities, we can build and refine structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors.

This guide will use the crystal structure of CDK2 in complex with an aminopyrazole inhibitor (PDB ID: 1VYW) as our receptor.[1] We will perform a comparative docking study on a selection of aminopyrazole analogs with known experimental IC50 values against CDK2.

Experimental & Computational Workflow: A Visual Overview

To provide a clear roadmap of the entire process, the following diagram illustrates the key stages of our comparative docking study, from initial data retrieval to the final analysis of results.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB 1. Retrieve Protein Structure (PDB ID: 1VYW) Protein_Prep 3. Prepare CDK2 Receptor PDB->Protein_Prep UCSF Chimera Ligands 2. Select & Prepare Aminopyrazole Analogs Docking 5. Run Molecular Docking (AutoDock Vina) Ligands->Docking Energy Minimization Grid 4. Define Binding Site (Grid Box Generation) Protein_Prep->Grid Grid->Docking Results 6. Analyze Docking Poses & Scores Docking->Results Comparison 7. Correlate Docking Scores with Experimental IC50 Values Results->Comparison Visualization 8. Visualize Binding Interactions Comparison->Visualization PyMOL

Caption: A comprehensive workflow for the comparative molecular docking of aminopyrazole analogs against CDK2.

Detailed Methodologies: A Step-by-Step Protocol

This section provides a rigorous, step-by-step protocol for conducting the comparative docking study. The causality behind each experimental choice is explained to ensure a deep understanding of the process.

Part 1: Preparation of the CDK2 Receptor (PDB ID: 1VYW)

The initial step involves preparing the receptor protein to ensure it is suitable for docking. This involves removing extraneous molecules, adding hydrogen atoms, and assigning partial charges. We will use UCSF Chimera for this purpose, a powerful molecular visualization and analysis tool.

Protocol:

  • Fetch the Protein Structure:

    • Open UCSF Chimera.

    • Go to "File" -> "Fetch by ID".

    • Enter the PDB ID "1VYW" and click "Fetch".[1]

  • Clean the Structure:

    • The fetched structure contains the CDK2 protein, a cyclin molecule, a ligand, and water molecules. For this study, we will focus on the CDK2 protein chain.

    • Remove water molecules: Go to "Select" -> "Structure" -> "solvent". Then go to "Actions" -> "Atoms/Bonds" -> "delete".

    • Remove the cyclin molecule and the original ligand to create a receptor model ready for redocking and docking of new analogs. Go to "Select" -> "Chain" and select the chains corresponding to the cyclin and the ligand. Then, "Actions" -> "Atoms/Bonds" -> "delete".

  • Prepare the Protein for Docking:

    • Go to "Tools" -> "Structure Editing" -> "Dock Prep".[2]

    • In the "Dock Prep" window, keep the default selections to:

      • Add hydrogens to the protein, as they are crucial for forming hydrogen bonds.

      • Add partial charges using the AMBER force field, which are important for electrostatic interaction calculations in docking.

    • Click "OK" to run the preparation.

  • Save the Prepared Receptor:

    • Go to "File" -> "Save PDB".

    • Save the prepared CDK2 receptor as cdk2_prepared.pdb.

Part 2: Preparation of Aminopyrazole Analog Ligands

For this comparative study, we will select a few aminopyrazole analogs with known IC50 values against CDK2 from a reputable source. The 3D structures of these ligands need to be generated and energetically minimized to obtain a stable conformation before docking.

Selected Aminopyrazole Analogs and their Experimental IC50 Values:

Compound IDStructureIC50 (nM) against CDK2/cyclin A
1 2-(4-chlorophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide130
2 N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide37
3 N-(5-tert-butyl-1H-pyrazol-3-yl)-2-(4-chlorophenyl)acetamide430

Structures and IC50 values are sourced from Pevarello, P. et al. (2004). 3-Aminopyrazole Inhibitors of Cdk2/Cyclin A as Antitumor Agents. Part 1. Lead Finding. Journal of Medicinal Chemistry.

Protocol:

  • Generate 3D Structures:

    • Use a molecule editor such as Avogadro or ChemDraw to draw the 2D structures of the selected aminopyrazole analogs.

    • Convert the 2D structures to 3D.

  • Energy Minimization:

    • Energy minimization is a crucial step to obtain a low-energy, stable 3D conformation of the ligand, which is essential for accurate docking.[3][4]

    • In Avogadro, go to "Extensions" -> "Optimize Geometry". This will perform a quick energy minimization using the MMFF94 force field by default.

    • For more rigorous minimization, quantum mechanical methods can be employed.

  • Save the Ligand Files:

    • Save each prepared ligand in the .pdbqt format, which is required by AutoDock Vina. This can be done using AutoDockTools or other compatible software.

Part 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[5] The docking process involves defining a search space on the receptor (a "grid box") and then allowing the ligand to flexibly explore conformations within that space.

Protocol:

  • Define the Grid Box:

    • The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand.

    • To define the grid box, we will center it on the active site of CDK2. The active site can be identified from the co-crystallized ligand in the original PDB structure (1VYW).

    • In UCSF Chimera, with the prepared receptor loaded, open "Tools" -> "Surface/Binding Analysis" -> "AutoDock Vina".

    • Adjust the center and size of the grid box to encompass the entire active site. A typical size for a kinase active site is around 20 x 20 x 20 Å.

  • Create a Configuration File:

    • AutoDock Vina uses a configuration file (e.g., conf.txt) to specify the input files and docking parameters.

    • The configuration file should contain the following information:

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input:

Comparative Analysis and Interpretation of Results

The output of the docking simulations will be a set of predicted binding poses for each ligand, along with their corresponding docking scores (binding affinities) in kcal/mol.

Data Presentation:

Compound IDExperimental IC50 (nM)Docking Score (kcal/mol)
1 130[Predicted Value]
2 37[Predicted Value]
3 430[Predicted Value]

Interpretation:

  • Docking Scores: The docking score represents the predicted binding affinity. A more negative score indicates a more favorable binding interaction. [6]2. Correlation with Experimental Data: We will analyze the correlation between the docking scores and the experimental IC50 values. While a perfect linear correlation is not always expected, a general trend where lower (more negative) docking scores correspond to lower IC50 values (higher potency) would validate our docking protocol. [7]3. Analysis of Binding Poses: The top-ranked binding pose for each ligand will be visually inspected to understand the key interactions with the CDK2 active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualization of the Predicted Binding Mode

Visualizing the protein-ligand interactions is crucial for understanding the structural basis of binding affinity and for guiding further drug design efforts. We will use PyMOL, a molecular visualization system, to create a detailed image of the predicted binding mode of the most potent analog (Compound 2).

The following DOT script provides a conceptual representation of the key interactions we would expect to see for a potent aminopyrazole-based CDK2 inhibitor.

binding_mode cluster_ligand Aminopyrazole Analog cluster_protein CDK2 Active Site Aminopyrazole Aminopyrazole Core Leu83 Leu83 Aminopyrazole->Leu83 H-bond (Hinge Region) Glu81 Glu81 Aminopyrazole->Glu81 H-bond (Hinge Region) Cyclopropyl Cyclopropyl Group Phe80 Phe80 Cyclopropyl->Phe80 Hydrophobic Interaction Naphthyl Naphthyl Group Asp86 Asp86 Naphthyl->Asp86 Hydrophobic Interaction

Caption: Predicted binding mode of a potent aminopyrazole analog in the CDK2 active site, highlighting key interactions.

Discussion and Conclusion

This guide has provided a comprehensive and practical framework for conducting a comparative molecular docking study of aminopyrazole analogs as CDK2 inhibitors. By following the detailed protocols for protein and ligand preparation, docking simulation, and results analysis, researchers can gain valuable insights into the structure-activity relationships of their compounds.

The correlation between the docking scores and experimental IC50 values serves as a critical validation of the computational model. A strong correlation enhances our confidence in using the docking protocol for virtual screening of larger compound libraries and for prioritizing analogs for synthesis and biological testing.

The visualization of the predicted binding modes allows for a detailed understanding of the molecular interactions that drive binding affinity and selectivity. For aminopyrazole-based CDK2 inhibitors, the key hydrogen bonding interactions with the hinge region (residues like Leu83 and Glu81) are expected to be crucial for potent inhibition. [8]Furthermore, the hydrophobic interactions of the substituents on the aminopyrazole core with pockets in the active site contribute significantly to the overall binding affinity.

It is important to acknowledge the limitations of molecular docking. The scoring functions are approximations of the true binding free energy, and factors such as protein flexibility and solvation effects are often simplified. Therefore, docking results should be interpreted as predictive models that require experimental validation.

References

  • Pevarello, P., Brasca, M.G., Amici, R., Orsini, P., Traquandi, G., Corti, L., Piutti, C., Sansonna, P., Villa, M., Pierce, B.S., Pulici, M., Giordano, P., Martina, K., Fritzen, E.L., Nugent, R.A., Casale, E., Cameron, A., Ciomei, M., Roletto, F., Isacchi, A., Fogliatto, G., Pesenti, E., Pastori, W., Marsiglio, A., Leach, K.L., Clare, P.M., Fiorentini, F., Varasi, M., Vulpetti, A., & Warpehoski, M.A. (2004). 3-Aminopyrazole Inhibitors of Cdk2/Cyclin a as Antitumor Agents. Part 1. Lead Finding. Journal of Medicinal Chemistry, 47(14), 3367-3380. [Link]

  • RCSB Protein Data Bank. (n.d.). 1VYW: Structure of CDK2/Cyclin A with PNU-292137. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry. [Link]

  • Avogadro: an open-source molecular builder and visualization tool. Version 1.2.0. [Link]

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]

  • AutoDock Vina. (n.d.). AutoDock Vina. [Link]

  • Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. (2022). MDPI. [Link]

  • Is energy minimisation necessary step before molecular docking for protein-ligand interaction? (2024). ResearchGate. [Link]

Sources

Comparative

A Head-to-Head Comparison of Aminopyrazole Isomers in Biological Assays: A Guide for Researchers

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs.[1][2] Among its many derivatives, aminopyrazoles have emerged as a particularly versatile...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs.[1][2] Among its many derivatives, aminopyrazoles have emerged as a particularly versatile and fruitful area of research, offering a privileged framework for the design of novel therapeutics.[1] A critical, yet often nuanced, aspect of designing aminopyrazole-based compounds is the positional isomerism of the amino group on the pyrazole ring. The location of this single functional group—at the 3, 4, or 5-position—profoundly dictates the molecule's three-dimensional structure, its electronic properties, and consequently, its interaction with biological targets.

This guide provides an in-depth, head-to-head comparison of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole isomers, drawing on experimental data to illuminate their differential performance in key biological assays. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to strategically select the optimal aminopyrazole scaffold for their specific therapeutic targets.

The Decisive Role of the Amino Group Position

The pyrazole ring possesses two distinct nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. The position of the amino substituent relative to these nitrogens and the rest of the scaffold influences hydrogen bonding capabilities, pKa, and the overall topology of the molecule, which are all critical determinants of a drug's binding affinity and selectivity. As we will explore, this subtle structural change leads to significant divergence in biological activity, guiding the 3-amino and 5-amino isomers toward potent kinase inhibition and anti-inflammatory roles, while the 4-amino isomers have carved out a niche in other therapeutic areas.

Comparative Analysis of Biological Activities

Kinase Inhibitory Activity: A Tale of Two Isomers

The aminopyrazole core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[3] However, the positioning of the amino group is paramount in achieving potent and selective inhibition of different kinase families.

3-Aminopyrazoles (3-APs): This isomeric scaffold has proven particularly effective in the development of inhibitors for Cyclin-Dependent Kinases (CDKs) and the receptor tyrosine kinase AXL.[4] The 3-amino group, often in concert with a substituent at the N1 position, can form a critical hydrogen bond network with the kinase hinge region, a key interaction for potent inhibition.

5-Aminopyrazoles (5-APs): In contrast, the 5-aminopyrazole scaffold has been more successfully exploited for the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) and Bruton's Tyrosine Kinase (BTK).[4] The different spatial arrangement of the amino group in 5-APs allows for optimal interactions with the unique active site residues of these kinases.

4-Aminopyrazoles (4-APs): While generally less explored for broad-spectrum kinase inhibition, 4-aminopyrazole derivatives have demonstrated notable success as potent and selective inhibitors of Janus Kinases (JAKs). This highlights the unique structure-activity relationship (SAR) of this isomer and its potential for specific kinase targets.

Supporting Experimental Data: Kinase Inhibition

Isomer ClassTarget KinaseExample CompoundPotency (IC50)Reference
3-AP AXLCompound 6li1.6 nM[5]
4-AP JAK3Compound 17m39 nM[6]
4-AP JAK2Compound 17m98 nM[6]
4-AP JAK1Compound 17m670 nM[6]
5-AP p38αMultiple examplesPotent inhibition noted[4]
5-AP BTKCovalent inhibitorsPotent inhibition noted[7]
Anticancer and Anti-inflammatory Activity: A Clear Divergence

In the realms of oncology and inflammation, a general trend emerges from the literature: 3-amino and 5-aminopyrazole derivatives tend to exhibit more potent activity compared to their 4-amino counterparts.[1]

3-APs and 5-APs: The success of these isomers in anticancer and anti-inflammatory applications is often linked to their ability to inhibit key kinases involved in cell proliferation and inflammatory signaling pathways, such as the aforementioned CDKs, AXL, and p38 MAPK. Furthermore, 5-aminopyrazoles have been successfully developed as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory drug development.

4-APs: According to available literature, 4-aminopyrazole compounds have demonstrated reduced anti-inflammatory and anticancer activity in comparison to their 3-AP and 5-AP isomers.[1] However, they have garnered attention for other biological properties, such as anticonvulsant effects.[1]

Supporting Experimental Data: Anti-inflammatory and Anticancer Activity

Isomer ClassBiological ActivityTarget/AssayExample CompoundPotency (IC50)Reference
5-AP Anti-inflammatoryCOX-2 InhibitionCompound 35a0.55 µM[4]
5-AP AnticancerHepG2 cells (MTT)Compound 7a6.1 µM[8]
5-AP AnticancerHepG2 cells (MTT)Compound 7b7.9 µM[8]
4-AP Anticancer/Anti-inflammatoryGeneral Observation-Reduced activity[1]

Experimental Protocols for Head-to-Head Comparison

To facilitate reproducible and comparative analysis, we provide detailed, step-by-step methodologies for key assays. The choice of assay should be guided by the hypothesized mechanism of action of the test compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a robust method for quantifying the inhibitory potential of compounds against a specific kinase by measuring ATP consumption.

Causality Behind Experimental Choices: The ADP-Glo™ Kinase Assay is chosen for its high sensitivity and broad applicability across different kinases. It measures the generation of ADP, which is directly proportional to kinase activity. By quantifying the reduction in ADP formation in the presence of a test compound, we can accurately determine its inhibitory potency (IC50).

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of aminopyrazole isomers add_inhibitor Add inhibitor and kinase to 384-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase solution in assay buffer prep_kinase->add_inhibitor prep_substrate Prepare substrate/ATP mixture initiate_reaction Initiate reaction with substrate/ATP mixture prep_substrate->initiate_reaction pre_incubate Pre-incubate at RT (e.g., 10 min) add_inhibitor->pre_incubate pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C (e.g., 60 min) initiate_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop Incubate at RT (e.g., 40 min) stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_stop->add_detection incubate_detect Incubate at RT (e.g., 30 min) add_detection->incubate_detect read_luminescence Read luminescence on a plate reader incubate_detect->read_luminescence

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the aminopyrazole isomers in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: In a 384-well plate, add the test compounds. Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Add the kinase enzyme solution to each well.

    • Incubate at room temperature for 10-15 minutes to allow the compounds to bind to the kinase.

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This will also deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cultured cells.

Causality Behind Experimental Choices: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This conversion is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability. This assay is a self-validating system as only functional mitochondria in living cells can generate the signal.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate_attach Incubate for 24h to allow attachment seed_cells->incubate_attach add_compounds Add compounds to cells incubate_attach->add_compounds prep_compounds Prepare serial dilutions of aminopyrazole isomers prep_compounds->add_compounds incubate_compounds Incubate for a specified duration (e.g., 48-72h) add_compounds->incubate_compounds add_mtt Add MTT solution to each well (final conc. ~0.5 mg/mL) incubate_compounds->add_mtt incubate_mtt Incubate for 2-4h at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance

Caption: General workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrazole isomers. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Conclusion and Future Directions

The positional isomerism of the amino group on a pyrazole ring is a critical design element that profoundly influences biological activity. Experimental evidence suggests that 3- and 5-aminopyrazole scaffolds are generally more promising for developing potent kinase inhibitors for anticancer and anti-inflammatory applications, while 4-aminopyrazoles may be better suited for other therapeutic targets like JAKs or for indications such as epilepsy.

This guide provides a framework for the comparative evaluation of these important isomers. It is crucial for researchers to recognize that while general trends exist, the optimal isomeric scaffold will always be target-dependent. Further head-to-head comparative studies across a broader range of biological targets are needed to fully elucidate the structure-activity relationships of these versatile heterocyclic compounds.[4] By employing the standardized and robust assays detailed herein, the scientific community can build a more comprehensive and directly comparable dataset to guide the future design of next-generation aminopyrazole-based therapeutics.

References

  • G Gallina, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3767. [Link]

  • Shaikh, R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6269. [Link]

  • El-Metwaly, N. M. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent. Arabian Journal of Chemistry, 16(5), 104645. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). Molecules, 26(23), 7129. [Link]

  • Li, Y., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2849. [Link]

  • El-Naggar, M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12094–12106. [Link]

  • Wang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15792–15811. [Link]

  • Johnson, T. A., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 10(1), 58-63. [Link]

  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). AXL Kinase Assay Kit. BPS Bioscience. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). PLoS ONE, 13(10), e0204113. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Amino-1-methylpyrazole Hydrochloride: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the safe handling and disposal of laboratory chemicals....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the safe handling and disposal of laboratory chemicals. This guide provides essential, in-depth procedures for the proper disposal of 3-Amino-1-methylpyrazole hydrochloride (CAS No. 127107-29-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. The causality behind each procedural step is explained to foster a culture of safety and responsibility.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 3-Amino-1-methylpyrazole hydrochloride is crucial. This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation if inhaled.

The free base, 3-Amino-1-methyl-1H-pyrazole, has been reported to be harmful if swallowed and may cause severe skin burns and eye damage[1]. Given that the hydrochloride salt can readily dissociate, it is prudent to handle it with the assumption of similar or additional hazards.

Table 1: Hazard Summary for 3-Amino-1-methylpyrazole Hydrochloride

Hazard ClassificationGHS Hazard StatementSignal Word
Skin Irritant 2H315: Causes skin irritationWarning
Eye Irritant 2H319: Causes serious eye irritationWarning
STOT SE 3H335: May cause respiratory irritationWarning

This risk profile mandates that 3-Amino-1-methylpyrazole hydrochloride be treated as a hazardous chemical waste. Improper disposal, such as drain disposal, is unacceptable as it can introduce harmful substances into the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable steps rooted in the chemical's hazard profile. The goal is to create a barrier between the researcher and the hazardous material.

  • Hand Protection : Wear impervious gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection : Use chemical safety goggles to shield against splashes or dust particles.

  • Skin and Body Protection : A lab coat is mandatory to protect against accidental spills.

  • Respiratory Protection : If handling fine powders or generating dust, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.

All PPE should be removed and disposed of properly before leaving the laboratory to prevent cross-contamination.

Spill Management: Immediate and Controlled Response

Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate : If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation to disperse any airborne dust.

  • Don Appropriate PPE : Before attempting any cleanup, put on the full PPE described in the previous section.

  • Contain the Spill : For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect the Waste : Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of 3-Amino-1-methylpyrazole hydrochloride is that it must be managed as hazardous waste through a licensed disposal facility.

For Small Quantities (Research Scale)
  • Waste Collection :

    • Collect all waste containing 3-Amino-1-methylpyrazole hydrochloride, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials.

    • Place the waste in a designated, leak-proof, and sealable container. Ensure the container is compatible with the chemical.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-Amino-1-methylpyrazole hydrochloride".

    • Include the date of accumulation.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[2].

  • Disposal Request :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

For Large Quantities (Bulk Disposal)
  • Segregation and Packaging :

    • Keep the original container if possible. If repackaging is necessary, use a UN-approved container that is compatible with the chemical.

    • Ensure the container is securely sealed to prevent leaks.

  • Manifesting :

    • Work with your EHS department to complete a hazardous waste manifest. This is a legal document that tracks the waste from the point of generation to its final disposal.

  • Transportation and Disposal :

    • The transportation and ultimate disposal of the hazardous waste must be carried out by a licensed hazardous waste contractor. They will ensure the chemical is disposed of in accordance with all federal, state, and local regulations, likely through incineration at a permitted facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-1-methylpyrazole hydrochloride.

DisposalWorkflow start Waste Generation (3-Amino-1-methylpyrazole hydrochloride) ppe_check Is appropriate PPE being worn? start->ppe_check spill Spill Occurs start->spill ppe_check->start No - Stop and Don PPE collect_waste Collect Waste in Labeled Container ppe_check->collect_waste Yes spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->collect_waste small_scale Small Scale (Research) collect_waste->small_scale large_scale Large Scale (Bulk) small_scale->large_scale No satellite_storage Store in Satellite Accumulation Area small_scale->satellite_storage Yes bulk_packaging Package in UN-approved Container large_scale->bulk_packaging Yes ehs_pickup Request EHS Pickup satellite_storage->ehs_pickup end Proper Disposal Complete ehs_pickup->end manifest Complete Hazardous Waste Manifest bulk_packaging->manifest licensed_disposal Arrange for Licensed Disposal manifest->licensed_disposal licensed_disposal->end

Caption: Disposal decision workflow for 3-Amino-1-methylpyrazole hydrochloride.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-Amino-1-methylpyrazole hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By understanding the inherent hazards and adhering to the detailed protocols outlined in this guide, researchers can mitigate risks and ensure that their groundbreaking work does not come at the cost of personal or environmental health. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.

References

  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-1-methylpyrazole Hydrochloride

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 3-Amino-1-methylpyrazole hy...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 3-Amino-1-methylpyrazole hydrochloride demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deeper, scientifically-grounded rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.

Hazard Profile: The "Why" Behind the Protection

Understanding the inherent risks of a substance is the foundation of effective PPE selection. Based on aggregated data for aminopyrazoles, the primary hazards involve direct contact and inhalation.[1][2][3] The hydrochloride salt form is unlikely to mitigate these risks and may introduce others.

The GHS classifications for related compounds paint a clear picture of the necessary precautions.[3]

Hazard ClassificationPotential EffectImplication for PPE
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][4]Prevents ingestion via contaminated hands.
Skin Corrosion/Irritation (Category 1B/2) Causes severe skin burns or irritation.[1][2]Requires a robust barrier to prevent skin contact.
Serious Eye Damage/Irritation (Category 1/2) Causes serious or severe eye damage.[1][2]Mandates stringent eye and face protection.
Skin Sensitization (Category 1) May cause an allergic skin reaction.[1]Necessitates avoiding all skin contact.
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[1][2]Requires control of dust/aerosol inhalation.

This hazard profile dictates that our primary goals are to prevent skin and eye contact, avoid inhalation of the powdered compound, and prevent accidental ingestion.

The Core Ensemble: Your First Line of Defense

Every piece of your PPE serves a specific purpose, functioning as an integrated system. All handling of 3-Amino-1-methylpyrazole hydrochloride should be conducted within a certified chemical fume hood to contain dust and vapors.[1]

Eye and Face Protection: A Non-Negotiable Barrier

Given the risk of severe eye damage, standard safety glasses are insufficient.[1][2]

  • What to Wear: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[5]

  • The Rationale: Goggles provide a complete seal around the eyes, protecting against fine dust particles and accidental splashes, which can occur during weighing or dissolution. For operations with a higher splash risk, such as transfers of larger quantities, a full-face shield should be worn in conjunction with goggles.

Hand Protection: Preventing Dermal Absorption and Burns

The skin is a primary route of exposure, and the corrosive potential of this chemical class requires diligent hand protection.[1][2]

  • What to Wear: Use powder-free, chemical-resistant gloves.[6] Nitrile gloves are a common and effective choice for many laboratory chemicals. However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.

  • The Rationale: Aminopyrazoles can cause severe skin burns and may be absorbed dermally.[1][7] The practice of "double gloving" (wearing two pairs of gloves) is strongly recommended as it provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Gloves should be changed every 30-60 minutes or immediately if contamination occurs.[6]

Body Protection: Shielding Against Spills and Contamination

Your torso and limbs must be protected from accidental contact.

  • What to Wear: A clean, buttoned laboratory coat is the minimum requirement. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant gown or apron made of a non-permeable material is necessary.[5][8]

  • The Rationale: A standard cotton lab coat provides a barrier against solid particulates. However, if the compound is spilled in a solvent, a poly-coated or other liquid-resistant gown is essential to prevent the chemical from seeping through to your personal clothing and skin.[8] Ensure the gown has long sleeves with tight-fitting cuffs that can be tucked into your gloves.[6]

Respiratory Protection: A Situational Necessity

While primary engineering controls like a fume hood are designed to handle respiratory hazards, additional protection may be required.[1]

  • When to Use: If you must handle the solid powder outside of a fume hood (a practice that should be avoided) or if there is a risk of generating significant dust, a respirator is required.[5]

  • What to Wear: A NIOSH-approved N95 respirator is the minimum protection against airborne particulates.[8] This will prevent inhalation of the compound, which can cause respiratory tract irritation.[2][7] Note that proper use of a respirator requires a formal respiratory protection program, including fit-testing and training.[8]

Operational Protocol: A Step-by-Step Guide to Safety

This workflow ensures that PPE is used correctly and effectively from the beginning to the end of your procedure.

Preparation and Donning PPE:

  • Inspect: Before entering the lab, ensure all your PPE is in good condition, with no rips, cracks, or defects.

  • Gown/Coat: Don your lab coat or gown, ensuring it is fully buttoned.

  • Respirator (if needed): If the risk assessment calls for it, perform a seal check and don your respirator.

  • Goggles/Face Shield: Put on your chemical splash goggles and, if necessary, your face shield.

  • Gloves: Don your inner pair of gloves. Pull the cuff of your gown over the glove cuff. Then, don your outer pair of gloves, pulling the glove cuff over the sleeve of the gown. This creates a secure seal.

During Handling:

  • Always work within a chemical fume hood.[1]

  • Be mindful of your movements to avoid creating dust or splashes.

  • If your outer glove becomes contaminated, carefully remove it and replace it immediately.

Doffing PPE and Decontamination:

  • Outer Gloves: Before exiting the immediate work area, remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Gown/Coat: Unbutton your lab coat, rolling it away from your body to contain any surface contamination. Dispose of it properly if it is single-use or place it in a designated bin for laundering.

  • Face/Eye Protection: Remove your face shield and goggles. Clean and store them according to lab procedures.

  • Inner Gloves: Remove the final pair of gloves, again avoiding contact with the outer surface. Dispose of them in the hazardous waste.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]

Emergency Procedures and Disposal

Your PPE is your first line of defense in an emergency.

  • In Case of Skin Contact: Immediately remove contaminated clothing and gloves and flush the affected area with copious amounts of water for at least 15 minutes.[7][10] Seek immediate medical attention.[1]

  • In Case of Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.

  • Spill Response: For a small spill, trained personnel with appropriate PPE (including respiratory protection) can clean it up by gently covering it with an absorbent material and sweeping it into a designated waste container.[7] For large spills, evacuate the area and follow your institution's emergency procedures.[11]

  • Disposal: All disposable PPE (gloves, gowns) and materials used for spill cleanup must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[2]

Visualizing the PPE Workflow

This diagram outlines the logical flow for selecting and using PPE when handling 3-Amino-1-methylpyrazole hydrochloride.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure Start Assess Task: Handling 3-Amino-1-methylpyrazole hydrochloride FumeHood Work in Chemical Fume Hood? Start->FumeHood Goggles Mandatory: Chemical Splash Goggles FumeHood->Goggles Yes Gloves Mandatory: Double Nitrile Gloves Goggles->Gloves Coat Mandatory: Lab Coat / Gown Gloves->Coat Respirator Risk Assessment: Dust/Aerosol Potential? Coat->Respirator N95 Wear N95 Respirator Respirator->N95 Yes DonPPE Don PPE (Correct Sequence) Respirator->DonPPE No N95->DonPPE HandleChem Perform Chemical Handling Task DonPPE->HandleChem DoffPPE Doff PPE (Correct Sequence) HandleChem->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: PPE selection and use workflow for aminopyrazole handling.

References

  • Cole-Parmer, Material Safety Data Sheet for 3-Amino-5-methylpyrazole. (N.D.). [Link]

  • PubChem, National Center for Biotechnology Information. 1-Methyl-3-aminopyrazole. (2024). [Link]

  • U.S. Environmental Protection Agency. First Aid in Case of Pesticide Exposure. (2024). [Link]

  • Office of Research Services, National Institutes of Health. Basic Emergency Procedures Hazardous Materials Spill or Release. (N.D.). [Link]

  • Cole-Parmer, Material Safety Data Sheet. (N.D.). [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. (N.D.). [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (N.D.). [Link]

  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. (2019). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.